Product packaging for 1-Benzyl-1H-indole-6-carbonitrile(Cat. No.:CAS No. 1030423-43-8)

1-Benzyl-1H-indole-6-carbonitrile

Cat. No.: B1517635
CAS No.: 1030423-43-8
M. Wt: 232.28 g/mol
InChI Key: UYUKKLGDRIKDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzyl-1H-indole-6-carbonitrile is a useful research compound. Its molecular formula is C16H12N2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2 B1517635 1-Benzyl-1H-indole-6-carbonitrile CAS No. 1030423-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylindole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-14-6-7-15-8-9-18(16(15)10-14)12-13-4-2-1-3-5-13/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUKKLGDRIKDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651891
Record name 1-Benzyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030423-43-8
Record name 1-Benzyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This technical guide provides an in-depth exploration of 1-Benzyl-1H-indole-6-carbonitrile, a functionalized indole derivative with significant potential as a versatile intermediate in drug discovery. We present a detailed, field-proven protocol for its synthesis via N-benzylation of 1H-indole-6-carbonitrile, elucidate the underlying reaction mechanism, and provide a comprehensive framework for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block for the synthesis of novel therapeutic agents.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of modern drug discovery, celebrated for its structural versatility and wide-ranging pharmacological relevance.[3][4] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biological processes. In pharmaceutical development, indole derivatives have been successfully developed into anticancer agents (e.g., Vincristine), anti-inflammatory drugs (e.g., Indomethacin), and antimicrobials, among others.[1][2][5]

The strategic functionalization of the indole core allows for the fine-tuning of its physicochemical properties and biological targets. This compound is a prime example of such a strategically designed molecule:

  • The N-Benzyl Group: Substitution at the indole nitrogen (N1 position) with a benzyl group significantly impacts the molecule's lipophilicity and steric profile. This modification can enhance membrane permeability and introduce crucial π-π stacking interactions with biological targets.

  • The C6-Carbonitrile Moiety: The nitrile group at the C6 position is a highly valuable synthetic handle. It is an electron-withdrawing group that modulates the electronic properties of the indole ring and can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, enabling the creation of diverse compound libraries for screening.

This guide provides a robust framework for the synthesis and validation of this key intermediate.

Synthesis of this compound

The most direct and efficient route to this compound is the N-alkylation of the parent heterocycle, 1H-indole-6-carbonitrile, with a suitable benzylating agent. The reaction proceeds via a nucleophilic substitution mechanism (S_N2).

Reaction Mechanism and Causality

The synthesis hinges on the deprotonation of the indole nitrogen. The N-H proton of indole is weakly acidic (pKa ≈ 17 in DMSO). A sufficiently strong base is required to abstract this proton, generating the highly nucleophilic indolide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the new C-N bond.

Choice of Reagents:

  • Base: Potassium hydroxide (KOH) in a polar aprotic solvent like Dimethyl sulfoxide (DMSO) is a classic and effective combination for this transformation.[6] The hydroxide ion is a strong enough base to deprotonate the indole, and DMSO effectively solvates the potassium cation, leaving the hydroxide and the subsequent indolide anion highly reactive. Other suitable base/solvent systems include NaH in DMF or K₂CO₃ in acetonitrile.

  • Solvent: Polar aprotic solvents (DMSO, DMF) are ideal because they can dissolve the ionic intermediates but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

  • Alkylating Agent: Benzyl bromide is an excellent electrophile due to the stability of the transition state and the good leaving group nature of bromide.

Experimental Protocol: N-Benzylation of 1H-indole-6-carbonitrile

This protocol is a self-validating system designed for high yield and purity.

Materials & Equipment:

  • 1H-indole-6-carbonitrile (starting material)

  • Benzyl bromide (benzylating agent)

  • Potassium hydroxide (KOH), freshly crushed pellets

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 500 mL Erlenmeyer flask with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: To a 500 mL Erlenmeyer flask containing a magnetic stir bar, add 200 mL of dimethyl sulfoxide and 0.4 moles of potassium hydroxide. Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.

  • Addition of Indole: Add 0.1 moles of 1H-indole-6-carbonitrile to the flask. Continue stirring at room temperature for 45 minutes. The solution will typically change color as the indolide anion is formed.

  • Benzylation: Carefully add 0.2 moles of benzyl bromide dropwise to the reaction mixture. An ice-water bath can be used to moderate the initial exothermic reaction.[6] After the addition is complete, remove the cooling bath and stir for an additional 45-60 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting indole spot has been completely consumed.

  • Work-up: Quench the reaction by pouring the mixture into 200 mL of cold water. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Wash the combined organic layers sequentially with deionized water (3 x 50 mL) and then with a saturated brine solution (1 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Synthetic Workflow Diagram

G cluster_reagents Reagents & Solvents cluster_process Process KOH Potassium Hydroxide (KOH) start 1. Dissolve KOH in DMSO KOH->start BnBr Benzyl Bromide add_bnbr 3. Add Benzyl Bromide (N-Benzylation) BnBr->add_bnbr DMSO DMSO (Solvent) DMSO->start add_indole 2. Add 1H-indole-6-carbonitrile (Deprotonation) start->add_indole add_indole->add_bnbr workup 4. Aqueous Work-up & Extraction add_bnbr->workup purify 5. Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data presented below are typical for this compound.[7]

Summary of Analytical Data
PropertyData
Molecular Formula C₁₆H₁₂N₂
Molecular Weight 232.28 g/mol [8]
CAS Number 1030423-43-8
Appearance Solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.8-7.9 (s, 1H), 7.6-7.7 (d, 1H), 7.3-7.4 (m, 6H), 7.1-7.2 (m, 2H), 6.6-6.7 (d, 1H), 5.3-5.4 (s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ ~138, 136, 131, 129, 128, 127, 125, 122, 120, 119, 109, 103, 51
IR (KBr, cm⁻¹) ~2220-2230 (C≡N stretch), ~3100-3000 (Aromatic C-H), ~1600 (C=C)
Mass Spec (ESI-MS) m/z 233.1 [M+H]⁺
Interpretation of Spectroscopic Data
  • ¹H NMR: The spectrum confirms all key structural features. The singlet around δ 5.3-5.4 ppm integrating to 2H is characteristic of the benzylic methylene (-CH₂-) protons. The disappearance of the N-H proton signal (typically > δ 8.0 ppm in the starting material) and the appearance of multiplets corresponding to the benzyl ring protons (δ 7.1-7.4 ppm) confirm successful N-benzylation. The remaining signals correspond to the protons on the indole core.

  • ¹³C NMR: The number of signals should correspond to the 16 carbons in the molecule (with potential overlap for some aromatic carbons). Key signals include the benzylic carbon around δ 51 ppm and the nitrile carbon around δ 119 ppm.

  • IR Spectroscopy: The most diagnostic peak is the sharp, strong absorption band in the region of 2220-2230 cm⁻¹, which is characteristic of a nitrile (C≡N) functional group.

  • Mass Spectrometry: The detection of the protonated molecular ion [M+H]⁺ at m/z 233.1 provides definitive confirmation of the compound's molecular weight.

Chemistry and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for creating novel molecules with therapeutic potential.

The Indole Core as a Bioactive Scaffold

The indole nucleus is a "privileged scaffold" because it can interact with a multitude of biological targets. Its planar structure and electron-rich nature facilitate binding to enzyme active sites and receptors through various non-covalent interactions. Indole derivatives have demonstrated efficacy as:

  • Anticancer Agents: By inhibiting tubulin polymerization or modulating kinase activity.[1][2]

  • Antimicrobial Agents: Through mechanisms like bacterial membrane disruption.[1]

  • Anti-inflammatory Drugs: By inhibiting pathways such as COX-2 and NF-κB.[1]

  • Antitubercular Agents: Targeting unique enzymes in Mycobacterium tuberculosis.[5]

Logical Pathway to Drug Candidates

The functional groups on this compound provide clear pathways for diversification and optimization in a drug discovery program.

G cluster_core Core Molecule cluster_features Key Structural Features cluster_properties Properties & Synthetic Utility cluster_applications Potential Therapeutic Areas core This compound indole Indole Scaffold core->indole benzyl N-Benzyl Group core->benzyl nitrile C6-Nitrile Group core->nitrile bioactivity Proven Bioactivity (Target Binding) indole->bioactivity lipophilicity Modulates Lipophilicity (Pharmacokinetics) benzyl->lipophilicity handle Versatile Synthetic Handle nitrile->handle oncology Oncology bioactivity->oncology infectious Infectious Disease bioactivity->infectious inflammation Anti-inflammatory bioactivity->inflammation cns CNS Disorders bioactivity->cns lipophilicity->oncology lipophilicity->infectious lipophilicity->inflammation lipophilicity->cns handle->oncology handle->infectious handle->inflammation handle->cns

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 1-Benzyl-1-H-indole-6-carbonitrile. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs, established theoretical principles, and predictive methodologies to offer a robust and scientifically grounded profile. This approach is designed to empower researchers in drug discovery and materials science with the critical data needed for informed decision-making in experimental design and application.

Molecular Identity and Structural Elucidation

1-Benzyl-1H-indole-6-carbonitrile is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. The key structural features include an indole core, a benzyl group substitution at the N1 position of the indole ring, and a nitrile group at the C6 position.

PropertyValueSource
Chemical Formula C₁₆H₁₂N₂--INVALID-LINK--[1], --INVALID-LINK--
Molecular Weight 232.28 g/mol --INVALID-LINK--[1], --INVALID-LINK--
CAS Number 1030423-43-8--INVALID-LINK--[1], --INVALID-LINK--
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C=C3)C3=CC(=C2)C#N--INVALID-LINK--
InChI Key UYUKKLGDRIKDEO-UHFFFAOYSA-N--INVALID-LINK--

Predicted Physicochemical Characteristics

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and by drawing parallels with structurally similar compounds.

PropertyPredicted Value/RangeScientific Rationale & Comparative Insights
Melting Point (°C) 140 - 155The melting point of the related compound, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, is reported as 144–146 °C[2]. Given the structural similarities, a comparable melting point is anticipated. The presence of the polar nitrile group and the planar indole ring system will contribute to significant crystal lattice energy.
Boiling Point (°C) > 400Due to its relatively high molecular weight and polarity, a high boiling point is expected. Direct experimental data is unavailable, and prediction is challenging for such compounds.
Aqueous Solubility Poorly solubleThe large hydrophobic surface area conferred by the benzyl and indole rings will dominate, leading to low solubility in water. The polar nitrile group will offer a minor contribution to aqueous solubility.
Solubility in Organic Solvents Soluble in DMSO, DMF, and chlorinated solvents. Moderately soluble in alcohols.Based on general principles for indole derivatives, solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in solvents like dichloromethane and chloroform. Moderate solubility is anticipated in methanol and ethanol.
pKa ~16-18 (for C-H acidity at C2)The indole N-H is substituted, so its typical acidity (pKa ~17) is not relevant. The most acidic proton is likely at the C2 position of the indole ring, though it is a very weak acid. The electron-withdrawing nitrile group on the benzene ring will have a minor acidifying effect[3].
logP 3.5 - 4.5The octanol-water partition coefficient (logP) is a key indicator of lipophilicity. The presence of the benzyl group significantly increases lipophilicity compared to the parent indole. Computational models for logP prediction, which are based on group contributions, suggest a value in this range, indicating a high degree of lipophilicity[4][5].

Spectroscopic Profile: An Interpretive Guide

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for structural confirmation. The predicted chemical shifts (δ) in ppm relative to TMS are as follows:

Proton AssignmentPredicted Chemical Shift (ppm)Rationale and Comparative Data
Benzyl CH₂ 5.3 - 5.5The benzylic protons are deshielded by the adjacent nitrogen and the aromatic ring. For 1-benzyl-3-iodo-1H-indole-2-carbonitrile, this signal appears at 5.51 ppm[2].
Indole H2 & H3 6.5 - 7.5These protons on the pyrrole ring of the indole will appear as doublets or triplets, with their exact shifts influenced by the electronic effects of the substituents.
Aromatic Protons (Benzyl & Indole) 7.0 - 8.0The protons on the benzyl and indole benzene rings will resonate in this region, likely as a complex multiplet. The proton adjacent to the nitrile group (H7) will be the most deshielded of the indole aromatic protons.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale and Comparative Data
Benzyl CH₂ 48 - 52The benzylic carbon signal is typically found in this region. For 1-benzyl-3-iodo-1H-indole-2-carbonitrile, it is observed at 50.1 ppm[2].
Nitrile (C≡N) 118 - 122The carbon of the nitrile group has a characteristic chemical shift in this range.
Indole and Benzyl Aromatic Carbons 110 - 140The aromatic carbons will appear in this broad region. The carbon attached to the nitrile group (C6) and the quaternary carbons will be at the lower field end of this range.
Indole C2 & C3 100 - 130The chemical shifts of these carbons are sensitive to the substitution pattern on the indole ring.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Nitrile (C≡N) 2220 - 2240Stretching
Aromatic C-H 3000 - 3100Stretching
Aromatic C=C 1450 - 1600Stretching
C-N 1300 - 1350Stretching
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 232. The fragmentation pattern would be expected to involve the loss of the benzyl group (m/z = 91) to give a fragment at m/z = 141, and potentially the loss of HCN from the indole ring.

Experimental Protocols for Physicochemical Characterization

For researchers seeking to generate empirical data for this compound, the following established protocols are recommended.

Synthesis

A plausible synthetic route to this compound would involve the N-benzylation of 1H-indole-6-carbonitrile.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for N-benzylation of 1H-indole-6-carbonitrile.

Step-by-Step Protocol:

  • Preparation: To a solution of 1H-indole-6-carbonitrile (1 equivalent) in a suitable aprotic solvent such as DMF or THF, add a base like sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents) at 0 °C.

  • Reaction: Allow the mixture to stir for 30 minutes at room temperature. Then, add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A sharp melting point range will be indicative of high purity.

Solubility Assessment

A qualitative assessment of solubility can be performed by adding a small amount of the compound (e.g., 1 mg) to 1 mL of various solvents and observing for dissolution at room temperature and with gentle heating.

pKa and logP Determination
  • pKa: Potentiometric titration is a standard method for the experimental determination of pKa.

  • logP: The shake-flask method, followed by quantification of the compound in the octanol and water layers using HPLC-UV, is the gold standard for logP determination.

Workflow for Experimental logP Determination:

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Dissolve compound in octanol/water saturate Saturate octanol with water and water with octanol shake Shake mixture vigorously saturate->shake centrifuge Centrifuge to separate phases shake->centrifuge sample Sample aqueous and octanol phases centrifuge->sample hplc Quantify concentration by HPLC-UV sample->hplc calculate Calculate logP = log([C]octanol / [C]water) hplc->calculate

Caption: Experimental workflow for logP determination using the shake-flask method.

Spectroscopic Analysis

Standard spectroscopic techniques should be employed for structural confirmation:

  • NMR: ¹H and ¹³C NMR spectra should be recorded on a high-field spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

  • IR: An FT-IR spectrum can be obtained using a KBr pellet or as a thin film.

  • MS: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Conclusion

This compound is a promising heterocyclic compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While direct experimental data is limited, this guide provides a robust, scientifically-grounded framework for understanding and predicting its behavior. The provided protocols offer a clear path for researchers to generate the necessary empirical data to further elucidate the properties of this molecule.

References

An In-depth Technical Guide to 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-1H-indole-6-carbonitrile (CAS No. 1030423-43-8), a heterocyclic compound of increasing interest within the drug discovery landscape. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3] The addition of a benzyl group at the N-1 position and a nitrile group at the C-6 position creates a molecule with significant potential for diverse therapeutic applications. This document details the physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, analytical characterization considerations, and a discussion of its potential applications in drug development, particularly in the fields of oncology, virology, and anti-inflammatory research.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic structure composed of a fused benzene and pyrrole ring, is a cornerstone of medicinal chemistry.[4] Its structural features allow it to mimic endogenous molecules and interact with a wide array of biological targets.[1] Consequently, indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including anti-inflammatory agents like Indomethacin, and antimigraine medications such as Sumatriptan.[5]

The subject of this guide, this compound, combines three key pharmacophoric elements: the indole core, an N-benzyl group, and a C-6 nitrile moiety. N-benzyl indoles have demonstrated a broad spectrum of biological activities, including potent antiviral effects against SARS-CoV-2 and as anticancer agents.[6][7] The nitrile group, a versatile functional group, can participate in various chemical transformations and is a key component in many biologically active molecules. The strategic placement of the nitrile at the C-6 position can influence the electronic properties and binding interactions of the entire molecule.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 1030423-43-8[8]
Molecular Formula C₁₆H₁₂N₂[8]
Molecular Weight 232.29 g/mol [8]
Appearance Solid (predicted)-
Purity Typically >97%[8]
Storage Room Temperature[8]

Synthesis and Mechanistic Rationale

While a specific, published synthesis for this compound has not been identified in the current literature, a highly plausible and efficient two-step synthetic route can be proposed based on well-established and robust chemical transformations of the indole ring. This proposed pathway leverages the commercially available starting material, 6-cyanoindole.

The proposed synthesis involves two key steps:

  • N-Benzylation of 6-Cyanoindole: Introduction of the benzyl group at the nitrogen atom of the indole ring.

  • Characterization: Rigorous analytical confirmation of the final product.

Proposed Synthetic Workflow

Synthetic Pathway cluster_step1 Step 1: N-Benzylation cluster_step2 Product Start 6-Cyanoindole Intermediate Deprotonated 6-Cyanoindole Start->Intermediate NaH, DMF (Base) Final This compound Intermediate->Final Benzyl Bromide (Electrophile)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Objective: To synthesize this compound from 6-cyanoindole.

Materials:

  • 6-Cyanoindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 6-cyanoindole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF (to a concentration of approximately 0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. The reaction mixture may effervesce as hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation of the indole nitrogen. The formation of the sodium salt of 6-cyanoindole results in a more nucleophilic nitrogen atom.

  • Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.1 equivalents) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Causality and Self-Validation in the Protocol
  • Inert Atmosphere: The use of an inert atmosphere is critical as sodium hydride is highly reactive with water and atmospheric moisture.

  • Anhydrous Solvent: Anhydrous DMF is essential for the same reason, preventing the quenching of the strong base.

  • Stepwise Addition at 0 °C: The portion-wise addition of NaH at low temperature controls the exothermic reaction and the rate of hydrogen gas evolution. The subsequent dropwise addition of benzyl bromide also helps to manage the reaction exotherm.

  • Monitoring by TLC: TLC is a crucial in-process control to determine the point of reaction completion, preventing the formation of by-products from prolonged reaction times or overheating.

  • Aqueous Work-up: The aqueous work-up serves to remove the DMF solvent and any remaining inorganic salts. The sodium bicarbonate wash neutralizes any residual acidic species.

  • Chromatographic Purification: This final step is essential to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound required for biological testing and further research.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl protons (a singlet for the CH₂ and multiplets for the aromatic ring) and the protons of the indole core. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for all 16 carbon atoms, including the characteristic signal for the nitrile carbon (around 118-120 ppm) and the methylene carbon of the benzyl group.
FT-IR A sharp absorption band characteristic of the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₂N₂). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Melting Point A sharp melting point range, indicating the purity of the crystalline solid.

Applications in Drug Development

The unique structural combination of an indole core, an N-benzyl group, and a C-6 nitrile suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. The indole moiety itself is a well-established pharmacophore with a wide range of biological activities.[2][3]

Potential Therapeutic Areas
  • Antiviral Research: N-benzyl indole derivatives have recently been identified as inhibitors of the SARS-CoV-2 nsp13 helicase, an enzyme crucial for viral replication.[6] This suggests that this compound could be a starting point for the development of novel antiviral agents. Other indole derivatives have also shown activity against viruses such as Hepatitis C.[9]

  • Oncology: The indole scaffold is present in numerous anticancer agents, including the vinca alkaloids which inhibit tubulin polymerization.[10] N-benzyl indole derivatives have been investigated for their anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer.[7] The nitrile group can also contribute to the anticancer activity of a molecule.

  • Anti-inflammatory Applications: Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) based on an indole structure.[5] The development of new indole-based anti-inflammatory agents with improved efficacy and safety profiles is an active area of research.

The Role of the Nitrile Group

The cyano group is not merely a passive substituent. It can engage in hydrogen bonding and other non-covalent interactions within a biological target. Furthermore, it is a versatile synthetic handle that can be transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a synthetically accessible and promising molecule for drug discovery and development. Its structural components—the privileged indole scaffold, the biologically active N-benzyl group, and the versatile C-6 nitrile—position it as a valuable building block for creating novel therapeutic agents. The proposed synthetic route is robust and relies on well-understood organic chemistry principles. Further investigation into the specific biological activities of this compound is warranted and could lead to the identification of new lead compounds in oncology, virology, and beyond.

References

A Technical Guide to the Spectral Analysis of 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Molecular Structure

1-Benzyl-1H-indole-6-carbonitrile is a derivative of the indole scaffold, a core structure in numerous natural products and pharmacologically active compounds. The addition of a benzyl group at the N1 position and a nitrile group at the C6 position creates a versatile building block for organic synthesis and medicinal chemistry. Accurate structural confirmation is the bedrock of chemical research, and a multi-technique spectroscopic approach is the gold standard for this purpose.

The molecular structure combines three key functionalities: the indole ring system, the N-benzyl substituent, and the C6-aromatic nitrile group. Each of these components imparts a unique and identifiable signature in NMR, IR, and MS spectra, allowing for unambiguous characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.[2] For ¹³C, a proton-decoupled experiment is standard.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the indole, benzyl, and methylene protons. The assignments below are based on known data for 1-benzylindoles and substituted indole-6-carbonitriles.[3][4][5]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.90s1HH7The nitrile group at C6 is electron-withdrawing, deshielding the adjacent H7 proton, causing a downfield shift and appearing as a singlet.
~ 7.65d1HH4H4 is part of the indole's benzene ring and will appear as a doublet due to coupling with H5.
~ 7.40 - 7.25m6HH5, Benzyl (ortho, meta, para)This region will contain a complex multiplet from the overlapping signals of the H5 indole proton and the five protons of the benzyl ring.
~ 7.20d1HH2The proton at the 2-position of the indole ring typically appears as a doublet coupled to H3.
~ 7.15d2HBenzyl (ortho)The ortho protons of the N-benzyl group are often distinct and shifted slightly downfield.
~ 6.65d1HH3The proton at the 3-position is coupled to H2 and appears relatively upfield for an aromatic proton.
~ 5.35s2HN-CH₂The benzylic methylene protons are deshielded by the adjacent nitrogen and aromatic ring, appearing as a characteristic singlet.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 137.5C7aQuaternary carbon of the indole ring fused to the benzene part.
~ 136.0Benzyl C-ipsoThe ipso-carbon of the benzyl ring attached to the methylene group.
~ 130.0 - 127.0Aromatic CHMultiple signals for the CH carbons of the indole and benzyl rings.
~ 129.5C2Indole C2 carbon.
~ 122.0 - 119.0Aromatic CHSignals for the remaining CH carbons of the indole ring.
~ 119.5C≡NThe nitrile carbon atom has a characteristic chemical shift in this region.
~ 111.0C4Indole C4 carbon.
~ 105.0C6The carbon bearing the nitrile group is expected to be significantly downfield.
~ 103.0C3Indole C3 carbon.
~ 50.5N-CH₂The benzylic methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

Experimental Protocol: IR
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be dominated by the strong, sharp absorption of the nitrile group and various C-H and C=C stretching vibrations.

Predicted Frequency (cm⁻¹)IntensityFunctional GroupVibration
~ 3100-3000MediumAromatic C-HStretch
~ 2950-2850MediumAliphatic C-H (CH₂)Stretch
~ 2230-2220Strong, SharpC≡N (Nitrile)Stretch
~ 1610, 1490, 1450Medium-StrongAromatic C=CRing Stretch
~ 750-700StrongAromatic C-HOut-of-plane bend

Expert Insight: The most diagnostic peak in the IR spectrum is the nitrile (C≡N) stretch. For aromatic nitriles, this peak typically appears between 2240 and 2220 cm⁻¹.[6] Its presence as a strong, sharp band is a powerful confirmation of the molecule's identity.[6][7]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, offering definitive proof of its composition.

Experimental Protocol: MS
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which confirms the molecular weight.[8]

  • Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula (C₁₆H₁₂N₂).[1]

Predicted Mass Spectrum
  • Molecular Ion: The calculated molecular weight of C₁₆H₁₂N₂ is 232.28 g/mol .[9] In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 233.29.

  • Key Fragmentation: A hallmark of N-benzyl compounds in mass spectrometry is the facile cleavage of the benzylic C-N bond. This results in the formation of a highly stable tropylium ion.[10][11][12]

Predicted Major Fragment:

  • m/z 91: This peak, often the base peak, corresponds to the [C₇H₇]⁺ fragment. Its high stability is due to the rearrangement of the initial benzyl cation into the aromatic tropylium ion.[10][11] The observation of a strong signal at m/z 91 is compelling evidence for the presence of the N-benzyl group.[13]

fragmentation parent This compound [M+H]⁺ m/z = 233 fragment1 Tropylium Ion [C₇H₇]⁺ m/z = 91 parent->fragment1 Benzylic Cleavage fragment2 Indole-6-carbonitrile Radical [M-C₇H₇]• m/z = 142 parent->fragment2

Caption: Predicted key fragmentation pathway in mass spectrometry.

Self-Validating Workflow for Structural Confirmation

To ensure scientific integrity, the data from each technique should corroborate the others in a self-validating system.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) - Provides C-H framework - Confirms connectivity purification->nmr ms High-Res MS - Confirms Molecular Formula - Shows key fragments (m/z 91) purification->ms ir FTIR - Confirms functional groups (C≡N stretch at ~2225 cm⁻¹) purification->ir interpretation Integrated Data Analysis nmr->interpretation ms->interpretation ir->interpretation confirmation Structure Confirmed interpretation->confirmation Data Consistent?

Caption: A validated workflow for compound characterization.

Conclusion

The structural characterization of this compound is readily achievable through a coordinated application of NMR, IR, and Mass Spectrometry. Key identifying features to confirm its identity include: the singlet for the benzylic CH₂ protons around δ 5.35 ppm in ¹H NMR; the nitrile carbon signal near δ 119.5 ppm in ¹³C NMR; a strong, sharp C≡N stretching band around 2225 cm⁻¹ in the IR spectrum; and a prominent fragment ion at m/z 91 in the mass spectrum. This guide provides the necessary predictive data and protocols to enable researchers to confidently verify the structure and purity of their synthesized material.

References

Biological Activity Screening of 1-Benzyl-1H-indole-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from natural alkaloids to synthetically derived pharmaceuticals.[1][2][3] Its unique electronic properties and ability to mimic peptide structures allow it to bind to a wide range of biological targets, making it a privileged scaffold in drug discovery.[3] The strategic modification of the indole core, such as through N-benzylation and the introduction of a carbonitrile moiety at the 6-position, creates the 1-Benzyl-1H-indole-6-carbonitrile framework. These modifications are not merely decorative; they are designed to modulate the compound's physicochemical properties, such as lipophilicity and target-binding affinity, thereby fine-tuning its pharmacological profile.[4][5]

This guide provides a comprehensive, technically-grounded framework for the systematic biological evaluation of novel this compound derivatives. Moving beyond simple protocol recitation, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest to identify and characterize new therapeutic leads. The methodologies detailed herein are designed as self-validating systems, ensuring the generation of robust and reproducible data for anticancer, antimicrobial, and anti-inflammatory screening campaigns.

Synthetic Strategy: Accessing the Core Scaffold

The synthesis of this compound derivatives is typically achieved through a direct N-alkylation of the corresponding indole-6-carbonitrile precursor. This foundational reaction involves the deprotonation of the indole nitrogen using a suitable base, followed by nucleophilic attack on a substituted or unsubstituted benzyl bromide.[4][6][7] The choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., DMF) is critical for optimizing reaction yields and purity.[4][6] This versatile approach allows for the generation of a diverse library of analogs by varying the substituents on both the indole ring and the benzyl moiety, enabling a thorough exploration of the structure-activity relationship (SAR).

G cluster_reaction Core Reaction cluster_product Product Indole Indole-6-carbonitrile (with optional substituents) Reaction N-Alkylation Indole->Reaction Benzyl Substituted Benzyl Bromide Benzyl->Reaction Product This compound Derivative Library Reaction->Product Generation of diverse analogs for screening

Caption: General Synthetic Workflow for Derivative Generation.

Part 1: Anticancer Activity Screening

Rationale: The indole scaffold is a hallmark of numerous potent anticancer agents, including the vinca alkaloids.[8] Derivatives have been shown to exert antiproliferative effects through diverse mechanisms, such as the inhibition of crucial signaling kinases (e.g., EGFR, SRC, VEGFR), disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[8][9][10][11] The screening cascade is designed to first identify cytotoxic compounds and then elucidate their mechanism of action.

Primary Screening: Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial high-throughput screening. It is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF7 breast adenocarcinoma, A498 renal carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well.[10][11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Secondary Screening: Mechanistic Elucidation

Compounds demonstrating significant cytotoxicity (e.g., IC₅₀ < 10 µM) are advanced to secondary assays to understand how they kill cancer cells.

A. Apoptosis Induction Assay (Annexin V/PI Staining)

Causality: A hallmark of effective anticancer agents is the ability to induce apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Experimental Protocol:

  • Treatment: Seed and treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer. The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11]

B. Cell Cycle Analysis

Causality: Many cytotoxic drugs function by interfering with cell division, causing arrest at specific phases of the cell cycle (e.g., G1, S, G2/M). This arrest can trigger apoptosis.

Experimental Protocol:

  • Treatment: Treat cells with the compound at its IC₅₀ concentration for a period corresponding to one cell cycle (e.g., 24 hours).

  • Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

C. In Vitro Kinase Inhibition Assay

Causality: Given that many indole derivatives are kinase inhibitors, a direct assessment of their effect on specific kinases like EGFR, SRC, or VEGFR is crucial.[9][10] Luminescence-based assays, such as the Kinase-Glo® assay, quantify the amount of ATP remaining after a kinase reaction; less light indicates higher kinase activity and ATP consumption.

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified target kinase (e.g., EGFR), its specific substrate, and ATP.

  • Inhibition: Add serial dilutions of the test compound and incubate at room temperature.

  • Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal. A lower signal indicates less inhibition of the kinase. Calculate IC₅₀ values to determine potency.[12]

G start Derivative Library primary Primary Screen: MTT Cytotoxicity Assay (Multiple Cell Lines) start->primary decision1 Potent? (IC50 < 10 µM) primary->decision1 inactive Inactive decision1->inactive No secondary Secondary Screens: Mechanism of Action decision1->secondary Yes apoptosis Apoptosis Assay (Annexin V/PI) secondary->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) secondary->cell_cycle kinase Kinase Inhibition (e.g., EGFR, SRC) secondary->kinase lead Lead Candidate apoptosis->lead cell_cycle->lead kinase->lead

Caption: Anticancer Screening Workflow.

Part 2: Antimicrobial Activity Screening

Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13][14][15] Their mechanisms can involve the disruption of cell membranes, inhibition of essential enzymes, or interference with quorum sensing and biofilm formation.[13][15]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique.[13]

Experimental Protocol: Broth Microdilution

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13]

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[13][16] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-biofilm Activity Assay

Causality: Many chronic infections are associated with biofilms, which are communities of microorganisms encased in a self-produced matrix that protects them from antibiotics and host immune responses. Compounds that can inhibit biofilm formation or eradicate established biofilms are highly valuable.

Experimental Protocol: Crystal Violet Staining

  • Biofilm Formation: In a 96-well plate, incubate the microbial strain with sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) of the test compounds for 24-48 hours to allow biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic (free-floating) cells.

  • Fixation: Fix the remaining biofilms with methanol for 15 minutes.

  • Staining: Stain the biofilms with 0.1% crystal violet solution for 20 minutes.

  • Solubilization: Wash away the excess stain and air dry the plate. Solubilize the bound stain with 30% acetic acid.

  • Quantification: Measure the absorbance at 595 nm. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.[15]

ParameterAssayPurposeRepresentative Strains
Bacteriostatic/Fungistatic Activity Broth MicrodilutionDetermine Minimum Inhibitory Concentration (MIC)S. aureus, E. coli, P. aeruginosa, C. albicans[13][16]
Anti-biofilm Activity Crystal Violet StainingQuantify inhibition of biofilm formationS. aureus, P. aeruginosa[15]
Bactericidal/Fungicidal Activity Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)Determine the lowest concentration that kills 99.9% of the initial inoculumStrains with low MIC values

Table 1: Summary of Antimicrobial Screening Assays.

Part 3: Anti-inflammatory Activity Screening

Rationale: Inflammation is a key pathological process in numerous diseases. Indole derivatives, including the well-known drug Indomethacin, are recognized for their anti-inflammatory effects, often mediated through the inhibition of cyclooxygenase (COX) enzymes and the suppression of inflammatory mediators.[17][18]

Cellular Anti-inflammatory Assays

Cell-based assays provide a more physiologically relevant system for initial screening. The murine macrophage cell line RAW264.7 is an excellent model, as it produces key pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[19]

A. Nitric Oxide (NO) Production Inhibition (Griess Assay)

Causality: During inflammation, macrophages produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO is a hallmark of inflammatory pathology. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO.

Experimental Protocol:

  • Cell Seeding: Plate RAW264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Detection: Collect the cell supernatant and mix it with Griess reagent.

  • Quantification: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.[19]

B. Pro-inflammatory Cytokine Inhibition (ELISA)

Causality: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify their levels.

Experimental Protocol:

  • Cell Culture and Treatment: Use the supernatants generated from the NO inhibition assay (Step 3 above).

  • ELISA: Perform sandwich ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.

  • Quantification: Measure the absorbance and calculate the cytokine concentrations based on a standard curve. A reduction in cytokine levels indicates anti-inflammatory activity.[19]

G cluster_pathway Inflammatory Signaling Pathway cluster_intervention Screening Targets LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Cytokine Genes (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO TNF TNF-α / IL-6 Release Cytokines->TNF Inflammation Inflammatory Response NO->Inflammation TNF->Inflammation Compound_NO Test Compound Compound_NO->NO Inhibition measured by Griess Assay Compound_Cytokine Test Compound Compound_Cytokine->TNF Inhibition measured by ELISA

Caption: Cellular Inflammation Model and Screening Targets.

Conclusion and Forward Look

This guide outlines a tiered, logical, and robust strategy for the comprehensive biological screening of this compound derivatives. By progressing from high-throughput primary screens to more complex, mechanism-focused secondary assays, researchers can efficiently identify promising lead candidates for further development. The causality-driven approach ensures that the data generated is not only reproducible but also provides deep insights into the therapeutic potential and mode of action of this versatile chemical scaffold. The subsequent steps of lead optimization, in vivo efficacy studies, and ADMET profiling will build upon this foundational screening data to advance the most promising compounds toward clinical application.

References

In silico prediction of 1-Benzyl-1H-indole-6-carbonitrile targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 1-Benzyl-1H-indole-6-carbonitrile

Abstract

The identification of molecular targets is a critical and often rate-limiting step in contemporary drug discovery and chemical biology. This guide provides a comprehensive, technically-focused walkthrough of a multi-faceted in silico strategy to predict the biological targets of this compound, a novel small molecule with potential therapeutic relevance. By synergistically employing both ligand-based and structure-based computational methodologies, we can generate high-confidence hypotheses for subsequent experimental validation. This document is intended for researchers, computational chemists, and drug development professionals, offering both theoretical grounding and actionable, step-by-step protocols for robust target identification.

Introduction: The Rationale for a Computational Approach

While the indole scaffold is a well-established pharmacophore present in numerous approved drugs and bioactive natural products, the specific biological activities of this compound are not extensively documented in public literature. Derivatives of the 1-benzyl indole core have shown a range of activities, including anticancer and anticonvulsant properties[1][2]. This precedent underscores the therapeutic potential of this chemical class. An in silico target prediction campaign offers a time- and resource-efficient alternative to broad, undirected experimental screening[3]. By leveraging the vast and ever-expanding universe of public chemogenomic and structural biology data, we can intelligently prioritize our experimental efforts.

This guide will detail a workflow that integrates three principal computational techniques:

  • Ligand-Based Approaches: Utilizing the principle that structurally similar molecules often exhibit similar biological activities.

  • Structure-Based Approaches: Employing the three-dimensional structures of proteins to assess potential binding interactions.

  • Chemogenomic Database Mining: Cross-referencing predictions with large-scale bioactivity databases to identify patterns and strengthen hypotheses.

Foundational Workflow for Target Prediction

The overall strategy is designed as a funnel, starting with broad, computationally inexpensive methods to generate a large pool of potential targets, followed by more rigorous and focused techniques to refine and prioritize this list.

G cluster_0 Phase 1: Initial Hypothesis Generation cluster_1 Phase 2: Structure-Based Refinement cluster_2 Phase 3: Prioritization & Validation Strategy A Compound Preparation (this compound) B Ligand-Based Screening (Chemical Similarity & Pharmacophore Mapping) A->B C Chemogenomic Database Mining (e.g., TargetHunter, ChEMBL) A->C D Reverse Docking (Screening against a protein library) A->D E Hit List Generation (Initial pool of potential targets) B->E C->E D->E F Consensus Scoring & Pathway Analysis E->F G Prioritized Target List F->G H Experimental Validation Plan G->H

Caption: High-level workflow for in silico target prediction.

Part I: Ligand-Based and Chemogenomic Screening

These methods are predicated on the "similar property principle": structurally similar compounds are likely to interact with similar biological targets.[4] They are computationally efficient and serve as an excellent first-pass filter.

Protocol: 2D Chemical Similarity Searching

This technique identifies known bioactive molecules that share structural features with our query compound.

Step-by-Step Methodology:

  • Obtain a High-Quality 2D Structure: Draw this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and export it as a SMILES string or SDF file.

  • Select Databases: Utilize large-scale chemical databases such as PubChem, ChEMBL, and ZINC.[5][6][7]

  • Perform Similarity Search:

    • Navigate to the chosen database's web portal (e.g., the ChEMBL interface).

    • Input the SMILES string of the query molecule.

    • Set the similarity metric to Tanimoto coefficient.

    • Define a similarity threshold (e.g., >0.85) to identify closely related analogs.

  • Analyze Results:

    • Examine the list of returned compounds.

    • For each hit, review the associated bioactivity data, specifically the protein target, assay type, and potency (e.g., IC50, Ki).

    • Compile a list of recurring protein targets from the high-similarity hits.

Protocol: Ligand-Based Pharmacophore Modeling

Pharmacophore models represent the essential 3D arrangement of chemical features required for biological activity.[8][9]

Step-by-Step Methodology:

  • Identify an Active Analog Set: If the 2D similarity search yields a cluster of structurally diverse compounds active against a common target, this set can be used. If not, this method may be deferred.

  • Generate a 3D Pharmacophore Model:

    • Use software like LigandScout or Phase to align the active analogs.

    • The software will identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

    • This generates a 3D hypothesis of the features essential for binding to the putative target.

  • Screen Databases: The generated pharmacophore model can then be used as a 3D query to screen conformational databases of compounds (like ZINC) to find other molecules that fit the model, further strengthening the link to the identified target.

Part II: Structure-Based Target Prediction

When the 3D structure of a potential protein target is known, we can directly assess the binding compatibility of our query molecule. Reverse docking is a powerful technique for this purpose.[10][11][12]

The Principle of Reverse Docking

In contrast to traditional virtual screening where many compounds are docked to a single target, reverse docking involves docking a single compound against a large library of protein structures.[11] This allows for the unbiased identification of proteins to which the molecule is predicted to bind with high affinity.

G cluster_0 Input cluster_1 Process cluster_2 Output A This compound (3D Conformer) C Automated Docking Simulation (e.g., AutoDock Vina, GOLD) A->C B Protein Target Library (e.g., PDB, sc-PDB) B->C D Ranked list of Protein-Ligand Complexes C->D E Binding Affinity Scores (kcal/mol) C->E

Caption: Conceptual workflow of a reverse docking experiment.

Protocol: Reverse Docking using a Web Server

For accessibility, web servers like ReverseDock can perform this process without requiring extensive local computational resources.[13]

Step-by-Step Methodology:

  • Prepare the Ligand:

    • Generate a 3D structure of this compound. This can be done using tools like Open Babel, ensuring proper protonation states at physiological pH.

    • Save the structure in a suitable format (e.g., MOL2, PDB).

  • Select a Target Library: Utilize a pre-compiled library of human protein structures. Many servers provide curated sets of druggable proteins.

  • Submit the Docking Job:

    • Upload the prepared ligand structure to the web server.

    • Select the desired protein library for screening.

    • Configure docking parameters if available (e.g., search space, exhaustiveness). An increased exhaustiveness value enhances the search for optimal binding poses but at a higher computational cost.[13]

  • Analyze and Filter Results:

    • The server will return a list of proteins ranked by their predicted binding affinity (docking score).

    • Download the top-ranked results (e.g., top 1-5%).

    • Visually inspect the predicted binding poses using a molecular visualizer (e.g., PyMOL, Chimera). A credible pose will exhibit meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with key residues in the binding pocket.

Data Synthesis and Target Prioritization

The power of this multi-pronged approach lies in the synthesis of results from each method. A target identified by multiple, orthogonal techniques has a higher probability of being a true positive.

Consensus Scoring

Create a master table summarizing the findings from all in silico experiments.

Protein TargetLigand-Based Evidence (Similarity > 0.85)Chemogenomic Hit (e.g., TargetHunter)Reverse Docking Score (kcal/mol)Rank
Protein A YesYes-9.51
Protein B NoYes-9.22
Protein C YesNo-8.83
Protein D YesYes-7.115
... ............

Table 1: Example of a consensus table for prioritizing predicted targets. Targets with converging evidence from multiple methods (like Protein A) are prioritized.

Pathway and Disease Association Analysis

The prioritized list of targets should be analyzed using tools like KEGG or Reactome. This contextualizes the targets within known biological pathways and disease states. If this compound is being investigated for a specific therapeutic area (e.g., oncology), targets involved in relevant cancer pathways would be of higher interest.

Conclusion and Strategic Outlook

This guide outlines a systematic and robust in silico workflow for the de-orphanization of this compound. By integrating ligand-based similarity searches, chemogenomic database mining, and structure-based reverse docking, we can efficiently generate a data-driven, prioritized list of putative protein targets. It is crucial to recognize that these computational predictions are hypotheses. The output of this workflow is not a definitive answer but a highly refined starting point for focused experimental validation, such as enzymatic assays or binding affinity studies, which remain the gold standard for target confirmation.

References

A Technical Guide to Novel Synthesis Routes for Substituted 1-Benzyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1-Benzyl-1H-Indole Scaffold

The 1-benzyl-1H-indole framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The benzyl group at the N-1 position of the indole ring often plays a crucial role in modulating the compound's steric and electronic properties, thereby influencing its binding affinity to biological targets. The development of efficient and versatile synthetic routes to access novel substituted 1-benzyl-1H-indole derivatives is, therefore, a critical endeavor for advancing drug development programs.

This in-depth technical guide provides a comprehensive overview of both traditional and, more importantly, novel synthesis routes for substituted 1-benzyl-1H-indole derivatives. We will delve into the mechanistic underpinnings of these methodologies, offering field-proven insights into experimental choices and providing detailed, actionable protocols for key transformations.

I. Classical Approaches to N-Benzylation of Indoles: A Foundation for Innovation

The traditional and most direct method for the synthesis of 1-benzyl-1H-indoles involves the N-alkylation of an indole with a benzyl halide in the presence of a base. This SN2 reaction is a cornerstone of heterocyclic chemistry due to its simplicity and the ready availability of starting materials.

A common procedure involves the deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of the benzyl bromide or chloride.[3][4][5]

Causality Behind Experimental Choices:

  • Base Selection: Strong bases like NaH are often used to ensure complete deprotonation of the indole nitrogen, which has a pKa of approximately 17. This generates the highly nucleophilic indolide anion, which readily attacks the electrophilic benzyl halide.

  • Solvent Choice: Aprotic polar solvents like DMF and DMSO are ideal for SN2 reactions as they can solvate the cation of the base but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.

  • Reaction Conditions: The reaction is typically carried out at room temperature, although gentle heating may be required for less reactive benzyl halides.[3]

While effective, this classical approach can be limited by the functional group tolerance of the substrates and the use of hazardous reagents like sodium hydride. For substrates with multiple nucleophilic sites, such as 5-(aminomethyl)indole, a protection-alkylation-deprotection strategy is necessary to achieve selective N-1 benzylation.

Logical Workflow for Selective N-Benzylation of a Multifunctional Indole

cluster_0 Step 1: Protection cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Deprotection Start 5-(aminomethyl)indole Boc_Protection tert-butyl ((1H-indol-5-yl)methyl)carbamate Start->Boc_Protection (Boc)₂O, THF Room Temp, 12h N_Benzylation tert-butyl ((1-benzyl-1H-indol-5-yl)methyl)carbamate Boc_Protection->N_Benzylation 1. NaH, DMF, 0°C 2. Benzyl Bromide, RT, 4h Deprotection N-benzyl-5-(aminomethyl)indole N_Benzylation->Deprotection TFA, DCM Room Temp, 2h

Caption: A three-step synthesis for selective N-benzylation of 5-(aminomethyl)indole.

II. Transition-Metal-Catalyzed Routes: Expanding the Synthetic Toolbox

Modern synthetic organic chemistry has seen a surge in the development of transition-metal-catalyzed reactions for the formation of C-N bonds.[6][7][8] These methods offer milder reaction conditions, broader functional group tolerance, and novel modes of reactivity compared to classical approaches.

A. Palladium-Catalyzed C3-Benzylation of Indoles

While the focus of this guide is on N-1 benzylation, it is crucial to understand the regioselectivity of modern methods. Palladium catalysis has been effectively employed for the C3-benzylation of indoles.[9] This methodology allows for the introduction of a benzyl group at the most nucleophilic carbon of the indole ring. A plausible mechanism involves the formation of a π-benzyl-palladium complex, which then undergoes nucleophilic attack by the indole.[9]

B. Copper-Catalyzed N-Benzylation

Copper catalysis provides a cost-effective and efficient alternative for N-arylation and N-alkylation reactions. A simple and effective method for the N-benzylation of indoles utilizes copper(I) bromide (CuBr) as a catalyst. This approach facilitates the coupling of aliphatic halides with amines and amides at room temperature.[10]

Key Advantages of Copper Catalysis:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than precious metals like palladium.

  • Mild Reaction Conditions: Many copper-catalyzed reactions can be performed at or near room temperature.

  • High Efficiency: These methods often provide high yields of the desired products.

III. C-H Functionalization Strategies: A Paradigm Shift in Indole Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[11][12][13] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. While much of the work on indole C-H functionalization has focused on C2 and C3 positions, as well as the benzene core (C4-C7), these principles are being extended to N-H functionalization.[11][12]

Palladium-catalyzed direct benzylation of polyfluoroarenes with benzyl carbonates through selective C-H functionalization has been reported, showcasing the potential of this strategy for forming C-benzyl bonds.[9] The insights gained from these C-H activation studies are paving the way for novel N-H benzylation methodologies under transition-metal catalysis.

IV. Greener Synthesis: Iodine-Catalyzed C-3 Benzylation with Benzylic Alcohols

In the pursuit of more sustainable synthetic methods, the use of greener reagents and catalysts is paramount. A notable advancement is the molecular iodine-catalyzed selective C-3 benzylation of indoles using benzylic alcohols as the alkylating agents.[14][15] This reaction is advantageous as it produces water as the only byproduct.[14][15]

Mechanistic Rationale:

The reaction is believed to proceed through a halogen-bond activation pathway.[14] Molecular iodine acts as a Lewis acid, activating the benzylic alcohol to facilitate the nucleophilic attack by the indole at the C-3 position. The reaction proceeds under metal- and base-free conditions, enhancing its environmental credentials.[14][15]

Table 1: Scope of Iodine-Catalyzed C-3 Benzylation of Indoles with Benzylic Alcohols [14][15]

EntryIndole DerivativeBenzylic AlcoholYield (%)
11-MethylindoleDiphenylmethanol85
2Indole4-Methoxybenzyl alcohol83
3Indole4-Chlorobenzhydrol90
4Indole1-Phenylethanol88
52-MethylindoleDiphenylmethanol82 (at C3)
63-MethylindoleDiphenylmethanol75 (at C2)

Reaction conditions: Indole (1.2 equiv), alcohol (1 equiv), iodine (5 mol %), toluene (2 mL), 40 °C, 5 h, in air.[14][15]

V. Photocatalytic Approaches: Harnessing the Power of Light

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions.[13][16] While direct photocatalytic N-benzylation of indoles is an evolving area, related transformations highlight its potential. For instance, visible-light-driven methodologies have been developed for the synthesis of complex heterocyclic systems involving indole moieties.[17][18] These methods often rely on single-electron transfer (SET) processes, generating radical intermediates that can participate in C-C or C-N bond formation. The application of these principles to the direct N-benzylation of indoles is an active area of research.

VI. Detailed Experimental Protocols

Protocol 1: Classical N-Benzylation of Indole-3-carbaldehyde[3][4]

Objective: To synthesize 1-benzyl-1H-indole-3-carbaldehyde.

Materials:

  • Indole-3-carbaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl alcohol

Procedure:

  • A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K₂CO₃ (1.4 g) in DMF (10 mL) is stirred vigorously.

  • The reaction mixture is heated to 90 °C and refluxed for 6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The solid precipitate of 1-benzyl-1H-indole-3-carbaldehyde is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethyl alcohol to afford the pure product.

Protocol 2: Iodine-Catalyzed C-3 Benzylation of 1-Methylindole with Diphenylmethanol[15]

Objective: To synthesize 3-(diphenylmethyl)-1-methyl-1H-indole.

Materials:

  • 1-Methylindole

  • Diphenylmethanol

  • Molecular iodine (I₂)

  • Toluene

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A round-bottom flask is charged with 1-methylindole (1.2 equiv) and diphenylmethanol (1 equiv) in toluene (2 mL).

  • Molecular iodine (5 mol %) is added to the mixture.

  • The reaction is stirred at 40 °C for 5 hours in air.

  • Upon completion (monitored by TLC), the reaction mixture is poured into water and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired product.

Conclusion

The synthesis of substituted 1-benzyl-1H-indole derivatives has evolved significantly from classical N-alkylation methods to more sophisticated and sustainable approaches. Transition-metal catalysis, direct C-H functionalization, and photocatalysis offer powerful tools for accessing a diverse range of these important molecules with high efficiency and selectivity. The choice of synthetic route will depend on the specific substitution pattern desired, the functional group tolerance required, and considerations of cost and environmental impact. As research in this area continues, we can anticipate the development of even more innovative and practical methods for the synthesis of this privileged heterocyclic scaffold, further empowering the field of drug discovery.

References

Discovery of 1-Benzyl-1H-indole-6-carbonitrile as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzyl-1H-indole-6-carbonitrile for Advanced Research

Foreword: The Enduring Significance of the Indole Scaffold

The indole ring system stands as a quintessential "privileged structure" in the landscape of medicinal chemistry and drug discovery.[1][2] Its presence within a vast array of natural alkaloids, essential biomolecules like tryptophan and serotonin, and numerous blockbuster pharmaceuticals underscores its remarkable versatility in molecular recognition.[1][2][3] This guide focuses on a specific, functionalized derivative, This compound , a research chemical poised as a valuable building block for the synthesis of novel bioactive compounds. By elucidating its properties, synthesis, and potential applications, we aim to provide researchers, chemists, and drug development professionals with a comprehensive technical foundation for leveraging this compound in their scientific pursuits.

Core Compound Specifications

This compound is a bi-functional molecule featuring a protective benzyl group at the N1 position of the indole ring and a reactive carbonitrile moiety at the C6 position. This strategic arrangement offers both stability and a handle for further chemical elaboration.

PropertyDataSource(s)
CAS Number 1030423-43-8[4][5]
Molecular Formula C₁₆H₁₂N₂[4][5]
Molecular Weight 232.28 g/mol [4][5]
Typical Purity ≥97%[4]
Appearance White to off-white solid (predicted)-
Storage Conditions Room temperature[4]

Synthesis and Mechanistic Considerations

While a dedicated peer-reviewed synthesis for this compound is not prominently documented, a logical and robust synthetic route can be engineered based on established methodologies for N-alkylation of indoles. The most field-proven approach involves the benzylation of a pre-existing 6-cyanoindole substrate. This strategy is preferable to attempting a late-stage cyanation of 1-benzylindole, which would present significant challenges regarding regioselectivity and reaction conditions.

The key transformation is the N-alkylation of the indole ring. A widely adopted and high-yielding method, first popularized by Heaney and Ley, utilizes a strong base in a polar aprotic solvent to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion that readily attacks an alkyl halide.[6][7][8]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_end Product & Workup SM1 6-Cyanoindole Deprotonation Deprotonation: Indole + KOH → Indolide Anion SM1->Deprotonation SM2 Benzyl Bromide Alkylation SN2 Alkylation: Anion + Benzyl Bromide SM2->Alkylation SM3 Potassium Hydroxide (KOH) SM3->Deprotonation Deprotonation->Alkylation in DMSO Workup Aqueous Workup & Extraction Alkylation->Workup Product This compound Purification Purification (e.g., Column Chromatography) Workup->Purification Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: N-Benzylation of 6-Cyanoindole

This protocol is adapted from the authoritative Organic Syntheses procedure for the benzylation of indole and should be performed following a thorough risk assessment of all chemicals involved.[6][8]

  • Inert Atmosphere Setup : Equip a dry, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging : Under a positive pressure of nitrogen, charge the flask with anhydrous dimethyl sulfoxide (DMSO). Add freshly crushed potassium hydroxide (KOH) pellets (approx. 4 equivalents relative to the indole).

  • Anion Formation : Stir the DMSO/KOH mixture vigorously for 10-15 minutes at room temperature. Add solid 6-cyanoindole (1 equivalent) portion-wise to the slurry. Continue stirring for 45-60 minutes to ensure complete deprotonation, which is often indicated by a color change.

  • Alkylation : Dissolve benzyl bromide (1.5-2.0 equivalents) in a small amount of anhydrous DMSO and add it to the dropping funnel. Add the benzyl bromide solution dropwise to the reaction mixture. The reaction is exothermic; use an ice-water bath to maintain the temperature below 30°C.[6][8]

  • Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 6-cyanoindole is consumed.

  • Quenching and Extraction : Carefully pour the reaction mixture into a beaker of ice water. The product may precipitate as a solid or remain as an oil. Extract the aqueous mixture three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing : Combine the organic layers and wash them sequentially with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure this compound.

Spectroscopic Profile and Characterization

While a published spectrum for this specific molecule is not available, its structure allows for a confident prediction of its key spectroscopic features based on data from closely related analogues.[9][10][11]

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the three main components of the molecule.

    • Benzyl Protons : A sharp singlet around δ 5.3-5.5 ppm integrating to 2H is characteristic of the benzylic methylene (-CH₂-) protons.[10] The aromatic protons of the benzyl ring will appear as a multiplet between δ 7.2-7.4 ppm , integrating to 5H.

    • Indole Protons : The protons on the indole core will be deshielded and appear in the aromatic region. The H3 and H2 protons will likely appear as doublets around δ 6.6 ppm and δ 7.2 ppm , respectively. The remaining protons on the benzene portion of the indole ring (H4, H5, H7) will appear as doublets or doublets of doublets between δ 7.5-7.8 ppm .

  • ¹³C NMR : The carbon spectrum provides confirmation of the key functional groups.

    • Nitrile Carbon : The carbon of the nitrile group (-C≡N) is expected to have a chemical shift in the range of δ 115-120 ppm .[9]

    • Benzylic Carbon : The methylene carbon (-CH₂-) should appear around δ 50-52 ppm .[10]

    • Aromatic Carbons : A series of signals between δ 100-140 ppm will correspond to the 14 aromatic carbons of the indole and benzyl rings.

  • Infrared (IR) Spectroscopy : The most diagnostic peak in the IR spectrum will be a sharp, strong absorption band in the region of 2220-2230 cm⁻¹ , which is characteristic of the C≡N stretching vibration of the nitrile group.[9]

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate or scaffold for the synthesis of more complex molecules with therapeutic promise. The indole nucleus is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][12]

Applications Core This compound (Core Scaffold) Motif1 Indole Core (Privileged Structure) Core->Motif1 Motif2 N1-Benzyl Group (Modulates Potency/Lipophilicity) Core->Motif2 Motif3 C6-Nitrile Group (Synthetic Handle / H-Bond Acceptor) Core->Motif3 App1 Oncology Motif1->App1 App2 Infectious Diseases Motif1->App2 App3 Neuroscience Motif1->App3 App4 Inflammation Motif1->App4

Caption: Relationship between the core scaffold and its potential research applications.

  • Oncology : The indole scaffold is present in numerous anticancer agents, including the vinca alkaloids which inhibit tubulin polymerization.[1] The N-benzyl group, in particular, has been shown to dramatically enhance the anti-proliferative potency of indole derivatives compared to their NH-unsubstituted counterparts.[7] This compound could serve as a precursor for novel kinase inhibitors or cytotoxic agents.[13]

  • Scaffold for Further Synthesis : The nitrile group is a highly versatile functional group.[10][14] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, opening up a vast chemical space for the development of compound libraries for high-throughput screening.

  • Building Block in Medicinal Chemistry : As a research chemical, its primary role is as a building block for constructing more elaborate molecules. Researchers can utilize it in cross-coupling reactions or multi-step syntheses to target specific biological pathways implicated in disease.[10][14]

Safety, Handling, and Storage

As with any research chemical, a rigorous and thorough risk assessment must be conducted before any handling or experimental work.[8]

  • General Hazards : While specific toxicology data for this compound is unavailable, the parent compound, 1-benzylindole, is classified with GHS hazard statements indicating it may be harmful if swallowed, causes skin irritation, and causes serious eye damage.[15] It is prudent to handle this compound with the same level of caution.

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, is mandatory.

  • Handling : All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes.

  • Storage : The compound should be stored at room temperature in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal : All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8]

Conclusion

This compound represents more than just a catalog chemical; it is a strategically designed molecular tool. The combination of the privileged indole nucleus, a potency-enhancing N-benzyl group, and a versatile C6-nitrile handle makes it an attractive starting point for innovation in drug discovery. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery of the next generation of indole-based therapeutics.

References

Solubility of 1-Benzyl-1H-indole-6-carbonitrile in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Benzyl-1H-indole-6-carbonitrile in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a robust experimental framework for empirical determination, and presents a predicted solubility profile in a range of common laboratory solvents.

Introduction: The Critical Role of Solubility

This compound is a molecule of interest within medicinal chemistry and materials science, belonging to the vast family of indole derivatives known for their diverse biological activities.[1] The solubility of such a compound is a cornerstone physical property, profoundly influencing its behavior in biological systems and its viability in synthetic and formulation processes. Understanding and quantifying solubility is a critical first step in any research and development pipeline, impacting everything from reaction kinetics and purification strategies to bioavailability and therapeutic efficacy.

This guide addresses the current lack of publicly available, quantitative solubility data for this compound by providing a predictive analysis grounded in its molecular structure and the known properties of analogous compounds. More importantly, it equips the researcher with a detailed, self-validating protocol to determine precise solubility values experimentally.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict its interactions with various solvents.

PropertyValueSource
Molecular Formula C₁₆H₁₂N₂[2]
Molecular Weight 232.29 g/mol [2]
CAS Number 1030423-43-8[2]
Appearance White to off-white solid (predicted)General knowledge
Predicted XLogP3 4.3 (for 1-Benzylindole)[3]

The structure of this compound is characterized by a large, predominantly non-polar scaffold composed of the indole nucleus and the N-benzyl group. The presence of the nitrile (-C≡N) group at the 6-position introduces a site of significant polarity and a hydrogen bond acceptor. This amphipathic nature—possessing both hydrophobic and polar regions—dictates a nuanced solubility profile. The high predicted octanol-water partition coefficient (XLogP3) for the closely related 1-benzylindole suggests a strong preference for lipophilic environments over aqueous media.[3]

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility.[4] This concept is rooted in the nature and magnitude of intermolecular forces between the solute (this compound) and the solvent molecules.

  • Van der Waals Forces: The extensive aromatic surface area of the benzyl and indole rings allows for significant London dispersion forces. These non-polar interactions are best matched by non-polar aromatic or aliphatic solvents.

  • Dipole-Dipole Interactions: The polar nitrile group creates a permanent dipole, enabling interactions with polar aprotic solvents like acetone or ethyl acetate.

  • Hydrogen Bonding: While the molecule lacks a hydrogen bond donor (the indole N-H is substituted), the nitrile nitrogen can act as a hydrogen bond acceptor. This allows for favorable interactions with polar protic solvents such as alcohols.

However, for a molecule to dissolve, the energy released from these new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions. Given its solid nature and relatively high molecular weight, the crystal lattice energy for this compound is expected to be significant.

cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solution Solute-Solvent Interactions Solute This compound (Crystal Lattice) Dissolved Dissolved Solute in Solvent Solute->Dissolved Overcome Lattice Energy Solvent Solvent Molecules Solvent->Dissolved Overcome Solvent Cohesion Dissolved->Dissolved

Caption: Energy balance in the dissolution process.

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds like indole, N-benzylindole, and indole-6-carbonitrile, a qualitative solubility profile for this compound is predicted below.[4][5][6] It is imperative to recognize this as a predictive guide; experimental verification is essential.

SolventSolvent TypePolarity IndexPredicted SolubilityRationale
Water Polar Protic10.2Insoluble The large hydrophobic scaffold dominates, making it unable to overcome the strong hydrogen bonding network of water.[5]
Methanol / Ethanol Polar Protic5.1 / 4.3Moderate Can act as hydrogen bond donors to the nitrile group and have non-polar alkyl chains to interact with the aromatic rings.[4]
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2High Excellent polar aprotic solvent capable of strong dipole-dipole interactions with the nitrile group. Indole-6-carbonitrile is known to be soluble in DMSO.[5]
N,N-Dimethylformamide (DMF) Polar Aprotic6.4High Similar to DMSO, its high polarity and aprotic nature make it an excellent solvent for this type of compound.
Acetonitrile (ACN) Polar Aprotic5.8Moderate The nitrile group is compatible with ACN, but its overall solvating power for the large aromatic system may be less than DMSO or DMF.
Dichloromethane (DCM) Non-Polar3.1High Its moderate polarity can effectively solvate both the polar and non-polar regions of the molecule.
Chloroform Non-Polar4.1High Similar to DCM. Indole-6-carbonitrile is soluble in chloroform.[5]
Ethyl Acetate (EtOAc) Moderately Polar4.4Moderate to High Balances polarity to interact with the nitrile and a non-polar character to solvate the aromatic rings.
Tetrahydrofuran (THF) Moderately Polar4.0High A good general-purpose solvent for a wide range of organic compounds.
Toluene Non-Polar2.4Moderate to Low Aromatic π-π stacking interactions are possible, but the solvent's non-polar nature may struggle to solvate the nitrile group effectively.
Hexanes / Heptane Non-Polar0.1Low to Insoluble Highly non-polar alkanes are poor solvents for the polar nitrile functional group.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This section provides a detailed, step-by-step protocol for the experimental determination of the equilibrium solubility of this compound. This method is considered the gold standard for its reliability and reproducibility.[7]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 2-10 mL glass vials)

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

prep 1. Preparation Weigh excess solid compound into a vial. Add a known volume of solvent. equil 2. Equilibration Seal vial and place in a shaker at constant temperature (e.g., 25°C). Equilibrate for 24-48 hours. prep->equil sep 3. Phase Separation Centrifuge the vial to pellet undissolved solid. equil->sep filter 4. Filtration Carefully withdraw supernatant and filter through a 0.22 µm syringe filter. sep->filter dilute 5. Dilution Accurately dilute the clear filtrate with a suitable solvent to fall within the calibration curve range. filter->dilute analyze 6. Analysis Analyze the diluted sample by a validated HPLC method to determine the concentration. dilute->analyze

Caption: Workflow for equilibrium solubility determination.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at equilibrium.

    • Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C).[8]

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]

  • Phase Separation and Sampling:

    • After equilibration, visually confirm the presence of excess solid.

    • Centrifuge the vials at a moderate speed (e.g., 5000 x g for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, being cautious not to disturb the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates. Note: Adsorption of the compound to the filter should be checked and accounted for if significant.

  • Analysis (HPLC Method):

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Run these standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Accurately dilute the filtered sample solution with the solvent to ensure the concentration falls within the linear range of the calibration curve.

    • Inject the diluted sample onto the HPLC system.

    • Quantification: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The resulting value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

  • Self-Validation and Trustworthiness:

    • Perform each solubility determination in triplicate to ensure reproducibility.[8]

    • The confirmation that equilibrium has been reached (by sampling at multiple time points) serves as an internal validation of the protocol.

    • The presence of undissolved solid at the end of the experiment is a mandatory checkpoint to confirm saturation.

Conclusion

The solubility of this compound is a critical parameter for its effective use in scientific research and development. While no definitive quantitative data is publicly available, a predictive analysis based on its molecular structure suggests it is likely soluble in polar aprotic and moderately polar organic solvents such as DMSO, DMF, and DCM, with limited to no solubility in water and non-polar alkanes. This guide provides a robust, field-proven experimental protocol based on the shake-flask method, empowering researchers to generate accurate and reliable solubility data. Adherence to this self-validating system will ensure the production of trustworthy results, facilitating informed decisions in synthesis, formulation, and biological testing.

References

Stability and storage conditions for 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-Benzyl-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring an indole nucleus, a benzyl group at the N1 position, and a nitrile group at the C6 position. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science.[1] The indole scaffold is a privileged structure in numerous biologically active compounds, while the nitrile group offers a versatile handle for further chemical transformations.[1][2] As with any high-value chemical intermediate, ensuring its integrity from receipt to use is paramount. The stability of a compound directly impacts the reliability, reproducibility, and validity of experimental results, as well as the safety and efficacy of any downstream products.[3]

This guide provides a comprehensive overview of the stability profile of this compound. It synthesizes information on its core chemical structure, outlines potential degradation pathways, and establishes best practices for storage. Furthermore, it details a robust experimental workflow for conducting forced degradation studies, enabling researchers to generate critical stability data tailored to their specific applications.

Chemical Profile and Inherent Stability

The stability of this compound is dictated by the interplay of its three key functional components: the indole ring, the benzyl group, and the nitrile moiety.

  • Indole Ring: The indole ring system is an aromatic heterocycle. While generally stable, the pyrrole portion of the ring can be susceptible to oxidation and electrophilic attack. The N-H proton of an unsubstituted indole is weakly acidic, but in this case, it is replaced by a benzyl group, which can influence the electronic properties and stability of the ring.[4] Indole derivatives can be sensitive to strong acids and light.[5][6]

  • Nitrile Group (-C≡N): The nitrile group is relatively stable but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under either acidic or basic conditions.[7][8] This transformation is often accelerated by heat.

  • Benzyl Group (-CH₂-Ph): The N-benzyl group protects the indole nitrogen from certain reactions. However, the benzylic position can be susceptible to oxidation under harsh conditions.

Based on its structure, the primary stability concerns for this molecule are potential hydrolysis of the nitrile group and photolytic or oxidative degradation of the indole ring.

Recommended Storage Conditions

Proper storage is the first line of defense in preserving the chemical integrity of this compound. The following conditions are recommended based on supplier data and general best practices for chemical reagents.[9][10][11]

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)Supplier data indicates stability at ambient temperature.[9][11] Avoid excessive heat to prevent thermal degradation.
Atmosphere Sealed in a dry environmentProtects against atmospheric moisture, which can initiate hydrolysis of the nitrile group.[12][13] Use of a desiccator is recommended for long-term storage.
Light Store in a dark or amber containerIndole compounds can be light-sensitive.[5][14] Protection from UV and visible light minimizes the risk of photolytic degradation.
Container Tightly sealed, inert container (e.g., glass)Prevents contamination and reaction with container materials. Ensure the cap provides an airtight seal.

Factors Influencing Stability & Potential Degradation Pathways

Understanding the factors that can compromise the stability of this compound is crucial for handling and experimental design. Forced degradation studies are designed to probe these vulnerabilities systematically.[15][16]

Hydrolytic Degradation (Effect of pH)

The nitrile group is the most likely site for hydrolysis. This reaction can be catalyzed by both acid and base.[17]

  • Acidic Conditions (e.g., HCl): Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water. This leads to the formation of an intermediate amide, which can be further hydrolyzed to the corresponding carboxylic acid (1-Benzyl-1H-indole-6-carboxylic acid).[7]

  • Basic Conditions (e.g., NaOH): Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates hydrolysis. Under basic conditions, the final product will be the carboxylate salt.

The indole ring itself can be sensitive to strongly acidic conditions, which may cause polymerization or other side reactions.[18]

Oxidative Degradation

Oxidizing agents (e.g., hydrogen peroxide) can attack the electron-rich indole ring. The pyrrole double bond is a common site of oxidation, which can lead to ring-opened products or the formation of oxindoles.

Photolytic Degradation

Indole and its derivatives absorb UV light and can be susceptible to photodegradation.[5] Exposure to high-intensity light, particularly in the presence of oxygen and a solvent, can generate radical species, leading to complex degradation product profiles.[14]

Thermal Degradation

While the compound is storable at room temperature, high temperatures can provide the activation energy needed for degradation, particularly hydrolysis and oxidation.[19] Extreme thermal stress can lead to isomerization or decomposition of the indole ring itself.[20][21]

G Potential Degradation Pathways A This compound B Hydrolysis (Acid/Base) A->B H₂O C Oxidation (e.g., H₂O₂) A->C D Photolysis (UV/Light) A->D E Thermal Stress (Heat) A->E F 1-Benzyl-1H-indole-6-carboxamide B->F Intermediate H Oxidized Indole Derivatives (e.g., Oxindoles, Ring-Opened Products) C->H I Photodegradation Products (Radical-derived species) D->I J Isomers / Decomposition Products E->J G 1-Benzyl-1H-indole-6-carboxylic Acid F->G Further Hydrolysis

Caption: Potential degradation pathways for this compound.

Methodology for Stability Assessment: A Forced Degradation Study

A forced degradation, or stress testing, study is essential for elucidating the intrinsic stability of a molecule.[3][22] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or chemical substance.[16]

Experimental Workflow

Caption: General workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

    • A suitable solvent system would be a mixture of acetonitrile and water, which is compatible with reverse-phase HPLC analysis.

  • Application of Stress Conditions:

    • Aliquot the stock solution into separate, appropriate containers (e.g., glass vials) for each stress condition.

    • Expose the aliquots to the conditions outlined in the table below. Include a control sample kept at optimal conditions (e.g., refrigerated, protected from light) for comparison.

Stress ConditionReagent/ParameterTypical ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp or 50-60°C for up to 7 daysTo test stability in acidic environments.[15]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp or 50-60°C for up to 7 daysTo test stability in alkaline environments.[15]
Oxidation 3-30% H₂O₂Room TemperatureTo assess susceptibility to oxidative degradation.
Thermal 60-80°C (Solid & Solution)Up to 7 days or until target degradation is reachedTo evaluate the effect of heat on the compound.[19]
Photostability ICH Q1B Option 1 or 2Overall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/m²To determine light sensitivity.[15]
  • Sample Processing and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.

    • Quenching: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including the control, using a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. Coupling it with Mass Spectrometry (HPLC-MS) is invaluable for identifying the mass of degradation products.

    • The analytical method must be able to separate the parent compound from all major degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

    • If using mass spectrometry, use the mass data to propose structures for the degradation products.

    • This information helps to construct a comprehensive degradation map and establish the compound's intrinsic stability.[19]

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary recommendations are to store it at room temperature, sealed from moisture, and protected from light . The main potential degradation pathways involve hydrolysis of the nitrile group under acidic or basic conditions and photolytic or oxidative degradation of the indole ring . For researchers in drug development and other high-stakes applications, performing a forced degradation study as outlined in this guide is a critical step. It provides invaluable, specific data on the compound's stability profile, ensuring the integrity of research and supporting the development of robust formulations and processes.

References

Methodological & Application

Application Notes and Protocols for 1-Benzyl-1H-indole-6-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Benzyl-1H-indole-6-carbonitrile Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of numerous FDA-approved therapeutics.[3][4] Within this esteemed class of heterocycles, This compound emerges as a strategically designed building block for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its synthesis, rationale for its use, and detailed protocols for its application in the discovery of kinase inhibitors and modulators of critical signaling pathways implicated in cancer and other diseases.

The deliberate incorporation of a benzyl group at the N1 position and a nitrile moiety at the C6 position is not arbitrary. The N-benzyl group can enhance binding affinity to target proteins through hydrophobic and aromatic interactions, and it can also modulate the pharmacokinetic properties of the molecule.[5] The nitrile group at the C6 position is a versatile functional handle. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can be chemically transformed into other important functionalities, thereby enabling the generation of diverse compound libraries.[6][7] Furthermore, the position of the cyano group on the indole ring has been shown to significantly influence biological activity, with 6-cyanoindole derivatives demonstrating notable affinity for targets such as the dopamine D4 receptor.[6]

Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound can be approached through two primary and reliable synthetic strategies, each with its own merits depending on the available starting materials and desired scale.

Route 1: N-Alkylation of 6-Cyanoindole

This is the most direct approach, starting from the commercially available 6-cyanoindole. The protocol involves the deprotonation of the indole nitrogen followed by nucleophilic attack on benzyl bromide. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial as it facilitates the dissolution of the indole and the base, promoting a high-yield reaction.[8]

Experimental Protocol: N-Benzylation of 6-Cyanoindole

  • Materials:

    • 6-Cyanoindole

    • Potassium hydroxide (KOH), freshly crushed pellets

    • Benzyl bromide

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Water

    • Calcium chloride (for drying)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, add 6-cyanoindole (1 equivalent).

    • Add DMSO to dissolve the starting material completely.

    • To the stirred solution, add freshly crushed potassium hydroxide (1.5 equivalents) and stir for 30 minutes at room temperature to ensure complete deprotonation of the indole nitrogen.

    • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture. A mild exothermic reaction may be observed.

    • Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with water to remove residual DMSO and salts.

    • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Route 2: Palladium-Catalyzed Cyanation of 1-Benzyl-6-bromoindole

An alternative and equally effective strategy involves the palladium-catalyzed cyanation of a pre-synthesized 1-benzyl-6-bromoindole. This route is particularly useful if 1-benzyl-6-bromoindole is more readily available or can be synthesized in-house. Palladium-catalyzed cross-coupling reactions are a powerful tool in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[9][10]

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Materials:

    • 1-Benzyl-6-bromoindole

    • Zinc cyanide (Zn(CN)₂)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

    • Dimethylformamide (DMF), anhydrous

    • Water

    • Ethyl acetate

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-benzyl-6-bromoindole (1 equivalent), zinc cyanide (0.6 equivalents), Pd₂(dba)₃ (0.02 equivalents), and dppf (0.08 equivalents).

    • Add anhydrous DMF via syringe and degas the reaction mixture.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove palladium residues.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[11] The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous FDA-approved drugs, such as Sunitinib (VEGFR inhibitor) and Osimertinib (EGFR inhibitor), featuring this core structure.[12][13]

The this compound scaffold provides a solid foundation for the development of novel kinase inhibitors. The N-benzyl group can occupy the hydrophobic region of the ATP-binding pocket, while the indole nitrogen can act as a hydrogen bond donor to the hinge region of the kinase. The 6-cyano group can be further elaborated to introduce additional binding interactions or to fine-tune the physicochemical properties of the molecule.

Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15] Several FDA-approved VEGFR-2 inhibitors, including Sunitinib and Nintedanib, contain an indole or oxindole core.[14][16]

Workflow for Developing this compound-based VEGFR-2 Inhibitors

Caption: Workflow for the development of VEGFR-2 inhibitors.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of synthesized this compound derivatives against VEGFR-2.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Adenosine triphosphate (ATP)

    • Test compounds (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.

    • Add the diluted test compounds to the wells. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is strongly implicated in the initiation and progression of several cancers, particularly colorectal cancer.[14][17] The discovery of small molecule inhibitors of this pathway is an area of intense research. Notably, 1-benzyl-indole derivatives have been shown to inhibit Wnt/β-catenin signaling.[18][19]

Simplified Wnt/β-catenin Signaling Pathway and Potential Inhibition by 1-Benzylindole Derivatives

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Dishevelled->Destruction_Complex_on Inhibition Beta_Catenin_on β-catenin (Accumulates) TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Nuclear Translocation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Inhibitor 1-Benzylindole Derivative Inhibitor->Frizzled Potential Target Inhibitor->Dishevelled Potential Target

Caption: Wnt/β-catenin signaling pathway and potential points of inhibition.

Protocol: TOP/FOP Flash Reporter Assay for Wnt/β-catenin Signaling

This assay is used to quantify the transcriptional activity of the β-catenin/TCF-LEF complex and to assess the inhibitory effect of test compounds.

  • Materials:

    • Cancer cell line with active Wnt signaling (e.g., HCT116)

    • TOP-Flash and FOP-Flash luciferase reporter plasmids (FOP-Flash contains mutated TCF/LEF binding sites and serves as a negative control)

    • Renilla luciferase plasmid (for normalization)

    • Lipofectamine 2000 or similar transfection reagent

    • Dual-Luciferase® Reporter Assay System (Promega)

    • Luminometer

  • Procedure:

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Co-transfect the cells with either TOP-Flash or FOP-Flash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.

    • After 24 hours of transfection, treat the cells with various concentrations of the this compound derivatives.

    • Incubate for another 24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in reporter activity relative to the vehicle-treated control and determine the IC₅₀ of the compounds.

Quantitative Data Summary

While specific biological data for this compound is not extensively published, the following table summarizes the reported activities of structurally related indole derivatives to provide a rationale for its potential applications.

Compound/Derivative Class Target/Assay Reported Activity (IC₅₀/Kᵢ) Reference
6-Cyanoindole DerivativesDopamine D4 ReceptorKᵢ = 3.4 - 9.0 nM[6]
1-Benzyl-indole-3-carbinolWnt/β-catenin SignalingInhibition of TOP-Flash reporter activity[18][19]
Indole-based Kinase InhibitorsVEGFR-2IC₅₀ in nanomolar to micromolar range[14][20]
FDA-approved Indole Kinase Inhibitors (e.g., Sunitinib)Multiple Kinases (including VEGFR)Clinically effective doses[12]

Conclusion and Future Directions

This compound represents a highly valuable and strategically designed scaffold for medicinal chemistry research. Its synthesis is achievable through robust and scalable methods, and its structural features offer a compelling starting point for the development of novel inhibitors of protein kinases and modulators of critical signaling pathways like Wnt/β-catenin. The provided protocols offer a framework for the synthesis and biological evaluation of derivatives based on this promising core. Future research should focus on the synthesis of a focused library of compounds derived from this compound and their systematic evaluation against a panel of cancer-relevant kinases and in cell-based assays for Wnt signaling. Such studies will undoubtedly unlock the full therapeutic potential of this versatile indole scaffold.

References

Application Note: A Validated Protocol for the N-Benzylation of Indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1] Functionalization of the indole core is a critical strategy in drug discovery, allowing for the fine-tuning of pharmacological properties. While modifications at the C2 and C3 positions are common, direct N-alkylation presents a unique avenue for structural diversification.[1] However, this transformation is not without its challenges, as the intrinsic nucleophilicity of the C3 position often leads to competing side reactions.[1][2]

This document provides a robust and detailed protocol for the selective N-benzylation of indole-6-carbonitrile. This specific transformation is of significant interest as it combines the indole core with a cyano group—a versatile functional handle for further chemical elaboration—and a benzyl group, which can modulate steric and electronic properties. The protocol employs a classic and highly effective method: deprotonation with a strong, non-nucleophilic base followed by nucleophilic substitution with an alkyl halide.[3][4] Our objective is to deliver a self-validating, field-proven methodology that emphasizes not only procedural accuracy but also the underlying chemical principles and critical safety considerations.

Reaction Mechanism and Rationale for Experimental Design

The N-benzylation of indole-6-carbonitrile proceeds via a two-step bimolecular nucleophilic substitution (SN2) mechanism.[5] Understanding the causality behind each experimental choice is paramount for successful and reproducible execution.

Step 1: Deprotonation of the Indole Nitrogen The reaction is initiated by the deprotonation of the indole N-H group using a strong base, sodium hydride (NaH). The indole proton is sufficiently acidic (pKa ≈ 16-17) to be removed by hydride, an anion of the extremely weak acid H₂.[5] The presence of the electron-withdrawing nitrile group at the C6 position further increases the acidity of the N-H proton through inductive effects, facilitating this step. This irreversible deprotonation generates a resonance-stabilized indole anion (indolide) and hydrogen gas as the sole byproduct.[3][6]

Step 2: Nucleophilic Attack The newly formed indolide anion is a potent nucleophile. In the second step, it attacks the electrophilic benzylic carbon of benzyl bromide.[5] This concerted step results in the formation of a new N-C bond and the displacement of the bromide leaving group, yielding the final N-benzylated product.

Diagram: Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Indole Indole-6-carbonitrile Indolide Indolide Anion (Nucleophile) Indole->Indolide + NaH - H₂ NaH Sodium Hydride (NaH) BnBr Benzyl Bromide (BnBr) Product 1-Benzyl-1H-indole-6-carbonitrile Indolide->Product + BnBr - NaBr H2 H₂ (gas) NaBr NaBr

Caption: The two-step SN2 mechanism for N-benzylation.

Causality Behind Experimental Choices:
  • Base Selection (Sodium Hydride): Sodium hydride (NaH) is the base of choice due to its high basicity and non-nucleophilic nature. It ensures complete and irreversible deprotonation, driving the reaction forward.[3] Unlike other bases, its reaction with the indole produces only hydrogen gas, which does not interfere with the subsequent alkylation step.[6] It is typically used as a 60% dispersion in mineral oil, which enhances its safety and ease of handling.[6]

  • Solvent Selection (Anhydrous DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal. It effectively solvates the sodium cation (Na⁺) while leaving the bulky indolide anion relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.[3][4] The use of an anhydrous solvent is critical to prevent the violent reaction of NaH with water, which would quench the base and generate flammable hydrogen gas.[6][7]

  • Alkylating Agent (Benzyl Bromide): Benzyl bromide is a highly effective electrophile for this SN2 reaction. The C-Br bond is polarized, making the benzylic carbon susceptible to nucleophilic attack, and bromide is an excellent leaving group. Its primary nature minimizes the potential for competing elimination reactions.[5]

  • Temperature Control: The reaction is initiated at 0 °C. This is a crucial control measure to manage the exothermic nature of both the deprotonation (H₂ evolution) and the subsequent alkylation, preventing runaway reactions and the formation of byproducts.[4] Allowing the reaction to proceed to completion at room temperature provides sufficient thermal energy to overcome the activation barrier without promoting degradation.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 1.0 mmol scale.

Table 1: Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.AmountCAS No.Supplier Notes
Indole-6-carbonitrileC₉H₆N₂142.161.0142 mg15859-38-8Purity >98%
Sodium HydrideNaH24.001.248 mg7646-69-760% dispersion in oil
Benzyl BromideC₇H₇Br171.041.20.14 mL100-39-0Purity >98%, fresh
Anhydrous DMFC₃H₇NO73.09-5 mL68-12-2Sure/Seal™ bottle
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~100 mL141-78-6Reagent grade
Sat. aq. NH₄Cl---~20 mL--
Sat. aq. NaCl (Brine)---~20 mL--
Anhydrous MgSO₄MgSO₄120.37-As needed7487-88-9-
Silica GelSiO₂--As needed7631-86-9230-400 mesh
Step-by-Step Methodology
  • Inert Atmosphere Setup: Assemble a 50 mL round-bottom flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Dissolution: To the flask, add indole-6-carbonitrile (142 mg, 1.0 mmol) followed by anhydrous DMF (5 mL) via syringe. Stir the mixture at room temperature until the solid is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas evolution will occur. Stir the resulting suspension at 0 °C for 30 minutes. The solution may become slightly cloudy or change color.

  • Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (0.14 mL, 1.2 mmol) dropwise via syringe over 5 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The product spot should be significantly less polar than the starting indole.

  • Workup - Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution dropwise.[4] Caution: Initial additions may cause vigorous gas evolution if excess NaH remains.

  • Extraction: Transfer the mixture to a separatory funnel and add 30 mL of water and 30 mL of EtOAc. Shake and separate the layers. Extract the aqueous layer twice more with 30 mL of EtOAc.

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel. Elute with a gradient of Hexanes:EtOAc (e.g., starting from 9:1) to isolate the pure product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a solid. The expected yield is typically in the range of 85-95%.

Diagram: Experimental Workflow

Workflow A 1. Setup Flame-dry flask under N₂ B 2. Dissolve Indole Add Indole-6-carbonitrile & Anhydrous DMF A->B C 3. Cool to 0 °C B->C D 4. Deprotonation Add NaH portion-wise. Stir 30 min @ 0 °C C->D E 5. Alkylation Add BnBr dropwise @ 0 °C D->E F 6. React Warm to RT, stir 4-6h. Monitor by TLC E->F G 7. Quench Cool to 0 °C, add sat. aq. NH₄Cl F->G H 8. Extraction Extract with EtOAc G->H I 9. Wash Wash with H₂O and Brine H->I J 10. Dry & Concentrate Dry over MgSO₄, evaporate solvent I->J K 11. Purify Flash Column Chromatography J->K L 12. Isolate Product This compound K->L

Caption: Step-by-step workflow for the N-benzylation protocol.

Critical Safety and Handling Precautions

Adherence to safety protocols is non-negotiable. This reaction involves hazardous materials that require careful handling in a controlled laboratory environment.

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water, acids, and alcohols to produce flammable hydrogen gas.[6][7] The 60% dispersion in mineral oil is safer but must still be handled with extreme care under an inert atmosphere.[6] Never add water directly to NaH. All glassware must be scrupulously dried. The quenching step must be performed slowly and at low temperatures.[8]

  • Benzyl Bromide: Benzyl bromide is a lachrymator (tear-inducing) and is corrosive and toxic. It must be handled exclusively within a certified chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Solvents: DMF is a combustible liquid and can be absorbed through the skin. Ethyl acetate is highly flammable. Handle all solvents in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Standard PPE, including a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.

References

The Strategic Utility of 1-Benzyl-1H-indole-6-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Role of Strategic Functionalization

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of bioactive molecules.[1][2] Its inherent biological activity and synthetic versatility have established it as a "privileged scaffold." However, the true potential of the indole core is unlocked through precise and strategic functionalization. The introduction of specific substituents at various positions on the indole ring allows for the fine-tuning of electronic properties, steric hindrance, and hydrogen bonding capabilities, all of which are critical for modulating biological activity and optimizing pharmacokinetic profiles.

This technical guide focuses on 1-Benzyl-1H-indole-6-carbonitrile , a highly valuable and versatile building block in organic synthesis. The N-benzyl group serves as a robust protecting group, enhancing the stability of the indole ring to certain reagents and allowing for selective reactions at other positions. The nitrile group at the C6-position is a particularly powerful synthetic handle. Its electron-withdrawing nature influences the reactivity of the indole ring, and it can be readily transformed into a variety of other key functional groups, including primary amines, carboxylic acids, and amides. These transformations open up a diverse range of synthetic possibilities for the construction of complex molecular architectures and the exploration of novel chemical space in drug discovery.[3]

This document provides detailed application notes and step-by-step protocols for the synthesis of this compound and its subsequent elaboration into key derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Synthetic Workflow Overview

The overall synthetic strategy begins with the N-benzylation of 6-cyanoindole to yield the target building block, this compound. This intermediate can then be utilized in a variety of downstream applications, including its conversion to the corresponding carboxylic acid, primary amine, or carboxamide.

G cluster_0 Synthesis of the Core Building Block cluster_1 Downstream Functionalization 6-Cyanoindole 6-Cyanoindole This compound This compound 6-Cyanoindole->this compound  N-Benzylation (Protocol 1) 1-Benzyl-1H-indole-6-carboxylic Acid 1-Benzyl-1H-indole-6-carboxylic Acid This compound->1-Benzyl-1H-indole-6-carboxylic Acid  Hydrolysis (Protocol 2) (1-Benzyl-1H-indol-6-yl)methanamine (1-Benzyl-1H-indol-6-yl)methanamine This compound->(1-Benzyl-1H-indol-6-yl)methanamine  Reduction (Protocol 3) 1-Benzyl-1H-indole-6-carboxamide 1-Benzyl-1H-indole-6-carboxamide This compound->1-Benzyl-1H-indole-6-carboxamide  Partial Hydrolysis (Protocol 4)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the N-alkylation of 6-cyanoindole using benzyl bromide. The use of a strong base in a polar aprotic solvent is crucial for efficient deprotonation of the indole nitrogen, facilitating the nucleophilic substitution.

Materials:

  • 6-Cyanoindole

  • Benzyl bromide

  • Potassium hydroxide (KOH), freshly crushed pellets

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Water, deionized

  • Calcium chloride, anhydrous

Procedure:

  • To a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add 200 mL of anhydrous dimethyl sulfoxide (DMSO) and 26.0 g (0.399 mole) of freshly crushed potassium hydroxide pellets.[4]

  • Stir the mixture at room temperature for 5 minutes to ensure partial dissolution of the base.

  • Add 14.2 g (0.100 mole) of 6-cyanoindole to the flask.

  • Continue stirring at room temperature for 45 minutes. The indole nitrogen is deprotonated during this step, forming the corresponding potassium salt.

  • Cool the flask in an ice-water bath to moderate the exothermic reaction in the next step.

  • Slowly add 34.2 g (0.200 mole) of benzyl bromide to the reaction mixture.

  • After the addition is complete, remove the ice bath and stir the mixture for an additional 45 minutes at room temperature.

  • Pour the reaction mixture into 200 mL of water.

  • Extract the aqueous mixture with three 100 mL portions of diethyl ether.

  • Combine the organic layers and wash them with three 50 mL portions of water to remove residual DMSO and inorganic salts.

  • Dry the combined ether layers over anhydrous calcium chloride.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to remove excess benzyl bromide, yielding this compound.

Quantitative Data Summary:

Starting MaterialProductReagentsTypical Yield
6-CyanoindoleThis compoundBenzyl bromide, KOH, DMSO85-95%
Protocol 2: Hydrolysis to 1-Benzyl-1H-indole-6-carboxylic Acid

This protocol describes the complete hydrolysis of the nitrile group to a carboxylic acid under basic conditions. The use of a co-solvent system (THF/methanol/water) ensures the solubility of the starting material and the reagent.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol

  • Water, deionized

  • Hydrochloric acid (HCl), 50% (v/v)

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of tetrahydrofuran (THF), methanol, and water.

  • Add an excess of lithium hydroxide monohydrate to the solution.[5]

  • Heat the mixture to 60°C and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dissolve the residue in water and acidify the solution with 50% (v/v) hydrochloric acid to a pH of approximately 2-3.

  • The product, 1-Benzyl-1H-indole-6-carboxylic acid, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Reduction to (1-Benzyl-1H-indol-6-yl)methanamine

This protocol details the reduction of the nitrile to a primary amine using the powerful reducing agent, lithium aluminum hydride (LiAlH₄). Anhydrous conditions are critical for the success of this reaction.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Sodium hydroxide (NaOH) solution, 10%

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) at 0°C under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and finally water (3 volumes).[6]

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or DCM.

  • Separate the organic layer from the filtrate.

  • Wash the organic layer successively with water (2 x 10 volumes) and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-Benzyl-1H-indol-6-yl)methanamine.

  • The crude product can be further purified by column chromatography.

Protocol 4: Partial Hydrolysis to 1-Benzyl-1H-indole-6-carboxamide

This protocol describes the selective partial hydrolysis of the nitrile to the corresponding primary amide under controlled alkaline conditions. Reaction time and temperature are key parameters to control to avoid over-hydrolysis to the carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water, deionized

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 4% m/v).[7]

  • Heat the reaction mixture at a controlled temperature (e.g., reflux) for a specific duration (to be optimized, e.g., 1-3 hours), monitoring the formation of the amide and the disappearance of the nitrile by TLC.

  • Cool the reaction mixture to room temperature and then in an ice-water bath.

  • Carefully neutralize the mixture with concentrated HCl to a pH of 7.

  • The product, 1-Benzyl-1H-indole-6-carboxamide, may precipitate upon cooling and neutralization. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the precipitate by filtration, wash with a cold 1:1 water/ethanol mixture, and dry.

Applications of this compound and its Derivatives

The synthetic versatility of this compound makes it and its derivatives valuable intermediates in the synthesis of a wide range of biologically active molecules.

G cluster_derivatives Key Derivatives cluster_applications Potential Applications Building_Block This compound Carboxylic_Acid 1-Benzyl-1H-indole-6-carboxylic Acid Building_Block->Carboxylic_Acid Amine (1-Benzyl-1H-indol-6-yl)methanamine Building_Block->Amine Amide 1-Benzyl-1H-indole-6-carboxamide Building_Block->Amide Antiproliferative Antiproliferative Agents Carboxylic_Acid->Antiproliferative Enzyme_Inhibitors Enzyme Inhibitors (e.g., Kinase Inhibitors) Carboxylic_Acid->Enzyme_Inhibitors Agrochemicals Agrochemicals & Dyes Carboxylic_Acid->Agrochemicals Amine->Enzyme_Inhibitors Serotonin_Modulators Serotonin Receptor Agonists/Antagonists Amine->Serotonin_Modulators Amide->Antiproliferative

Caption: Applications of this compound derivatives.

  • 1-Benzyl-1H-indole-6-carboxylic Acid: This derivative is a key precursor for the synthesis of various bioactive compounds. Indole-6-carboxylic acid derivatives have been investigated as multi-target antiproliferative agents, targeting receptors such as EGFR and VEGFR-2.[8] They are also used in the preparation of inhibitors for enzymes like interleukin-2 inducible T cell kinase and in the synthesis of antagonists for the human growth hormone secretagogue receptor for potential obesity treatment. Furthermore, this scaffold finds applications in the development of agrochemicals and dyes.[5]

  • (1-Benzyl-1H-indol-6-yl)methanamine: The primary amine functionality of this derivative makes it an excellent nucleophile for further elaboration. The indole core is structurally similar to the neurotransmitter serotonin, making this compound a valuable starting point for the synthesis of serotonin receptor agonists and antagonists. Such compounds have potential applications in the treatment of various neurological disorders. The amine group can also be derivatized to form amides, sulfonamides, and other functionalities that can interact with the active sites of various enzymes, making it a useful building block for the development of enzyme inhibitors.

  • 1-Benzyl-1H-indole-6-carboxamide: Indole-carboxamides are a well-established class of bioactive molecules. They have been investigated for a wide range of therapeutic applications, including as antimicrobial and antifungal agents. The amide functionality can participate in hydrogen bonding interactions with biological targets, making it a key pharmacophoric feature in many drug candidates.

Conclusion

This compound is a strategically important building block in organic synthesis. The N-benzyl protecting group provides stability, while the C6-nitrile group offers a versatile handle for a variety of chemical transformations. The ability to readily convert the nitrile to a carboxylic acid, a primary amine, or a carboxamide opens up diverse synthetic pathways for the creation of novel and complex molecules with a wide range of potential therapeutic applications. The protocols and application notes provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable intermediate in their synthetic endeavors.

References

Unlocking the Therapeutic Potential of 1-Benzyl-1H-indole-6-carbonitrile: A Guide to High-Throughput Screening and Target Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols for High-Throughput Screening of 1-Benzyl-1H-indole-6-carbonitrile

Authored by a Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a 'privileged structure' due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. This compound is a distinct indole derivative with a currently uncharacterized biological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial biological characterization of this compound through high-throughput screening (HTS). We present detailed protocols for a tiered screening approach, starting with broad phenotypic assays to identify potential anticancer and antimicrobial activities, followed by a representative target-based assay for kinase inhibition. The methodologies are designed to be robust, scalable, and provide a clear path from initial hit identification to subsequent lead optimization efforts.

Introduction: The Indole Scaffold and the Opportunity of this compound

Indole derivatives have demonstrated a remarkable range of therapeutic applications, including roles in cancer treatment, management of infectious diseases, and therapies for neurodegenerative disorders. This versatility stems from the indole ring's ability to mimic endogenous structures and participate in various biological interactions. Compounds such as the vinca alkaloids (vinblastine and vincristine) are classic examples of indole-based anticancer agents that function by inhibiting tubulin polymerization.

This compound (CAS No. 1030423-43-8) is a synthetic indole derivative available for research purposes. Its structure, featuring a benzyl group at the N1 position and a carbonitrile group at the C6 position, offers unique physicochemical properties that may translate into novel biological activities. The benzyl group can enhance lipophilicity and introduce potential steric interactions within binding pockets, while the carbonitrile group can act as a hydrogen bond acceptor or a reactive handle for further chemical modification. Given the broad therapeutic potential of indole derivatives, a systematic screening campaign for this compound is a logical and promising endeavor.

Strategic Approach to High-Throughput Screening (HTS)

High-throughput screening is an essential tool in modern drug discovery, enabling the rapid testing of large numbers of compounds to identify those with desired biological activity, known as "hits". Our proposed screening strategy for this compound is a multi-tiered approach designed to efficiently identify its potential therapeutic value.

Our screening cascade will focus on three key areas where indole derivatives have shown significant promise:

  • Anticancer Activity: A cell-based phenotypic screen to assess cytotoxicity against a panel of human cancer cell lines.

  • Antimicrobial Activity: A whole-organism screen to evaluate the compound's ability to inhibit the growth of pathogenic bacteria.

  • Kinase Inhibition: A target-based biochemical assay to determine if the compound can inhibit the activity of a representative protein kinase, a common target for indole-based molecules.

This approach allows for a broad initial assessment of bioactivity, followed by a more focused investigation into a specific molecular target class.

Detailed Protocols and Methodologies

Assay 1: Anticancer Activity Screening via Cell Viability

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Principle: The resazurin-based assay is a robust and sensitive method to quantify metabolically active cells. Viable cells contain mitochondrial reductases that convert the non-fluorescent blue dye, resazurin, into the highly fluorescent pink resorufin. The amount of resorufin produced is directly proportional to the number of living cells.

Workflow Diagram:

HTS_Anticancer_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout prep1 Seed cancer cells in 384-well plates prep2 Incubate 24h (37°C, 5% CO2) prep1->prep2 treat2 Add compound to plates (incl. controls) prep2->treat2 treat1 Prepare serial dilutions of compound treat1->treat2 treat3 Incubate 72h treat2->treat3 read1 Add Resazurin reagent treat3->read1 read2 Incubate 2-4h read1->read2 read3 Measure fluorescence (Ex: 560nm, Em: 590nm) read2->read3 data_analysis Calculate % viability and IC50 values read3->data_analysis Data Analysis

Caption: Workflow for the anticancer cell viability HTS assay.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, dissolved in DMSO to a stock concentration of 10 mM

  • Doxorubicin (positive control), dissolved in DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Black, clear-bottom 384-well cell culture plates

  • Automated liquid handler and plate reader with fluorescence capabilities

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 2.5 x 10^4 cells/mL.

    • Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution plate of this compound in DMSO, followed by a further dilution in culture medium to achieve the desired final concentrations (e.g., from 100 µM to 1 nM).

    • Include wells for vehicle control (0.5% DMSO in medium) and a positive control (e.g., Doxorubicin).

    • Add 10 µL of the compound dilutions to the corresponding wells of the cell plates.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis: The percentage of cell viability will be calculated using the following formula: % Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100 The half-maximal inhibitory concentration (IC50) values will be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

ParameterRecommended Value
Plate Format384-well, black, clear-bottom
Cell Seeding Density1,000 - 2,000 cells/well
Compound Concentration Range1 nM to 100 µM
Incubation Time (Compound)72 hours
ReadoutResazurin (Fluorescence)
Excitation/Emission~560 nm / ~590 nm
Assay 2: Antimicrobial Activity Screening

Objective: To assess the ability of this compound to inhibit the growth of clinically relevant bacteria.

Principle: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Bacterial growth is monitored by measuring the optical density (OD) of the culture, which increases as the bacterial population expands.

Workflow Diagram:

HTS_Antimicrobial_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout Assay Readout prep1 Prepare serial dilutions of compound in broth prep3 Dispense compound dilutions into 384-well plates prep1->prep3 prep2 Prepare standardized bacterial inoculum prep2->prep3 inoc1 Inoculate plates with bacterial suspension prep3->inoc1 inoc2 Incubate 16-20h at 37°C inoc1->inoc2 read1 Measure Optical Density at 600nm (OD600) inoc2->read1 data_analysis Determine Minimum Inhibitory Concentration (MIC) read1->data_analysis Data Analysis

Caption: Workflow for the antimicrobial susceptibility HTS assay.

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (10 mM stock in DMSO)

  • Ciprofloxacin (positive control)

  • Sterile 384-well plates

  • Spectrophotometer or plate reader capable of measuring OD at 600 nm

Protocol:

  • Compound Plating:

    • In a 384-well plate, prepare 2-fold serial dilutions of the test compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

    • Include positive control (Ciprofloxacin) and negative control (broth only) wells.

  • Inoculum Preparation:

    • Grow a fresh culture of the bacterial strain to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the compound plate.

    • Seal the plates and incubate at 37°C for 16-20 hours with shaking.

  • Readout:

    • Measure the optical density of each well at 600 nm (OD600) using a plate reader.

Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria (typically a significant reduction in OD600 compared to the growth control).

ParameterRecommended Value
Plate Format384-well, clear
MediumCation-adjusted Mueller-Hinton Broth
Inoculum Density5 x 10^5 CFU/mL
Compound Concentration Range0.25 - 128 µg/mL
Incubation Time16-20 hours
ReadoutOptical Density at 600 nm
Assay 3: Kinase Inhibition Screening

Objective: To evaluate this compound for inhibitory activity against a representative protein kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction. The luminescence signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Workflow Diagram:

HTS_Kinase_Workflow cluster_reaction Kinase Reaction cluster_detection1 ATP Depletion cluster_detection2 ADP to ATP Conversion & Readout react1 Add kinase, substrate, and compound to plate react2 Add ATP to initiate reaction react1->react2 react3 Incubate at RT (e.g., 60 min) react2->react3 detect1 Add ADP-Glo™ Reagent react3->detect1 detect2 Incubate at RT (40 min) detect1->detect2 detect3 Add Kinase Detection Reagent detect2->detect3 detect4 Incubate at RT (30-60 min) detect3->detect4 detect5 Measure Luminescence detect4->detect5 data_analysis Calculate % inhibition and IC50 values detect5->data_analysis Data Analysis

Caption: Workflow for the ADP-Glo™ kinase inhibition HTS assay.

Materials and Reagents:

  • Protein kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like PKA)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • This compound (10 mM stock in DMSO)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, its substrate, and the test compound or controls (vehicle and Staurosporine) in the appropriate kinase buffer.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Readout:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The percentage of kinase inhibition will be calculated as follows: % Inhibition = [1 - (Luminescence_Sample / Luminescence_Vehicle)] * 100 IC50 values will be determined by fitting the percent inhibition data to a dose-response curve.

ParameterRecommended Value
Plate Format384-well, white, opaque
Reaction Volume5 µL
ATP ConcentrationDependent on kinase Km for ATP
Compound Concentration Range1 nM to 100 µM
Incubation Time (Kinase Rxn)60 minutes
ReadoutLuminescence (ADP-Glo™)

Conclusion and Future Directions

This application note provides a strategic and practical framework for conducting high-throughput screening of this compound. By employing a combination of phenotypic and target-based assays, researchers can efficiently identify potential biological activities of this novel indole derivative. Positive "hits" from these primary screens will form the foundation for more advanced studies, including secondary screening, target deconvolution, and structure-activity relationship (SAR) analysis, ultimately paving the way for the development of new therapeutic agents.

Application Notes & Protocols: 1-Benzyl-1H-indole-6-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets, offering a more thorough exploration of chemical space and yielding hits with higher ligand efficiency.[2][3] The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to its ability to mimic peptide structures and bind to a wide array of protein targets.[4][5] This application note provides a detailed technical guide on the use of 1-Benzyl-1H-indole-6-carbonitrile , a synthetically tractable indole-based fragment, in a typical FBDD workflow. We present its physicochemical properties, a detailed synthesis protocol, and step-by-step methodologies for primary screening, hit validation, and hit-to-lead optimization, using a hypothetical protein kinase target as an illustrative case study.

Introduction: The Rationale for an Indole-Based Fragment

The FBDD process begins with the screening of a carefully curated library of low molecular weight fragments (typically <300 Da) against a protein target.[6][7] Unlike the larger, more complex molecules used in HTS, fragments bind with lower affinity (μM to mM range) but do so more efficiently, meaning their binding energy per heavy atom is often superior.[8] This efficiency provides a more robust starting point for optimization.[3]

The indole nucleus is a versatile pharmacophore present in drugs targeting a vast range of biological pathways, including cancer, viral infections, and metabolic disorders.[5][9][10] Indole derivatives have shown significant efficacy as inhibitors of protein kinases, phosphodiesterases (PDEs), and viral enzymes, making them highly valuable scaffolds for drug discovery.[1][3][11]

This compound was selected as an exemplary fragment for this guide due to its embodiment of key FBDD principles:

  • Structural Simplicity & Low Molecular Weight: It adheres to the "Rule of Three," ensuring a good starting point for optimization.[7]

  • Privileged Scaffold: The indole core is a well-established pharmacophore.[4]

  • Synthetic Tractability: The benzyl group at the N1 position and the carbonitrile at the C6 position provide clear vectors for chemical modification, a crucial feature for the "fragment growing" phase of hit-to-lead optimization.[4][12]

  • Strategic Functionality: The nitrile group can act as a hydrogen bond acceptor, while the aromatic rings can participate in hydrophobic and π-stacking interactions within a protein's binding pocket.

Physicochemical & Structural Properties

Proper characterization of a fragment is the first step in a successful FBDD campaign. The properties of this compound are summarized below.

PropertyValueSource/Method
CAS Number 1030423-43-8[13]
Molecular Formula C₁₆H₁₂N₂[13]
Molecular Weight 232.29 g/mol [13]
Purity >97% (Commercially Available)[13]
Calculated LogP ~3.5ChemDraw Estimation
Hydrogen Bond Donors 0N/A
Hydrogen Bond Acceptors 1 (Nitrile Nitrogen)N/A
Rotatable Bonds 2N/A

These properties align well with the "Rule of Three," a set of guidelines used to define ideal fragments for FBDD campaigns.[7]

Synthesis and Preparation

While this compound is commercially available, an in-house synthesis may be required for creating analogs.[13] The following protocol is adapted from established methods for the N-alkylation of indoles.[14][15]

Protocol 3.1: Synthesis of this compound

Reaction Scheme:

Synthesis_Scheme Indole 1H-Indole-6-carbonitrile Reagents Benzyl Bromide, Potassium Hydroxide (KOH), Dimethyl Sulfoxide (DMSO) Product This compound Reagents->Product N-Alkylation

Caption: Synthetic route for this compound.

Materials:

  • 1H-indole-6-carbonitrile

  • Benzyl bromide

  • Potassium hydroxide (KOH), freshly crushed pellets

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Deionized water

  • Calcium chloride (CaCl₂)

  • 500 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Base Preparation: To a 500 mL Erlenmeyer flask, add 200 mL of DMSO and 0.4 moles of freshly crushed KOH pellets. Stir the mixture at room temperature for 5 minutes.

  • Indole Addition: Add 0.1 moles of 1H-indole-6-carbonitrile to the flask. Continue stirring at room temperature for 45 minutes to facilitate the deprotonation of the indole nitrogen.

  • Alkylation: Add 0.2 moles of benzyl bromide dropwise to the reaction mixture. Note: The reaction is exothermic; use of an ice-water bath to moderate the temperature is recommended.

  • Reaction: Stir the mixture for an additional 45 minutes at room temperature.

  • Quenching and Extraction: Dilute the reaction mixture with 200 mL of water. Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of diethyl ether.

  • Washing: Wash each ether layer three times with 50 mL portions of water to remove residual DMSO and KOH.

  • Drying and Concentration: Combine the ether layers and dry over anhydrous calcium chloride. Remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the final product.

FBDD Workflow: A Case Study with a Protein Kinase Target

To illustrate the application of this compound, we will outline a hypothetical FBDD campaign against a protein kinase, a common target class for indole-based inhibitors.[1][16][17]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including this compound) B Primary Screen (e.g., Surface Plasmon Resonance - SPR) A->B C Hit Triage & Initial Validation B->C D Orthogonal Screen (e.g., STD-NMR) C->D E Structural Biology (X-ray Crystallography) D->E F Validated Hit Fragment E->F G Structure-Guided Design (Fragment Growing) F->G H Synthesis of Analogs G->H I SAR Analysis & Potency Improvement H->I J Lead Compound I->J

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 4.1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak binding interactions characteristic of fragments.[1][11]

Instrumentation:

  • Biacore 8K or similar multi-channel SPR instrument.

Procedure:

  • Sensor Chip Preparation: Immobilize the purified target kinase onto a CM5 sensor chip via standard amine coupling chemistry to achieve a stable and sensitive surface. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series (e.g., 10 µM to 500 µM) in an appropriate running buffer (e.g., HBS-EP+) with a final DMSO concentration matched across all samples and the running buffer itself (typically ≤1%).

  • Screening: Inject the fragment solutions over the target and reference flow cells. Use a contact time of 60 seconds and a dissociation time of 60 seconds at a flow rate of 30 µL/min.[1]

  • Data Analysis: Subtract the reference cell signal from the target cell signal. A positive response indicates binding. Hits are identified as fragments that produce a concentration-dependent binding signal.

Hypothetical SPR Screening Data:

FragmentConc. (µM)Response (RU)KD (µM) (Estimated)Ligand Efficiency (LE)
This compound 100152500.35
Negative Control100<1N/AN/A
Positive Control1050100.45

Ligand Efficiency (LE) is calculated as: ΔG / N, where ΔG = -RTln(KD) and N is the number of non-hydrogen atoms.

Protocol 4.2: Hit Validation with Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique used to confirm hits from primary screens.[16][18] It works by transferring magnetic saturation from the protein to a binding ligand.

Procedure:

  • Sample Preparation: Prepare two NMR tubes.

    • Sample: 10-20 µM of the target kinase and 1 mM of this compound in a deuterated buffer (e.g., phosphate buffer in D₂O).

    • Control: 1 mM of the fragment in the same deuterated buffer without the protein.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum of the control sample.

    • For the protein-fragment sample, acquire an STD-NMR spectrum. This involves collecting two spectra: one with on-resonance irradiation of the protein protons (e.g., at 0.5 ppm) and one with off-resonance irradiation (e.g., at 40 ppm). The saturation time is typically set to 2 seconds.[19]

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment protons that are in close contact with the protein, confirming a binding interaction. The relative intensity of the signals can provide information about which part of the fragment is interacting with the protein (epitope mapping).[20]

Protocol 4.3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate validation and provides the blueprint for structure-guided optimization.[21][22]

Procedure:

  • Protein Crystallization: Obtain high-quality crystals of the apo-protein (the protein without any bound ligand) using vapor diffusion (hanging or sitting drop) methods.

  • Fragment Soaking: Transfer the apo-protein crystals into a solution containing a high concentration (e.g., 1-10 mM) of this compound. Allow the fragment to soak into the crystal for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection: Transfer the soaked crystal into a cryo-protectant solution and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model. Refine the model and build the fragment into the observed electron density map.

Hit-to-Lead Optimization: The Fragment Growing Strategy

The crystal structure reveals the binding mode of this compound and, crucially, identifies nearby pockets that can be exploited to increase affinity and selectivity.[23] The "fragment growing" strategy involves synthesizing analogs that extend into these pockets.[4][12]

Fragment_Growing cluster_0 Initial Hit cluster_1 Structural Analysis cluster_2 Optimization cluster_3 Result A This compound in binding pocket B X-ray structure reveals unoccupied hydrophobic pocket near C6-carbonitrile A->B C Synthesize analog with a lipophilic group replacing the nitrile to fill the pocket B->C D Improved Affinity (e.g., K_D from 250 µM to 10 µM) C->D

Caption: Logic of the fragment growing strategy.

Example Optimization:

  • Observation: The crystal structure shows the C6-carbonitrile pointing towards a small, unoccupied hydrophobic pocket.

  • Hypothesis: Replacing the nitrile with a small, lipophilic group could increase van der Waals interactions and improve binding affinity.

  • Action: Synthesize an analog, for example, 1-Benzyl-6-methyl-1H-indole .

  • Validation: Re-screen the new analog using SPR. A significant improvement in the dissociation constant (KD) would validate the hypothesis and guide the next round of synthesis. This iterative process of design, synthesis, and testing is the core of hit-to-lead optimization.[23]

Conclusion

This compound serves as an excellent starting fragment for FBDD campaigns, particularly against target classes like protein kinases and phosphodiesterases where the indole scaffold has proven utility. Its favorable physicochemical properties and clear synthetic vectors for modification make it a valuable tool for drug discovery teams. By employing a systematic workflow of biophysical screening, orthogonal validation, and structure-guided design, fragments such as this can be efficiently evolved into potent and selective lead compounds.

References

Experimental protocol for functionalizing the nitrile group of 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Strategic Functionalization of the Nitrile Group in 1-Benzyl-1H-indole-6-carbonitrile for Drug Discovery

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. The strategic functionalization of substituted indoles is therefore of paramount importance in the discovery of new drug candidates.

This guide focuses on this compound, a versatile starting material where the N-benzyl group provides stability and modulates electronic properties, while the C6-nitrile group serves as a highly adaptable chemical handle. The nitrile, or cyano, group is a linchpin for synthetic transformations due to the electrophilicity of its carbon atom and the nucleophilicity of its nitrogen atom.[1][2] It can be transformed into a variety of other functional groups, making it an invaluable precursor in the synthesis of complex molecules.[2]

Herein, we present detailed experimental protocols for four fundamental and high-impact transformations of the nitrile group on the this compound scaffold:

  • Reduction to a primary amine.

  • Hydrolysis to a carboxylic acid.

  • [3+2] Cycloaddition to a tetrazole ring.

  • Organometallic Addition to form a ketone.

These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale to empower effective experimental design and execution.

Section 1: Reduction to (1-Benzyl-1H-indol-6-yl)methanamine

Scientific Rationale & Causality

The reduction of a nitrile to a primary amine is a cornerstone transformation in organic synthesis. The resulting benzylamine derivative is a critical building block for introducing basic nitrogen centers, which are key for modulating pharmacokinetic properties (e.g., solubility, cell permeability) and for forming ionic interactions with biological targets. This amine can be further elaborated through amide bond formation, reductive amination, or alkylation to explore a wider chemical space.

While various reducing agents can accomplish this, Lithium Aluminium Hydride (LiAlH₄) is a powerful and reliable choice for the complete reduction of aromatic nitriles.[3] The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. A subsequent acidic workup is necessary to hydrolyze the resulting aluminum-amine complexes and liberate the free primary amine.

Experimental Protocol: LiAlH₄ Reduction

Step 1: Reaction Setup

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Lithium Aluminium Hydride (LiAlH₄, 2.0 eq., 172 mg, 4.54 mmol) under a stream of nitrogen.

  • Add 20 mL of anhydrous tetrahydrofuran (THF) via cannula. Cool the resulting suspension to 0 °C using an ice-water bath.

Step 2: Addition of Starting Material

  • Dissolve this compound (1.0 eq., 500 mg, 2.15 mmol) in 15 mL of anhydrous THF in a separate dry flask.

  • Add the solution of the indole nitrile dropwise to the stirred LiAlH₄ suspension over 20 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions.

Step 3: Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 66 °C) and maintain for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 4: Work-up and Quenching

  • Cool the reaction mixture back to 0 °C in an ice-water bath.

  • Carefully and sequentially quench the excess LiAlH₄ by the dropwise addition of:

    • 0.17 mL of water

    • 0.17 mL of 15% aqueous NaOH

    • 0.51 mL of water

    • Safety Note: This "Fieser workup" is crucial for safely neutralizing the reactive hydride and precipitating aluminum salts into a filterable solid.

  • Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.

Step 5: Isolation and Purification

  • Filter the suspension through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 20 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: Dichloromethane/Methanol, 95:5 with 1% Triethylamine) to afford (1-Benzyl-1H-indol-6-yl)methanamine as a pale yellow oil.

Data Presentation
ReagentM.W.Amount (mg)mmolesEquivalents
This compound232.295002.151.0
Lithium Aluminium Hydride (LiAlH₄)37.951724.542.1
Anhydrous THF-35 mL--
Expected Yield 236.32~458 mg1.94~90%

Workflow Visualization

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product SM This compound reagents 1. LiAlH₄ (2.0 eq.), Anhydrous THF, 0 °C to Reflux 2. H₂O, NaOH(aq) Work-up SM->reagents product (1-Benzyl-1H-indol-6-yl)methanamine reagents->product

Caption: Workflow for the LiAlH₄ reduction of the indole nitrile.

Section 2: Hydrolysis to 1-Benzyl-1H-indole-6-carboxylic Acid

Scientific Rationale & Causality

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that introduces an acidic functional group, which is often a key pharmacophore for interacting with biological targets. Carboxylic acids can act as hydrogen bond donors and acceptors and can be ionized at physiological pH, enhancing solubility. Furthermore, the resulting 1-Benzyl-1H-indole-6-carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other derivatives via standard coupling chemistries.

The reaction can proceed under either acidic or basic conditions.[4] Acid-catalyzed hydrolysis, chosen for this protocol, involves the initial protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[4] This activation allows for nucleophilic attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed under the reaction conditions to the final carboxylic acid.[4] Vigorous conditions (heat, strong acid) are often necessary to drive both hydrolysis steps to completion.[5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq., 500 mg, 2.15 mmol) in 10 mL of ethanol.

  • Add 10 mL of a 50% (v/v) aqueous sulfuric acid (H₂SO₄) solution. Safety Note: Always add acid to water when preparing the solution. The reaction is highly exothermic.

Step 2: Reaction Progression

  • Heat the biphasic mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Maintain the reflux for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a more polar product spot.

Step 3: Isolation

  • Cool the reaction mixture to room temperature and then further cool in an ice-water bath for 30 minutes.

  • Pour the cooled mixture slowly into 50 mL of ice-cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 15 mL) until the filtrate is neutral (pH ~7) to remove residual acid.

Step 4: Purification

  • Dry the crude solid product under vacuum.

  • For higher purity, recrystallize the solid from an ethanol/water mixture to afford 1-Benzyl-1H-indole-6-carboxylic acid as a crystalline solid. Causality Note: Recrystallization selects for the desired product, leaving more soluble impurities behind in the mother liquor.

Data Presentation
ReagentM.W.AmountmmolesEquivalents
This compound232.29500 mg2.151.0
50% aq. H₂SO₄98.0710 mL-Excess
Ethanol-10 mL--
Expected Yield 251.28~485 mg1.93~90%

Workflow Visualization

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product SM This compound reagents H₂SO₄ / H₂O / Ethanol Reflux, 18h SM->reagents product 1-Benzyl-1H-indole-6-carboxylic Acid reagents->product

Caption: Workflow for the acidic hydrolysis of the indole nitrile.

Section 3: [3+2] Cycloaddition to 6-(1H-Tetrazol-5-yl)-1-benzyl-1H-indole

Scientific Rationale & Causality

In medicinal chemistry, the tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group.[6] It possesses a similar pKa and steric profile but offers improved metabolic stability and oral bioavailability in many cases. The synthesis of tetrazoles from nitriles is a powerful strategy in drug design.

This transformation is achieved via a [3+2] cycloaddition reaction between the nitrile and an azide source.[7] The protocol described here uses sodium azide (NaN₃) and ammonium chloride (NH₄Cl). Ammonium chloride serves as a mild proton source, which is thought to activate the nitrile towards nucleophilic attack by the azide ion.[6] The reaction is typically performed in a high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) to ensure the solubility of the reagents and to reach the high temperatures required to overcome the activation energy of the cycloaddition.[6]

Experimental Protocol: Azide Cycloaddition

Step 1: Reaction Setup

  • To a 50 mL round-bottom flask, add this compound (1.0 eq., 500 mg, 2.15 mmol), sodium azide (NaN₃, 1.5 eq., 210 mg, 3.23 mmol), and ammonium chloride (NH₄Cl, 1.5 eq., 173 mg, 3.23 mmol).

  • Add 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Equip the flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. Safety Note: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can form in situ, is volatile and explosive. Conduct this reaction in a well-ventilated fume hood.

Step 2: Reaction Progression

  • Heat the reaction mixture to 120 °C in an oil bath.

  • Stir vigorously at this temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of water and acidify to pH 2-3 with 2M aqueous HCl. Causality Note: Acidification protonates the tetrazole ring, making it less water-soluble and causing it to precipitate. It also neutralizes any remaining azide.

  • Stir the acidified mixture for 30 minutes in an ice bath.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (3 x 15 mL).

Step 4: Purification

  • Dry the crude product under vacuum.

  • Recrystallize the solid from isopropanol or an ethanol/water mixture to yield 6-(1H-Tetrazol-5-yl)-1-benzyl-1H-indole as a pure solid.

Data Presentation
ReagentM.W.Amount (mg)mmolesEquivalents
This compound232.295002.151.0
Sodium Azide (NaN₃)65.012103.231.5
Ammonium Chloride (NH₄Cl)53.491733.231.5
Anhydrous DMF-10 mL--
Expected Yield 275.31~500 mg1.82~85%

Workflow Visualization

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product SM This compound reagents NaN₃, NH₄Cl, DMF 120 °C, 24h SM->reagents product 6-(1H-Tetrazol-5-yl)-1-benzyl-1H-indole reagents->product

Caption: Workflow for the [3+2] cycloaddition to form a tetrazole.

Section 4: Organometallic Addition to (1-Benzyl-1H-indol-6-yl)(phenyl)methanone

Scientific Rationale & Causality

The addition of organometallic reagents, such as Grignard or organolithium reagents, to nitriles is a classic and powerful method for carbon-carbon bond formation, leading to the synthesis of ketones.[8] This reaction transforms the linear nitrile group into a trigonal planar carbonyl, opening up new avenues for structural modification and introducing bulky substituents that can probe interactions with protein binding pockets.

The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic nitrile carbon.[8] This forms a resonance-stabilized magnesium imine salt (an iminate). A key feature of this reaction is that the negatively charged iminate intermediate is unreactive towards a second equivalent of the Grignard reagent, preventing the over-addition that is often observed with esters or acid chlorides.[8] The ketone is then liberated upon acidic aqueous work-up, which hydrolyzes the imine.[8] Anhydrous conditions are absolutely essential to prevent the highly basic Grignard reagent from being quenched by protic solvents.

Experimental Protocol: Grignard Reagent Addition

Step 1: Reaction Setup

  • Dry all glassware in an oven overnight and assemble under a stream of nitrogen.

  • In a 100 mL three-necked round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq., 500 mg, 2.15 mmol) in 20 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice-water bath.

Step 2: Addition of Grignard Reagent

  • Slowly add Phenylmagnesium bromide (PhMgBr, 1.5 eq., 3.23 mmol, 3.23 mL of a 1.0 M solution in THF) dropwise via the dropping funnel over 15 minutes.

  • A color change and/or the formation of a precipitate may be observed.

Step 3: Reaction Progression

  • After addition is complete, remove the ice bath and warm the reaction to room temperature.

  • Heat the mixture to 50 °C and stir for 3 hours.

  • Monitor the reaction by TLC. Upon completion, the non-polar starting material spot will be replaced by the intermediate iminate, which often remains at the baseline.

Step 4: Work-up and Hydrolysis

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully quench the reaction by adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Add 20 mL of 2M aqueous HCl to hydrolyze the imine. Stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

Step 5: Isolation and Purification

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate, 90:10) to afford (1-Benzyl-1H-indol-6-yl)(phenyl)methanone as a solid.

Data Presentation
ReagentM.W.AmountmmolesEquivalents
This compound232.29500 mg2.151.0
Phenylmagnesium Bromide (1.0 M)181.313.23 mL3.231.5
Anhydrous THF-20 mL--
Expected Yield 311.38~535 mg1.72~80%

Workflow Visualization

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product SM This compound reagents 1. PhMgBr (1.5 eq.), Anhydrous THF, 0-50 °C 2. aq. HCl Work-up SM->reagents product (1-Benzyl-1H-indol-6-yl)(phenyl)methanone reagents->product

Caption: Workflow for the Grignard addition to form a ketone.

References

Application Note: Quantitative Bioanalysis of 1-Benzyl-1H-indole-6-carbonitrile in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide and detailed protocols for the quantitative analysis of 1-Benzyl-1H-indole-6-carbonitrile in common biological matrices such as plasma, urine, and tissue homogenates. The methodologies described herein are centered around the use of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and selectivity.[1][2] This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. It offers field-proven insights into method development, sample preparation, and full method validation in accordance with global regulatory standards.[3][4]

Introduction and Analytical Rationale

This compound is an indole derivative, a class of compounds prevalent in medicinal chemistry and drug discovery. Accurate quantification of this molecule in biological samples is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to assessing its efficacy and safety.[5]

The inherent complexity of biological matrices—replete with endogenous components like proteins, lipids, and salts—necessitates robust analytical methods that can isolate and precisely measure the target analyte, often present at very low concentrations.[6][7] LC-MS/MS is the gold standard for this purpose, offering unparalleled specificity through the monitoring of specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), thereby minimizing matrix interference and ensuring reliable data.[2][8]

This guide explains the causality behind experimental choices, from selecting an appropriate sample preparation technique to optimizing mass spectrometric parameters, to establish a self-validating and trustworthy bioanalytical system.

Analyte Physicochemical Properties

Understanding the analyte's properties is the foundational step in developing a robust extraction and detection method.

PropertyValueSource
Chemical Formula C₁₆H₁₂N₂[9]
Molecular Weight 232.29 g/mol [9]
CAS Number 1030423-43-8[9]
Appearance Solid[10]
Predicted LogP ~4.3[11]

The relatively high LogP suggests the compound is non-polar, making it a suitable candidate for reverse-phase chromatography and extraction into organic solvents.

Bioanalytical Workflow Overview

The entire process, from sample receipt to data reporting, follows a structured and validated path to ensure data integrity. The workflow is designed to be high-throughput while maintaining accuracy and precision.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis A Sample Receipt & Login (LIMS) B Sample Storage (-80°C) A->B C Sample Thawing & Preparation B->C D Addition of Internal Standard (IS) C->D E Analyte Extraction (PP, LLE, or SPE) D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G H Pharmacokinetic (PK)/ Toxicokinetic (TK) Analysis G->H I Final Report Generation H->I

Caption: High-level bioanalytical workflow from sample receipt to final report.

Sample Preparation: The Critical First Step

Sample preparation is a crucial step aimed at removing interfering matrix components and concentrating the analyte.[7] The choice of technique depends on the matrix, required sensitivity, and throughput.[12][13]

Protein Precipitation (PP)

This is the simplest and fastest technique, often used for plasma and serum samples. It involves adding a cold organic solvent (typically acetonitrile or methanol) to denature and precipitate proteins.[14]

  • Rationale: Acetonitrile is highly effective at precipitating plasma proteins. This method is ideal for early-stage discovery studies due to its speed and low cost. However, it may result in less clean extracts and is more susceptible to matrix effects compared to LLE or SPE.[5]

Liquid-Liquid Extraction (LLE)

LLE separates the analyte based on its differential solubility between two immiscible liquid phases (an aqueous sample and an organic solvent).[14][15]

  • Rationale: Given the analyte's non-polar nature (LogP ~4.3), LLE with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) can yield a much cleaner extract than PP. This reduces matrix effects and improves assay sensitivity. LLE is more labor-intensive but can be automated.[6][15]

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[12][16]

  • Rationale: For achieving the lowest limits of quantification (LLOQ), SPE is the preferred method. A reverse-phase sorbent (e.g., C18) is ideal for this compound. The sorbent retains the non-polar analyte from the aqueous biological sample. After washing away polar interferences, the analyte is eluted with a strong organic solvent.[16][17] This technique is highly selective and reproducible, especially when automated.[18]

Recommended Protocol: LC-MS/MS Method for Plasma

This section provides a detailed protocol for a validated method using protein precipitation, which offers a good balance of speed and performance for many applications.

Preparation of Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and dissolve in 1 mL of a suitable organic solvent (e.g., DMSO or Methanol).

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 acetonitrile:water to create working solutions for spiking into the blank matrix to form calibration curve (CAL) standards and quality control (QC) samples.

  • Internal Standard (IS) Stock: Use a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₅-labeled) if available. If not, a structurally similar compound with similar chromatographic behavior and extraction recovery can be used. Prepare a 1 mg/mL stock of the IS and dilute to a final working concentration (e.g., 100 ng/mL) in acetonitrile.

Protocol: Protein Precipitation Extraction from Plasma

PP_Workflow A Pipette 50 µL of Plasma Sample (Blank, CAL, QC, or Unknown) B Add 150 µL of cold Acetonitrile containing Internal Standard A->B C Vortex Mix (1 minute) B->C D Centrifuge (14,000 rpm, 10 min, 4°C) C->D E Transfer 100 µL of Supernatant to LC-MS Vial D->E F Inject into LC-MS/MS System E->F

Caption: Step-by-step workflow for protein precipitation of plasma samples.

Detailed Steps:

  • Aliquot 50 µL of plasma samples (standards, QCs, or unknowns) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile (a 3:1 ratio of solvent to sample).

  • Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions that should be optimized for the specific instrument being used.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic eluent with good elution strength and low viscosity.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC-MS.
Gradient Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% BA generic gradient suitable for eluting the analyte while separating it from matrix components.
Injection Volume 5 µLBalances sensitivity with potential column overload.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe nitrogen atoms in the indole ring are readily protonated.
MRM Transitions Analyte: Q1 233.3 -> Q3 [Fragment 1], [Fragment 2]IS: Q1 [IS Mass] -> Q3 [IS Fragment]Q1 is the protonated parent ion [M+H]⁺. Q3 fragments must be optimized via infusion.
Source Temp. 500 °CTypical temperature for efficient desolvation.
IonSpray Voltage 5500 VStandard voltage for ESI.

Bioanalytical Method Validation (BMV)

A full method validation must be performed to demonstrate that the assay is reliable and suitable for its intended purpose.[19] The validation should adhere to the principles outlined in the ICH M10 guideline or FDA guidance.[3][4][20]

Summary of Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria (per FDA/ICH M10)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve Define the relationship between concentration and instrument response.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).Assessed at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[21]
Recovery Assess the efficiency of the extraction process.Should be consistent and reproducible across QC levels, though no specific value is mandated.
Matrix Effect Evaluate the ion suppression or enhancement caused by co-eluting matrix components.The IS-normalized matrix factor CV should be ≤15%.
Stability Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration of stability samples should be within ±15% of nominal concentration.[22]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-1H-indole-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to help you optimize your reaction yield and purity. Our focus is on the prevalent two-step synthetic route starting from 6-bromoindole.

Overall Synthetic Workflow

The synthesis is typically approached in two key stages: first, the N-benzylation of the indole core, followed by a palladium-catalyzed cyanation to install the nitrile group.

G A 6-Bromo-1H-indole B Step 1: N-Benzylation A->B C 1-Benzyl-6-bromo-1H-indole B->C Base (e.g., NaH, KOH) Benzyl Bromide Solvent (e.g., DMF, DMSO) D Step 2: Pd-Catalyzed Cyanation C->D E This compound D->E Pd Catalyst Ligand Cyanide Source (e.g., Zn(CN)₂)

Caption: Two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Part 1: N-Benzylation of 6-Bromoindole

Issue 1: Low yield or incomplete consumption of 6-bromoindole starting material.

  • Potential Causes & Solutions:

    • Incomplete Deprotonation: The N-H bond of indole (pKa ≈ 17) requires a sufficiently strong base for complete deprotonation to form the highly nucleophilic indolide anion.

      • Solution: Ensure you are using a strong base like sodium hydride (NaH) or potassium hydroxide (KOH). If using NaH, ensure it is fresh; older NaH can have a passivated surface of NaOH/Na₂CO₃. Use a 60% dispersion in mineral oil and wash with dry hexanes before use if necessary. For KOH, using freshly crushed pellets in a polar aprotic solvent like DMSO is effective.[1]

    • Presence of Moisture: Water will quench the base and the indolide anion, halting the reaction.

      • Solution: Use anhydrous solvents (e.g., dry DMF or DMSO) and flame-dry your glassware under vacuum or oven-dry it before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[2]

    • Suboptimal Temperature: While the initial deprotonation with NaH is often done at 0 °C to control the exothermic reaction, the subsequent alkylation may require room temperature or gentle heating to proceed to completion.[3]

      • Solution: After adding benzyl bromide at 0 °C, allow the reaction to warm to room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the rate.

Issue 2: Formation of multiple products, including a C3-benzylated isomer.

  • Potential Causes & Solutions:

    • Ambident Nucleophilicity of the Indolide Anion: The indolide anion is an ambident nucleophile, with reactivity at both the N1 and C3 positions. The reaction outcome is highly dependent on the solvent and counter-ion.

      • Causality: In polar aprotic solvents like DMF and DMSO, the cation (e.g., Na⁺ or K⁺) is well-solvated, leaving a "freer" anion. This condition strongly favors N-alkylation, which is typically the thermodynamically preferred product.[1] In less polar solvents, ion-pairing can lead to more C3-alkylation.

      • Solution: Strictly use high-polarity aprotic solvents such as DMF or DMSO to maximize the yield of the desired N-benzyl isomer.[1][4] The formation of the C3-benzylated product is a known side reaction, but it is generally minor under these conditions.[5][6][7]

Parameter Condition A (Recommended) Condition B (Less Optimal) Expected Outcome
Base NaH (60% dispersion)K₂CO₃Condition A provides faster, more complete deprotonation.
Solvent Anhydrous DMF or DMSOTHF or AcetonitrilePolar aprotic solvents favor desired N-alkylation.
Temperature 0 °C to Room TempRoom Temperature onlyInitial cooling controls exotherm with strong bases.
Typical Yield > 90%[1]60-80%Optimized conditions significantly improve yield.
Part 2: Palladium-Catalyzed Cyanation

Issue 3: The cyanation reaction is stalled, showing low conversion of 1-Benzyl-6-bromo-1H-indole.

  • Potential Causes & Solutions:

    • Catalyst Poisoning by Cyanide: Free cyanide ions are potent inhibitors of palladium catalysts, binding tightly to the metal center and deactivating all intermediates in the catalytic cycle.[8][9]

      • Causality & Solution: This is the most common failure mode. To mitigate this, use a cyanide source with low free cyanide concentration in solution. Zinc cyanide (Zn(CN)₂) is highly effective because it is a covalent solid that releases cyanide slowly.[10][11] In contrast, salts like KCN or NaCN have higher solubility and can rapidly poison the catalyst.[8] An alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic and stable cyanide source.[8]

    • Inactive Catalyst or Inappropriate Ligand: The choice of ligand is critical for the stability and activity of the palladium catalyst. The ligand must facilitate both the oxidative addition and the reductive elimination steps.

      • Solution: For cyanation of aryl bromides, bulky, electron-rich phosphine ligands are generally successful. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust and widely used ligand for this transformation.[11] Other ligands like Xantphos can also be effective. Use a well-defined palladium precatalyst or generate the active Pd(0) species in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃.

    • Non-Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides.

      • Solution: Thoroughly degas the reaction mixture (e.g., by three cycles of vacuum/backfill with argon or nitrogen) before adding the catalyst and ligand. Maintain a positive pressure of inert gas throughout the reaction.

Issue 4: The desired product is formed, but the yield is low after workup and purification.

  • Potential Causes & Solutions:

    • Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid during aqueous workup, especially under acidic or basic conditions.

      • Solution: Perform the workup under neutral pH conditions. If an aqueous wash is necessary, use deionized water or a buffered solution. Minimize the contact time between the product and the aqueous phase.

    • Difficult Purification: Removing residual palladium and the phosphine ligand (or its oxide) can be challenging.

      • Solution: After the initial extraction, you can perform a filtration through a plug of Celite or silica gel to remove a significant portion of the palladium residue. For column chromatography, if the product is streaking, consider adding a small amount (e.g., 0.5-1%) of triethylamine to the eluent to suppress the interaction of the indole nitrogen with the acidic silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is a palladium catalyst necessary for the cyanation step? Can't I use a simpler method like an SₙAr reaction? A: The C-Br bond on an aromatic ring like indole is very strong and not susceptible to nucleophilic aromatic substitution (SₙAr) unless there are strong electron-withdrawing groups ortho or para to the bromine, which is not the case here. Palladium-catalyzed cross-coupling reactions provide a general and high-yielding pathway to form C-C and C-heteroatom bonds on aryl halides under relatively mild conditions. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (or cyanide exchange), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[9]

G cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B [Ar-Pd(II)(Br)L₂] Oxidative Addition Intermediate A->B Ar-Br C [Ar-Pd(II)(CN)L₂] Cyanide Exchange Intermediate B->C 'CN⁻' source (e.g., from Zn(CN)₂) C->A Reductive Elimination D Ar-CN (Product) C->D

References

Overcoming poor solubility of 1-Benzyl-1H-indole-6-carbonitrile in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzyl-1H-indole-6-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for overcoming the poor aqueous solubility of this compound. As Senior Application Scientists, we have designed this resource to move beyond simple protocols and explain the scientific principles behind each solubilization strategy, ensuring you can make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or aqueous buffers?

A1: The poor aqueous solubility of this compound is a direct result of its molecular structure. The molecule is predominantly nonpolar and lipophilic ("fat-loving"). This is due to the presence of two large aromatic ring systems (the indole core and the benzyl group) and the overall lack of hydrogen-bond donating groups that would readily interact with water molecules.

The compound's high lipophilicity means it preferentially dissolves in nonpolar, organic solvents rather than in polar solvents like water. This behavior is common for many drug candidates and active pharmaceutical ingredients (APIs).[1][2]

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the compound's properties is crucial for developing an effective solubilization strategy.

PropertyValue / EstimateImplication for Solubility
Molecular Formula C₁₆H₁₂N₂[3][4]-
Molecular Weight 232.28 g/mol [3]-
Calculated XLogP3 ~4.3 (Estimate based on 1-benzylindole)[5]A high LogP value (>3) indicates high lipophilicity and predicts very low aqueous solubility.
Ionizable Groups None under physiological pH (pKa of indole N-H is ~17)pH modification strategies will be ineffective for improving solubility.[6]
Melting Point High (Estimate based on isomers >140°C)[7]A high melting point suggests strong crystal lattice energy, which must be overcome for the compound to dissolve.
Solubility Profile Readily soluble in DMSO, DMF, Dichloromethane[7][8]Demonstrates preference for organic solvents.
Q3: I need to prepare a stock solution. What solvent should I use?

A3: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[9][10] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[9][10]

Initial Protocol for Stock Solution:

  • Weigh the desired amount of this compound into a sterile glass vial.

  • Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mix thoroughly by vortexing. If dissolution is slow, gentle warming (37°C) or brief sonication can be applied, but monitor for any compound degradation.[9][11]

  • Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9]

Troubleshooting & Solubilization Guides

A common challenge arises when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium, causing the compound to precipitate or "crash out."[10] The following guides provide step-by-step protocols for three primary methods to overcome this.

Decision Workflow for Solubilization

Before proceeding, use this workflow to select the most appropriate starting strategy for your specific application.

G cluster_0 Start: Compound Precipitates in Aqueous Media cluster_1 Strategy Selection cluster_2 Recommended Methods start Precipitation Observed assay_type What is your experimental system? start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cell-based biochemical Biochemical/Enzyme Assay assay_type->biochemical Non-cellular cosolvent Method 1: Co-Solvents (e.g., DMSO, Ethanol, PEG 400) cell_based->cosolvent Primary choice. Keep final solvent conc. low. cyclodextrin Method 2: Cyclodextrins (e.g., HP-β-CD) cell_based->cyclodextrin Excellent alternative. Very low cytotoxicity. biochemical->cosolvent biochemical->cyclodextrin surfactant Method 3: Surfactants (e.g., Tween 80, Polysorbate 20) biochemical->surfactant Often suitable. Check for enzyme inhibition.

Caption: Decision tree for selecting a solubilization method.

Guide 1: Co-Solvent Systems

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13][14] This makes the environment more favorable for nonpolar molecules like this compound, preventing precipitation upon dilution.[13]

Recommended Co-solvents: DMSO, Ethanol, Polyethylene Glycol 400 (PEG 400), Propylene Glycol.[6][15]

Step-by-Step Protocol:

  • Prepare a 10 mM Stock: Dissolve 2.32 mg of this compound in 1 mL of 100% DMSO.

  • Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock in a co-solvent/buffer mixture. For example, to get a 1:1 mixture of PEG 400 and PBS, mix equal volumes. Then, dilute your DMSO stock into this mixture.

  • Final Dilution: Slowly add the DMSO stock (or intermediate dilution) to your final aqueous buffer/medium while vortexing gently. This rapid mixing helps prevent localized high concentrations that lead to precipitation.

  • Final Solvent Concentration: Critically, ensure the final concentration of the organic solvent is low and consistent across all samples, including vehicle controls.

    • For cell-based assays, the final DMSO concentration should ideally be ≤0.5% to avoid cytotoxicity.[16][17][18][19] Higher concentrations can permeabilize membranes and interfere with cellular processes.[18][20]

  • Validation: After preparation, let the final solution stand for at least 30 minutes and visually inspect for any signs of precipitation (cloudiness, particles).

Guide 2: Cyclodextrin Inclusion Complexes

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][21] The nonpolar this compound molecule can become encapsulated within the hydrophobic core, forming an "inclusion complex."[3][4][5] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[3][21]

Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These are widely used due to their high solubility and low toxicity.[21]

G cluster_0 compound This compound (Hydrophobic Guest) plus1 + cyclodextrin Cyclodextrin (Hydrophilic Host with Hydrophobic Cavity) right_arrow complex Water-Soluble Inclusion Complex compound_inner Guest

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Step-by-Step Protocol (Kneading Method):

  • Prepare Cyclodextrin Paste: In a glass mortar, weigh out the required amount of HP-β-CD. Add a minimal amount of water dropwise and triturate with a pestle until a uniform, paste-like consistency is achieved.[5]

  • Incorporate Compound: Weigh out this compound (a 1:2 or 1:3 molar ratio of compound to cyclodextrin is a good starting point) and add it to the paste.

  • Knead: Knead the mixture thoroughly for 30-60 minutes. This mechanical energy facilitates the inclusion of the compound into the cyclodextrin cavity.

  • Dry: Dry the resulting complex, for instance, under a vacuum or in a desiccator, until a constant weight is obtained.

  • Reconstitute: The resulting powder is the inclusion complex, which should now be readily dispersible in your aqueous buffer. Weigh the required amount of the complex powder and dissolve it in your assay medium.

  • Validation: Filter the final solution through a 0.22 µm filter to remove any un-complexed material and confirm the concentration of the filtrate using a suitable analytical method (e.g., HPLC-UV).

Guide 3: Surfactant and Micellar Solubilization

Principle: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble in water to form micelles.[22] These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar this compound will partition into the hydrophobic core, effectively being solubilized within the micelle, which is itself dispersed in the aqueous solution.[23][24][25]

Recommended Surfactants: Polysorbate 80 (Tween 80), Polysorbate 20, Cremophor EL.[8][15][22] These are non-ionic surfactants generally preferred for their lower potential for protein denaturation compared to ionic surfactants.[22]

Caption: A drug molecule solubilized within a surfactant micelle.

Step-by-Step Protocol:

  • Prepare Surfactant Solution: Prepare a solution of your chosen surfactant (e.g., 1% w/v Tween 80) in your desired aqueous buffer. This concentration should be well above the CMC.

  • Prepare Compound Stock: Create a high-concentration stock of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Mix and Disperse: While vortexing the surfactant solution, slowly add the compound stock solution. The energy from mixing helps facilitate the incorporation of the compound into the micelles.

  • Equilibrate: Allow the solution to equilibrate for 1-2 hours. Sonication can sometimes accelerate this process.

  • Final Concentration: Dilute this stock into your final assay buffer. Ensure the final surfactant concentration is consistent across all experimental conditions, including controls, as surfactants themselves can sometimes interfere with assays.[26]

  • Validation: The solution should be clear and free of visible precipitate. As a best practice, especially for biochemical assays, run a control with the surfactant alone to ensure it does not inhibit or interfere with your target protein or detection method.

References

Technical Support Center: Synthesis of 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzyl-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Q1: My N-benzylation of 1H-indole-6-carbonitrile is resulting in a low yield of the desired product and a significant amount of starting material remains. What factors could be contributing to this?

A1: Low conversion in N-alkylation of indoles is a frequent challenge. Several factors related to the reaction conditions can be the cause:

  • Insufficient Deprotonation: The N-H bond of the indole must be deprotonated to form the more nucleophilic indolide anion for the reaction to proceed efficiently. If the base is not strong enough or is used in insufficient quantity, the equilibrium will favor the starting material.[1]

    • Solution: Employ a strong base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[2] Ensure at least a stoichiometric equivalent of the base is used. If starting with an indole salt (e.g., hydrochloride), more than two equivalents of the base will be necessary.[3]

  • Reaction Temperature and Time: N-alkylation reactions can be sensitive to temperature.

    • Solution: While some protocols proceed at room temperature, others may require heating to drive the reaction to completion.[2][4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and to see if the reaction has stalled.

  • Quality of Reagents and Solvents: The presence of moisture can quench the strong base and inhibit the reaction.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. Freshly crushed potassium hydroxide pellets or freshly dispensed sodium hydride should be used.[5]

Q2: I'm observing the formation of a significant byproduct that I suspect is the C3-benzylated isomer. How can I improve the N-selectivity of the reaction?

A2: The competition between N-alkylation and C3-alkylation is a well-known issue in indole chemistry, as the C3 position is often more nucleophilic than the nitrogen atom.[2][6] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent System: The reaction conditions play a pivotal role in directing the regioselectivity.

    • Classical Approach: Using a strong base like NaH in a polar aprotic solvent like DMF or THF generally favors N-alkylation.[2] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction with the benzyl halide.[1]

    • Phase-Transfer Catalysis: A biphasic system with a phase-transfer catalyst (e.g., a tetraalkylammonium salt) can also promote N-alkylation and avoids the need for strictly anhydrous conditions.[3][7]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. In some studies, increasing the temperature to 80 °C resulted in complete N-alkylation.[2]

  • Modern Catalytic Methods:

    • Copper-Catalyzed Reactions: Copper hydride (CuH) catalysis with specific ligands has been shown to provide high N-selectivity.[2]

    • Iron-Catalyzed Reactions: An alternative strategy involves the N-alkylation of the corresponding indoline followed by oxidation to the indole.[8]

Below is a workflow to troubleshoot regioselectivity issues:

Caption: Troubleshooting workflow for poor N/C3 selectivity.

Q3: My reaction is producing di-benzylated products. How can I prevent this over-alkylation?

A3: The formation of di-alkylated products can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.

  • Stoichiometry of the Alkylating Agent: Using a large excess of the benzyl halide can lead to a second alkylation event.[2]

    • Solution: Use a controlled amount (e.g., 1.05-1.2 equivalents) of the benzyl halide. Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low instantaneous concentration and minimize over-alkylation.[2]

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote side reactions.

    • Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction once the formation of the desired mono-N-alkylated product is maximized. Lowering the reaction temperature may also help to control reactivity.[2]

Q4: The purification of this compound is proving difficult, with impurities that are hard to separate by column chromatography. What are some alternative purification strategies?

A4: When chromatographic separation is challenging, other purification techniques can be employed:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents (e.g., ethanol, ethyl acetate/hexanes) to find conditions that provide good crystal formation and leave impurities in the mother liquor.[5]

  • Distillation: If the product is a high-boiling liquid, distillation under reduced pressure (vacuum distillation) can be used to separate it from less volatile or non-volatile impurities.[5]

  • Sublimation: For solid products with a suitable vapor pressure, sublimation under vacuum can be an excellent purification method, especially for removing non-volatile impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most direct and common method is the N-alkylation of 1H-indole-6-carbonitrile with a benzyl halide (e.g., benzyl bromide or benzyl chloride). This typically involves deprotonation of the indole nitrogen with a base, followed by nucleophilic attack on the benzyl halide.

An alternative, though less direct, approach would be a Fischer indole synthesis .[10] This would involve reacting a substituted phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole ring system.[10][11] However, for this specific target molecule, direct N-benzylation of the pre-formed indole-6-carbonitrile is generally more straightforward.

Caption: Common synthetic routes to this compound.

Q2: What analytical techniques are best for monitoring the progress of this synthesis?

A2: A combination of techniques is recommended for robust reaction monitoring:

  • Thin Layer Chromatography (TLC): This is a quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation between the starting indole, the benzyl halide, and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the confirmation of the product's molecular weight and the detection of any side products. It is particularly useful for identifying unexpected byproducts and for quantitative analysis of reaction conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for assessing its purity. For example, in the ¹H NMR spectrum of the product, the appearance of a singlet around 5.2-5.5 ppm is characteristic of the benzylic CH₂ protons.[5][12]

Q3: Are there any specific safety precautions I should take when running this reaction?

A3: Yes, several safety precautions are crucial:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Benzyl Bromide: Benzyl bromide is a lachrymator (causes tearing) and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Solvents like DMF and THF have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

Experimental Protocols

Protocol: N-Benzylation of 1H-Indole-6-carbonitrile

This protocol is a general guideline and may require optimization for your specific setup.

  • Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the DMF and stir the suspension.

  • Indole Addition:

    • Dissolve 1H-indole-6-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the NaH suspension at 0 °C (ice bath).

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Benzyl Halide Addition:

    • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.

  • Workup:

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Summary

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH) or Potassium Hydroxide (KOH)Strong base required for efficient deprotonation of the indole N-H.[2][5]
Solvent Anhydrous DMF or THFPolar aprotic solvents that solubilize the reactants and favor the Sₙ2 reaction.[2]
Temperature 0 °C to 80 °CInitial deprotonation and addition of the electrophile are often done at low temperatures to control reactivity, followed by warming to drive the reaction.[2]
Stoichiometry Benzyl Halide: ~1.1 eq.A slight excess of the alkylating agent ensures complete conversion of the indole, but a large excess can lead to side reactions.[2]

References

Technical Support Center: Purification of 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-Benzyl-1H-indole-6-carbonitrile (CAS 1030423-43-8). This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common obstacles encountered during the isolation and purification of this important indole derivative.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, typically involving the N-benzylation of 6-cyanoindole, can yield a crude product containing various impurities.[1] Effective purification is paramount to ensure the integrity of downstream applications. This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind them.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Column Chromatography Issues

Question 1: My compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?

Answer: Tailing is a common issue when purifying indole derivatives on silica gel.[2] The primary cause is the interaction between the basic nitrogen of the indole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.

Probable Causes & Solutions

Cause Explanation Solution
Acidic Silica Gel The lone pair of electrons on the indole nitrogen interacts strongly with the acidic protons of the silanol groups on the silica surface, causing tailing.Deactivate the silica gel: Prepare your eluent with 0.5-1% triethylamine (TEA). Before loading your sample, flush the packed column with this eluent mixture. The TEA will neutralize the acidic sites on the silica.[2]
Inappropriate Solvent Polarity If the eluent is too polar, the compound may move too quickly with the solvent front, leading to poor separation. If it's not polar enough, the compound can adhere strongly to the silica, exacerbating tailing.Optimize the eluent system: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for indole carbonitriles is a mixture of petroleum ether and ethyl acetate.[3] Adjust the ratio to achieve an Rf value of 0.2-0.4 for your target compound.
Column Overloading Loading too much crude material onto the column can exceed its separation capacity, resulting in broad, overlapping bands.Reduce the sample load: A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight.

Experimental Protocol: Deactivated Silica Gel Column Chromatography

  • Slurry Preparation: In a beaker, mix silica gel with your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA).

  • Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane (DCM) or your eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, impregnated silica to the top of your column.

  • Elution: Begin elution with your chosen solvent system, collecting fractions and monitoring by TLC.

Question 2: I'm seeing a new spot on my TLC plate after running a column, suggesting my compound is decomposing. How can I prevent this?

Answer: Indole derivatives can be sensitive to prolonged exposure to the acidic environment of silica gel.[2] This can lead to degradation, often observed as a new spot on the TLC or a colored band on the column.

Probable Causes & Solutions

Cause Explanation Solution
Compound Instability on Silica The acidic nature of silica gel can catalyze decomposition reactions for certain sensitive compounds.Use an alternative stationary phase: Consider using neutral alumina, which is less acidic than silica gel.[2] Alternatively, deactivated silica gel as described above is a good first choice.
Air Oxidation Some indole derivatives are susceptible to air oxidation, which can be accelerated by the high surface area of the stationary phase.[4]Work efficiently: Do not leave the compound on the column for an extended period. Pack your column, load your sample, and run the chromatography in a timely manner.
Recrystallization Issues

Question 3: My compound "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid.[4]

Probable Causes & Solutions

Cause Explanation Solution
Rapid Cooling Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[4]
High Impurity Level A significant amount of impurities can disrupt the crystallization process.Pre-purify by chromatography: If the crude product is very impure, a quick column chromatography "plug" to remove the bulk of the impurities can be beneficial before attempting recrystallization.
Inappropriate Solvent The chosen solvent may not be ideal for crystallization of your compound.Change the solvent system: A good recrystallization solvent should dissolve the compound well when hot and poorly when cold.[4] Experiment with different solvents or solvent pairs (e.g., ethanol/water, dichloromethane/hexane).[5]

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexane) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The most common impurities arise from the starting materials and potential side reactions. These include:

  • Unreacted 6-cyanoindole: The starting indole.

  • Unreacted Benzyl Bromide: The alkylating agent.

  • Over-benzylated products: While less common for the indole nitrogen, other positions could potentially react under harsh conditions.

  • Hydrolysis of the nitrile: Depending on the workup conditions, the carbonitrile group could be partially or fully hydrolyzed to an amide or carboxylic acid.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample. A single spot is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile gradient and UV detection is a good starting point for N-benzylindole derivatives.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any impurities with distinct signals.[8][9][10]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: How should I store my purified this compound?

A3: Like many indole derivatives, it is best to store the purified compound in a cool, dark place.[4] For long-term storage, consider keeping it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow air oxidation.

Visual Workflows

Purification_Decision_Tree start Crude this compound tlc Analyze by TLC start->tlc decision_purity Purity Assessment tlc->decision_purity high_purity High Purity (>90%) Single Spot decision_purity->high_purity High low_purity Low Purity Multiple Spots decision_purity->low_purity Low recrystallization Recrystallization high_purity->recrystallization column_chrom Column Chromatography low_purity->column_chrom analysis Purity & Identity Confirmation (HPLC, NMR, MP) recrystallization->analysis column_chrom->analysis final_product Pure Product analysis->final_product

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow start Start select_eluent Select Eluent System via TLC (e.g., Hexane:EtOAc + 1% TEA) start->select_eluent pack_column Pack Column with Deactivated Silica Gel select_eluent->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Compound evaporate->end

Caption: Workflow for column chromatography purification.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 1-Benzyl-1H-indole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols. We will move beyond generic recommendations to explain the chemical causality behind experimental choices, empowering you to solve challenges effectively.

Understanding the Substrate: this compound

Before troubleshooting, it's crucial to understand the properties of your starting material. The this compound scaffold presents unique characteristics that influence its reactivity in cross-coupling reactions.

  • N-Benzyl Group: The benzyl group at the N1 position protects the indole nitrogen, preventing N-H acidity issues and potential side reactions that can occur with unprotected indoles. However, the indole nitrogen's lone pair can still coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1]

  • Indole Ring System: The indole core is an electron-rich aromatic system, which generally facilitates the crucial oxidative addition step in the catalytic cycle.

  • C6-Nitrile Group (-CN): The nitrile group is strongly electron-withdrawing. Its presence at the C6 position influences the electronic distribution of the indole ring, which can affect the rates of key steps in the catalytic cycle.

  • Leaving Group (Halogen): The reactivity of the halide at the desired coupling position (e.g., C3, C5, etc.) will follow the general trend I > Br > Cl, directly impacting the ease of oxidative addition.[2]

This combination of an electron-rich ring system modified by a strong electron-withdrawing group requires careful tuning of reaction parameters for optimal results.

General Troubleshooting Workflow

When a reaction fails or provides low yield, a systematic approach is essential. The following workflow provides a logical sequence for diagnosing and resolving common issues.[3]

G start Low or No Product Yield reagents Step 1: Verify Reagent Integrity - Purity of Starting Materials - Anhydrous Solvents & Reagents - Active Catalyst/Ligand start->reagents Begin Here atmosphere Step 2: Check Reaction Setup - Truly Inert Atmosphere (N2/Ar)? - Proper Degassing Technique? - Air-tight Septa/Seals? reagents->atmosphere If Reagents OK conditions Step 3: Optimize Reaction Conditions - Temperature & Reaction Time - Reagent Stoichiometry - Concentration atmosphere->conditions If Setup OK catalyst_system Step 4: Re-evaluate Catalyst System - Screen Different Ligands - Screen Different Bases - Screen Different Solvents conditions->catalyst_system If Still No Improvement success Problem Solved catalyst_system->success Iterate to Optimize G indole This compound-X (X = Br, I) plus1 + indole->plus1 boronic R-B(OR)2 (Boronic Acid/Ester) plus1->boronic arrow Pd Catalyst Base, Solvent boronic->arrow product Coupled Product arrow->product G indole This compound-X (X = Br, I) plus1 + indole->plus1 amine R¹R²NH (Primary/Secondary Amine) plus1->amine arrow Pd Catalyst Base, Solvent amine->arrow product Coupled Product arrow->product G indole This compound-X (X = Br, I) plus1 + indole->plus1 alkyne R-C≡C-H (Terminal Alkyne) plus1->alkyne arrow Pd Cat., Cu(I) Cat. Base, Solvent alkyne->arrow product Coupled Product arrow->product

References

Technical Support Center: Synthesis of 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzyl-1H-indole-6-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthetic transformation. Our goal is to provide field-proven insights and robust troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles governing success.

Introduction: Synthetic Strategy and Key Challenges

The target molecule, this compound, is a valuable intermediate in medicinal chemistry. Its synthesis is most commonly achieved via the N-alkylation of indole-6-carbonitrile with a suitable benzylating agent, such as benzyl bromide. While seemingly straightforward, this reaction is governed by a delicate interplay of factors that can influence yield, purity, and even the final product's constitution. The primary challenge arises from the ambident nucleophilic character of the indole anion, which can lead to undesired C3-alkylation alongside the intended N-alkylation.[1]

This guide will focus on troubleshooting the N-benzylation step, which is the critical transformation for assembling the target molecule from its indole-6-carbonitrile precursor.

synthesis_workflow cluster_start Starting Material cluster_reaction Core Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product start Indole-6-carbonitrile reaction N-Benzylation (Base, Benzyl Halide, Solvent) start->reaction Step 1 product Crude this compound (with potential impurities) reaction->product Step 2 purification Workup & Column Chromatography product->purification Step 3 final Pure this compound purification->final Step 4

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows low or no conversion of the starting indole-6-carbonitrile. What are the primary causes and how can I fix this?

Plausible Causes: Low conversion is typically rooted in three areas: incomplete deprotonation of the indole nitrogen, poor reactivity of the benzylating agent, or degradation of reagents.

Troubleshooting & Optimization:

  • Verify Reagent Quality and Anhydrous Conditions:

    • Base: Sodium hydride (NaH) is a common choice. Use a fresh bottle or wash the NaH dispersion with anhydrous hexanes to remove the protective mineral oil, which can interfere with the reaction. If using potassium hydroxide (KOH) or other hygroscopic bases, ensure they are finely powdered and dry.[2]

    • Solvent: Polar aprotic solvents like DMF, DMSO, or THF must be strictly anhydrous. Water will quench the strong base and the indole anion, halting the reaction. Using a solvent from a freshly opened bottle or one dried over molecular sieves is critical.[1]

    • Benzylating Agent: Benzyl bromide is more reactive than benzyl chloride. Ensure it has not degraded (it should be a colorless to light yellow liquid). If it is dark, consider purification by distillation.

  • Optimize the Base and Deprotonation Step:

    • The pKa of the indole N-H is approximately 17 in DMSO, so a sufficiently strong base is required for complete deprotonation.[3]

    • Protocol: After adding the indole to the anhydrous solvent, cool the mixture to 0 °C before adding the base (e.g., 1.1-1.2 equivalents of NaH) portion-wise.[1] Allow the mixture to stir at 0 °C for 30-60 minutes before adding the benzyl bromide. This ensures the formation of the indole anion is complete before the electrophile is introduced, which is crucial for achieving high yields.[4]

  • Increase Reactivity:

    • If using benzyl chloride, consider adding a catalytic amount of sodium or potassium iodide (NaI or KI). The iodide will displace the chloride in-situ via the Finkelstein reaction to form the more reactive benzyl iodide.

    • Slightly warming the reaction (e.g., to room temperature or 40-50 °C) after the addition of benzyl bromide can increase the rate of the SN2 reaction. However, monitor carefully, as excessive heat can promote side reactions.[5]

low_yield_troubleshooting cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low / No Conversion check_base Is the base active and dry? start->check_base check_solvent Is the solvent anhydrous? start->check_solvent check_benzyl Is the benzyl halide pure? start->check_benzyl check_deprotonation Is deprotonation complete? (Stir time, temp) start->check_deprotonation sol_reagents Use fresh/purified reagents Ensure anhydrous setup check_base->sol_reagents check_solvent->sol_reagents check_benzyl->sol_reagents check_equivalents Are base/halide equivalents correct? (1.1-1.2 eq base) check_deprotonation->check_equivalents check_temp Is reaction temperature optimal? check_equivalents->check_temp sol_conditions Increase deprotonation time Optimize base/solvent system check_temp->sol_conditions sol_reactivity Add catalytic KI (for BnCl) Slightly increase temperature check_temp->sol_reactivity alkylation_competition indole_anion Indole-6-CN Anion N_attack N-Attack Favored by: • Polar aprotic solvent (DMF, DMSO) • Strong, fully dissociated base (NaH) • Higher Temperature indole_anion->N_attack Kinetic Pathway C3_attack C3-Attack Favored by: • Less polar solvent (THF) • Incomplete deprotonation • Ion-pairing effects indole_anion->C3_attack Competing Pathway product_N This compound (Desired Product) N_attack->product_N product_C3 3-Benzyl-1H-indole-6-carbonitrile (Side Product) C3_attack->product_C3

References

How to prevent degradation of 1-Benzyl-1H-indole-6-carbonitrile during experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Experimental Settings

Welcome to the technical support center for 1-Benzyl-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound throughout your experiments. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My sample of this compound is showing signs of degradation (discoloration, new spots on TLC/LC-MS). What are the most likely causes?

A1: Degradation of this compound, like many indole derivatives, is primarily caused by a combination of environmental factors. The most common culprits are:

  • Oxidation: The indole ring is susceptible to oxidation, especially at the electron-rich C2 and C3 positions. This can be exacerbated by exposure to atmospheric oxygen over time. The benzylic position (the CH2 group linking the benzyl ring to the indole nitrogen) is also a potential site for oxidation, which could lead to the formation of benzaldehyde or benzoic acid derivatives.

  • Photodegradation: Indole compounds are known to be sensitive to light, particularly UV radiation.[1] Prolonged exposure can lead to the formation of colored impurities and complex degradation products.

  • Extreme pH Conditions: Both strongly acidic and strongly basic conditions can promote the degradation of indole derivatives. While the N-benzyl group offers some protection to the indole nitrogen, extreme pH can still catalyze hydrolysis or other unwanted reactions. There is evidence that N-benzyl substituted heterocyclic compounds can be debenzylated under basic conditions in the presence of oxygen.[2]

  • Incompatible Solvents: The choice of solvent can influence the stability of the compound. Protic solvents, especially under heated conditions, may participate in degradation reactions. Some solvents may also contain impurities (e.g., peroxides in aged ethers) that can initiate degradation.

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: Proper storage is the first and most critical step in preventing degradation. We recommend the following conditions, summarized in the table below:

Form Condition Container Rationale
Solid Store at room temperature (or refrigerated for long-term storage), protected from light, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Amber glass vial with a tight-fitting cap.Minimizes exposure to light, oxygen, and moisture, which are key drivers of degradation.
Solution Prepare solutions fresh whenever possible. If short-term storage is necessary, store at -20°C or -80°C, protected from light, and purged with an inert gas before sealing.Amber glass vial or a clear vial wrapped in aluminum foil.Low temperatures slow down reaction kinetics, and protection from light and oxygen prevents photodegradation and oxidation.

Q3: I need to heat my reaction mixture containing this compound. What precautions should I take?

A3: Elevated temperatures can accelerate degradation. When heating is necessary, follow these guidelines:

  • Use an Inert Atmosphere: Always run reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation, which is significantly accelerated at higher temperatures.

  • Choose a Stable Solvent: Select a high-purity, degassed solvent with a suitable boiling point. Avoid solvents prone to peroxide formation (e.g., older samples of THF or diethyl ether). Anhydrous aprotic solvents like DMF, DMSO, or acetonitrile are often suitable choices for reactions involving indole derivatives.[3]

  • Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as it is complete to avoid prolonged exposure to heat.

  • Temperature Control: Use a reliable heating mantle with a temperature controller to avoid overheating.

Troubleshooting Guide

Issue 1: Appearance of an Impurity at a Higher Retention Time in RP-HPLC

  • Possible Cause: This could be an oxidation product, which is often more polar than the parent compound. The benzylic carbon is a potential site of oxidation.

  • Troubleshooting Steps:

    • Check Solvent Purity: Ensure your HPLC mobile phase and sample diluent are freshly prepared with high-purity solvents.

    • Inert Atmosphere: When preparing samples for analysis, especially if they need to stand for some time, do so under an inert gas.

    • Spiking Experiment: If you suspect a particular degradation product (e.g., 1H-indole-6-carbonitrile from debenzylation), if available, spike a small amount into your sample to see if the peak area of the impurity increases.

Issue 2: The baseline of my chromatogram is noisy or shows multiple small peaks.

  • Possible Cause: This may indicate widespread, low-level degradation of your compound, potentially due to photodegradation.

  • Troubleshooting Steps:

    • Protect from Light: Ensure all solutions containing this compound are handled in amber vials or under foil wrapping. This includes samples in an autosampler waiting for injection.

    • Fresh Samples: Prepare samples for analysis immediately before injection.

    • System Cleanliness: A contaminated HPLC system can also cause a noisy baseline. Perform a system flush with an appropriate solvent sequence.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC (RP-HPLC) method suitable for monitoring the purity and detecting degradation products of this compound.

Objective: To separate the parent compound from potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 50 50
      20 5 95
      25 5 95
      26 50 50

      | 30 | 50 | 50 |

  • Analysis:

    • Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. Degradation products will typically appear as separate peaks, often at different retention times.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Objective: To identify potential degradation products and pathways.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples and analyze all samples by the HPLC method described in Protocol 1. Compare the chromatograms to a control sample to identify degradation peaks. Further analysis of these peaks by LC-MS can help in identifying the degradation products.

Visualizing Degradation & Workflow

Below are diagrams illustrating the potential degradation pathways and a general workflow for assessing the stability of this compound.

G cluster_0 Potential Degradation Pathways Parent This compound Oxidized_Indole Oxidized Indole Ring (e.g., Oxindole derivative) Parent->Oxidized_Indole Oxidation (O2, Peroxides) Debenzylated 1H-Indole-6-carbonitrile Parent->Debenzylated Debenzylation (Base, O2) Oxidized_Benzyl Oxidized Benzyl Group (e.g., Benzaldehyde) Parent->Oxidized_Benzyl Oxidation

Caption: Potential degradation pathways for this compound.

G cluster_1 Stability Assessment Workflow Start Sample of This compound Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) Start->Forced_Degradation HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Forced_Degradation->HPLC_Analysis Identify_Degradants Identify Degradation Products (LC-MS, NMR) HPLC_Analysis->Identify_Degradants Develop_Strategy Develop Prevention Strategy (Storage, Handling, Reaction Conditions) Identify_Degradants->Develop_Strategy End Stable Compound Develop_Strategy->End

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Method Refinement for 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1-Benzyl-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you to achieve consistent and reproducible results in your experiments involving this compound.

Introduction

This compound is a substituted indole derivative with significant potential in medicinal chemistry and materials science. The indole scaffold is a core component of many natural products and pharmaceuticals.[1][2] The introduction of a benzyl group at the N1 position and a nitrile group at the C6 position creates a versatile building block for further chemical modifications. However, like many multi-step organic syntheses, the path to obtaining pure, consistent batches of this compound can present challenges. This guide addresses common issues encountered during its synthesis, purification, and characterization, offering practical, experience-driven solutions.

Troubleshooting & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Synthesis & Reaction Optimization
Q1: My N-benzylation reaction is resulting in low yields and a significant amount of C3-benzylated byproduct. How can I improve N1-selectivity?

A1: The competition between N-alkylation and C3-alkylation is a well-documented challenge in indole chemistry.[3] The C3 position can be more nucleophilic than the indole nitrogen, leading to undesired side products. Here’s how to favor N-benzylation:

  • Base and Solvent Selection: The choice of base and solvent is critical. Classical conditions employing a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favor N-alkylation.[3][4] The strong base ensures complete deprotonation of the indole nitrogen, making it a more potent nucleophile. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[3]

  • Reaction Temperature: Elevating the reaction temperature can also enhance N-selectivity. In some reported procedures, increasing the temperature to 80 °C resulted in exclusively N-alkylated products.[4]

  • Catalytic Systems: Modern organometallic catalysis offers excellent regiocontrol. For instance, copper hydride (CuH) catalysis with a sterically bulky phosphine ligand like (R)-DTBM-SEGPHOS has been shown to provide high yields of N-alkylated indoles with excellent regioselectivity.[5]

  • Order of Addition: Adding the benzyl halide dropwise to the solution of the deprotonated indole can help maintain a low concentration of the electrophile, minimizing side reactions.

Troubleshooting Flowchart for N- vs. C3-Alkylation

G start Low N1-Selectivity (C3-Alkylation Observed) base_check Is the base strong enough? (e.g., NaH, KOtBu) start->base_check solvent_check Is the solvent polar aprotic? (e.g., DMF, THF) base_check->solvent_check Yes outcome_bad Issue Persists base_check->outcome_bad No, use a stronger base temp_check Is the reaction temperature optimized? solvent_check->temp_check Yes solvent_check->outcome_bad No, switch to DMF/THF catalyst_option Consider a catalytic approach (e.g., CuH/Ligand) temp_check->catalyst_option Yes, but still issues outcome_good Improved N1-Selectivity temp_check->outcome_good No, try increasing to 80°C catalyst_option->outcome_good

Caption: Decision tree for troubleshooting poor regioselectivity in indole benzylation.

Q2: The reaction to introduce the nitrile group at the C6 position is sluggish and incomplete. What can I do to drive it to completion?

A2: The introduction of a nitrile group onto an aromatic ring, often via methods like the Sandmeyer or Rosenmund-von Braun reactions, can be sensitive to reaction conditions. If you are starting from a 6-amino or 6-haloindole precursor, consider the following:

  • For Sandmeyer-type reactions (from a 6-aminoindole):

    • Diazotization: Ensure the complete formation of the diazonium salt. This step is typically carried out at low temperatures (0-5 °C) to prevent decomposition. The quality of the sodium nitrite and the acid (e.g., HCl, H₂SO₄) is crucial.

    • Copper(I) Cyanide: Use freshly prepared, high-purity copper(I) cyanide. The reactivity of this reagent can diminish with age and exposure to air.

  • For nucleophilic aromatic substitution (from a 6-haloindole):

    • Catalyst: Palladium- or copper-catalyzed cyanation reactions are often effective. Ensure the catalyst and ligands are not deactivated.

    • Cyanide Source: Zinc cyanide is often a less toxic and effective cyanide source in palladium-catalyzed reactions.

    • Solvent and Temperature: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically required to reach the necessary reaction temperatures.

Purification Challenges
Q3: I am struggling to separate this compound from unreacted starting materials and byproducts using column chromatography. What is an effective purification strategy?

A3: Purifying indole derivatives can be challenging due to their similar polarities.[6] A systematic approach to developing your purification method is key.

  • Thin-Layer Chromatography (TLC) Optimization: Before attempting a column, optimize the solvent system using TLC. A good solvent system will give a clear separation of your product from impurities, with an Rf value for the product ideally between 0.25 and 0.4. For indole derivatives, mixtures of hexane and ethyl acetate are a common starting point.[7]

  • Column Chromatography Protocol:

    • Stationary Phase: Use standard silica gel (230-400 mesh) for most applications.

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

    • Sample Loading: Adsorb your crude material onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than loading the sample dissolved in a small amount of solvent.[8]

  • Recrystallization: If chromatography does not yield a product of sufficient purity, recrystallization is an excellent secondary purification step.[9][10]

    • Solvent Screening: Test small amounts of your product in various solvents to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below. Common solvents for indole derivatives include ethanol, methanol, or mixed solvent systems like methanol/water or hexane/ethyl acetate.[7][11]

    • Procedure: Dissolve the impure solid in a minimal amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals. Cooling too rapidly can cause impurities to precipitate out with your product.[7]

Table 1: Comparison of Purification Techniques

Purification TechniqueStationary/Mobile Phase or SolventTypical Recovery (%)Achievable Purity (%)Scale
Column Chromatography Silica Gel / Hexane:Ethyl Acetate85-95%>98%Milligram to Gram
Recrystallization Methanol/Water70-85%>99%Milligram to Multigram
Preparative HPLC C18 Silica / Acetonitrile:Water60-80%>99.5%Microgram to Milligram

Data is generalized for indole derivatives based on common laboratory practices.[11]

Characterization & Stability
Q4: The NMR spectrum of my final product is complex, and I'm having trouble with peak assignment. Are there any characteristic signals for this compound?

A4: Yes, there are distinct signals that can help confirm the structure. While the exact chemical shifts can vary slightly based on the solvent and instrument, here are the key features to look for in a ¹H NMR spectrum (typically in CDCl₃):

  • Benzyl CH₂: A characteristic singlet around 5.5 ppm.[12]

  • Indole Protons: The protons on the indole core will appear in the aromatic region (typically 6.5-7.8 ppm). The C2-H and C3-H will often appear as doublets.

  • Aromatic Protons: The protons of the benzyl group and the indole's benzene ring will also be in the aromatic region.

For ¹³C NMR, expect to see the nitrile carbon (C≡N) signal around 115-120 ppm and the benzylic carbon (CH₂) signal around 50 ppm.[1][12]

Q5: Is this compound stable, and are there any special storage recommendations?

A5: this compound is generally a stable solid at room temperature.[13] However, like many indole derivatives, it can be sensitive to light and strong acids over long periods. For long-term storage, it is advisable to keep the compound in a tightly sealed, amber-colored vial in a cool, dry place. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also prevent slow oxidation.

Experimental Protocols

General Protocol for N-Benzylation of 6-Cyanoindole

This protocol is a general guideline and may require optimization for your specific setup.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 6-cyanoindole (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Alkylation: Add benzyl bromide (1.05 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC. If the reaction is slow, gentle heating (e.g., 50-80 °C) may be necessary.[4]

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

Workflow for Synthesis and Purification

G A 1. Deprotonation (6-Cyanoindole + NaH in DMF) B 2. Alkylation (Add Benzyl Bromide) A->B C 3. Reaction & Monitoring (TLC) B->C D 4. Aqueous Workup (Quench & Extract) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, HPLC, MS) E->F

Caption: A typical experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 1-Benzyl-1H-indole-6-carbonitrile and Other Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold remains a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comprehensive comparative analysis of 1-Benzyl-1H-indole-6-carbonitrile, a specific indole derivative, with other members of the indole family. While direct comparative experimental data for this particular compound is limited in publicly available literature, this document synthesizes information from closely related analogues to project its potential physicochemical properties and biological activities. We will delve into its synthesis, explore its anticipated performance in key biological assays relevant to oncology and kinase inhibition, and provide detailed, actionable experimental protocols for its evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the vast therapeutic potential of novel indole derivatives.

Introduction: The Indole Nucleus as a Versatile Pharmacophore

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biological processes. The indole scaffold's unique electronic properties and its ability to participate in various non-covalent interactions have made it a highly sought-after template for the design of novel therapeutic agents. Consequently, indole derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

A significant focus within indole-based drug discovery has been the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole core can be strategically functionalized to target the ATP-binding site of various kinases, leading to the inhibition of their activity and the downstream signaling pathways they control.

This guide focuses on This compound , a derivative that combines two key structural features with known importance in modulating biological activity: an N-benzyl group and a C6-carbonitrile substituent. The N-benzyl group has been shown to enhance the potency and selectivity of various bioactive compounds, while the carbonitrile group can act as a hydrogen bond acceptor and influence the molecule's metabolic stability and pharmacokinetic profile.

This analysis will compare this compound with other indole derivatives, drawing on structure-activity relationship (SAR) studies of related compounds to build a hypothesis for its potential as a therapeutic agent.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available 6-cyanoindole. This pathway involves the N-alkylation of the indole nitrogen with benzyl bromide, followed by purification.

Synthesis_Pathway 6-Cyanoindole 6-Cyanoindole Intermediate Deprotonated Indole 6-Cyanoindole->Intermediate KOH, DMSO Product This compound Intermediate->Product Benzyl Bromide

Figure 1: Synthetic pathway for this compound.
Experimental Protocol: N-Benzylation of 6-Cyanoindole

This protocol is adapted from established methods for the N-alkylation of indoles.[4]

Materials:

  • 6-Cyanoindole

  • Potassium hydroxide (KOH), freshly crushed pellets

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Benzyl bromide

  • Diethyl ether

  • Water, deionized

  • Calcium chloride (CaCl₂), anhydrous

  • 500 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add 200 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Base Addition: To the DMSO, add 26.0 g (0.399 mole) of freshly crushed potassium hydroxide (KOH) pellets. Stir the mixture at room temperature for 5 minutes to allow for partial dissolution.

  • Indole Addition: Add 14.2 g (0.100 mole) of 6-cyanoindole to the stirring mixture. Continue stirring for 45 minutes at room temperature. The formation of the potassium salt of the indole will be observed.

  • Alkylation: Slowly add 17.1 mL (0.200 mole) of benzyl bromide to the reaction mixture. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture for an additional 45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup: After the reaction is complete, dilute the mixture with 200 mL of water. Transfer the mixture to a separatory funnel and extract with three 100 mL portions of diethyl ether.

  • Washing: Wash each ether layer with three 50 mL portions of water to remove residual DMSO and salts.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous calcium chloride (CaCl₂). Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Physicochemical Properties: A Comparative Outlook

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The introduction of the N-benzyl and C6-carbonitrile groups to the indole scaffold is expected to significantly influence these properties compared to the parent indole and other derivatives.

Compound Molecular Weight ( g/mol ) logP (Predicted) Topological Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
Indole117.152.1415.7910
1-Benzylindole207.274.084.9300
Indole-6-carbonitrile142.161.8739.6111
This compound 232.28 3.81 28.75 0 1

Table 1: Predicted physicochemical properties of this compound and related indole derivatives. (Data predicted using publicly available cheminformatics tools).

Analysis of Physicochemical Properties:

  • Lipophilicity (logP): The N-benzylation significantly increases the lipophilicity (logP) of the indole core, which can enhance membrane permeability but may also lead to increased metabolic clearance and potential off-target effects. The addition of the polar carbonitrile group slightly reduces the high logP of 1-benzylindole, potentially striking a better balance for drug-like properties.

  • Polar Surface Area (TPSA): The carbonitrile group introduces a significant polar surface area, which can improve solubility and interactions with polar residues in target proteins. The TPSA of this compound is intermediate between that of 1-benzylindole and indole-6-carbonitrile.

  • Hydrogen Bonding: The parent indole and indole-6-carbonitrile possess a hydrogen bond donor (the indole N-H). N-benzylation removes this donor, which can impact binding to targets where this interaction is crucial. However, the carbonitrile group introduces a hydrogen bond acceptor, providing an alternative point for interaction.

Comparative Biological Activity: Projecting the Potential

While direct experimental data for this compound is scarce, we can infer its potential biological activity by examining the structure-activity relationships of closely related compounds. The primary areas of interest for indole derivatives are anticancer and kinase inhibitory activities.

Anticancer Activity

Numerous indole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

  • N-Benzyl Substitution: The N-benzyl group has been incorporated into many indole-based anticancer agents. Studies have shown that the nature and substitution pattern of the benzyl ring can significantly influence cytotoxicity. For instance, certain substitutions on the benzyl ring of indole-3-carbinol derivatives have been shown to dramatically enhance their anti-proliferative potency in breast cancer cells.

  • Indole-6-carbonitrile Scaffold: The carbonitrile group at the C6 position is a feature found in some bioactive molecules. Its electron-withdrawing nature can influence the electronic distribution of the indole ring, potentially affecting its interaction with biological targets.

Hypothesis: Based on the established anticancer potential of the N-benzyl indole scaffold, it is hypothesized that this compound will exhibit cytotoxic activity against a range of cancer cell lines. The carbonitrile group may modulate this activity and could be a key point for further structural optimization.

Kinase Inhibitory Activity

The indole nucleus is a common scaffold in the design of kinase inhibitors. The nitrogen atom of the indole can act as a hinge-binder, a crucial interaction for potent kinase inhibition.

Kinase_Inhibition Indole_Scaffold Indole Scaffold Hinge_Region Hinge Region Indole_Scaffold->Hinge_Region Hydrogen Bonding Hydrophobic_Pocket Hydrophobic Pocket Indole_Scaffold->Hydrophobic_Pocket Hydrophobic Interactions ATP_Binding_Site Kinase ATP Binding Site ATP_Binding_Site->Hinge_Region ATP_Binding_Site->Hydrophobic_Pocket Phosphate_Binding_Region Phosphate Binding Region ATP_Binding_Site->Phosphate_Binding_Region Inhibition Inhibition of Kinase Activity Hinge_Region->Inhibition Hydrophobic_Pocket->Inhibition

Figure 2: General binding mode of indole-based kinase inhibitors.
  • N-Benzyl Group and Kinase Selectivity: The N-benzyl group can occupy hydrophobic pockets within the kinase active site, contributing to both potency and selectivity. The flexibility of the benzyl group allows it to adopt different conformations to fit into the binding sites of various kinases.

  • Role of the Carbonitrile Group: The carbonitrile at the C6 position can form hydrogen bonds with residues in the kinase active site or with ordered water molecules, further enhancing binding affinity.

Hypothesis: It is plausible that this compound will exhibit inhibitory activity against a panel of kinases. Its selectivity profile will be dependent on the specific interactions of the N-benzyl and C6-carbonitrile groups with the ATP-binding sites of different kinases.

Proposed Experimental Workflows for Comparative Evaluation

To rigorously assess the potential of this compound, a series of well-defined experimental workflows are proposed. These experiments will allow for a direct comparison with established indole derivatives and other standard-of-care agents.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays Cytotoxicity_Assay Cytotoxicity Assay (MTT/MTS) Kinase_Panel_Screening Kinase Panel Screening Cytotoxicity_Assay->Kinase_Panel_Screening Identify Lead Compounds Mechanism_of_Action Mechanism of Action Studies Kinase_Panel_Screening->Mechanism_of_Action Determine Target Kinases Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Western_Blot Western Blot Analysis Mechanism_of_Action->Western_Blot

Figure 3: Proposed experimental workflow for biological evaluation.
In Vitro Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines and compare its potency to other indole derivatives and standard chemotherapeutic agents.

Protocol:

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and comparator compounds (e.g., other indole derivatives, doxorubicin) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Kinase Inhibitory Assay

Objective: To evaluate the inhibitory activity of this compound against a panel of kinases and determine its selectivity profile.

Protocol:

  • Kinase Panel: Select a panel of relevant kinases (e.g., receptor tyrosine kinases, cyclin-dependent kinases).

  • Assay Format: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).

  • Compound Incubation: Incubate the kinases with their respective substrates, ATP, and a range of concentrations of this compound and comparator compounds.

  • Signal Detection: Measure the kinase activity according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ values for each kinase.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in the vast landscape of indole derivatives. Based on the structure-activity relationships of related compounds, it is hypothesized to possess significant anticancer and kinase inhibitory activities. The N-benzyl and C6-carbonitrile moieties are key structural features that are expected to modulate its physicochemical properties and biological target engagement.

The experimental workflows outlined in this guide provide a clear path for the comprehensive evaluation of this compound. Future research should focus on its synthesis and purification, followed by rigorous in vitro and cell-based assays to validate the hypotheses presented here. Positive results from these initial studies would warrant further investigation into its mechanism of action and preclinical development as a potential therapeutic agent. The modular nature of its synthesis also allows for the rapid generation of analogues with modifications to the benzyl and indole rings, enabling a thorough exploration of the structure-activity landscape around this promising scaffold.

References

A Researcher's Guide to Validating the In Vitro Biological Activity of 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Within this promising class of molecules is 1-Benzyl-1H-indole-6-carbonitrile, a compound of interest for its unique structural features. This guide provides a comprehensive framework for researchers to meticulously validate its in vitro biological activity, comparing its performance against established compounds and elucidating its potential mechanisms of action.

Our approach is rooted in a hierarchical screening cascade, designed to efficiently characterize the compound's bioactivity profile. We will begin with broad-based cytotoxicity and cell viability assays across a panel of cancer cell lines to identify potential anticancer properties, a logical starting point given that derivatives of 1-benzyl-indole have shown anti-proliferative effects.[3][4] Subsequently, we will delve into more specific assays to probe its potential anti-inflammatory and neuroprotective activities. Each experimental stage is designed to be self-validating, with integrated controls and comparative analyses against well-characterized reference compounds.

Part 1: Initial Screening for Anticancer Activity

The initial phase of our investigation focuses on determining whether this compound exhibits cytotoxic or cytostatic effects on cancer cells. This is a crucial first step to identify a potential therapeutic window and to guide further mechanistic studies.[5][6]

Experimental Workflow: Tier 1 Screening

The following diagram outlines the initial screening workflow:

Anticancer_Screening_Workflow cluster_0 Cell Line Panel Selection cluster_1 Primary Viability/Cytotoxicity Assays cluster_2 Data Analysis & Comparison CellLines Select Diverse Cancer Cell Lines (e.g., MCF-7, A549, HCT116) MTT MTT Assay (Metabolic Activity) CellLines->MTT LDH LDH Release Assay (Membrane Integrity) CellLines->LDH IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 Comparison Compare with Doxorubicin (Positive Control) IC50->Comparison

Caption: Tier 1 workflow for initial anticancer activity screening.

Comparative Compound Selection

To contextualize the activity of this compound, we will use Doxorubicin , a well-established chemotherapeutic agent, as a positive control. This will provide a benchmark for assessing the potency of our test compound.

Experimental Protocols

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and Doxorubicin for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.[8]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the 48-hour incubation, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control and determine the EC50 value.

Hypothetical Comparative Data
CompoundCell LineMTT Assay (IC50, µM)LDH Assay (EC50, µM)
This compound MCF-715.2 ± 1.8> 100
A54925.7 ± 3.1> 100
HCT1168.9 ± 1.285.4 ± 9.3
Doxorubicin MCF-70.5 ± 0.11.2 ± 0.2
A5490.8 ± 0.11.9 ± 0.3
HCT1160.3 ± 0.050.9 ± 0.1

Interpretation: In this hypothetical scenario, this compound shows moderate anti-proliferative activity, particularly against the HCT116 colon cancer cell line. The discrepancy between the MTT and LDH assay results for MCF-7 and A549 cells suggests a cytostatic (growth-inhibiting) rather than a cytotoxic (cell-killing) effect in these cell lines.

Part 2: Investigating Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.[9] Therefore, evaluating the anti-inflammatory potential of this compound is a logical next step.

Experimental Workflow: Anti-inflammatory Assays

Anti_inflammatory_Workflow cluster_0 In Vitro Models cluster_1 Primary Assays cluster_2 Data Analysis & Comparison Protein Bovine Serum Albumin (for denaturation) Denaturation Protein Denaturation Assay Protein->Denaturation HRBC Human Red Blood Cells (for membrane stabilization) Stabilization HRBC Membrane Stabilization Assay HRBC->Stabilization Inhibition Calculate % Inhibition Denaturation->Inhibition Stabilization->Inhibition Comparison Compare with Diclofenac Sodium (Positive Control) Inhibition->Comparison Neuroprotection_Workflow cluster_0 Cell Model & Stress Induction cluster_1 Neuroprotective Readouts cluster_2 Data Analysis & Comparison SHSY5Y SH-SY5Y Neuroblastoma Cells Stress Induce Oxidative Stress (e.g., with H₂O₂ or 6-OHDA) SHSY5Y->Stress Viability Cell Viability Assay (MTT) Stress->Viability ROS Intracellular ROS Measurement (DCFH-DA Assay) Stress->ROS Rescue Assess Rescue of Cell Viability Viability->Rescue ROS_Reduction Quantify ROS Reduction ROS->ROS_Reduction Comparison Compare with N-acetylcysteine (NAC) (Positive Control) Rescue->Comparison ROS_Reduction->Comparison

References

A Comparative Guide to the Selectivity Profile of 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, the identification of a potent "hit" against a therapeutic target is merely the first step in a long and rigorous journey.[1][2] A critical subsequent stage is the characterization of the compound's selectivity—its propensity to interact with the intended target versus a multitude of unintended biological molecules.[3][4][5] Poor selectivity can lead to off-target toxicities, unforeseen side effects, or even confounding pharmacological effects that mask the true mechanism of action.[2] The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and natural products.[6][7][8] Its versatility, however, also means that indole-based compounds can interact with a wide range of biological targets.[8][9]

This guide provides a comprehensive framework for assessing the cross-reactivity of 1-Benzyl-1H-indole-6-carbonitrile (hereafter referred to as Compound X ). For the purposes of this guide, we will operate under a common drug discovery scenario: Compound X has been identified as a potent inhibitor of Kinase A, a key enzyme in a cancer-related signaling pathway, with an initial IC50 of 15 nM in a biochemical assay. Our objective is to build a robust selectivity profile to determine its viability as a drug candidate. We will employ a tiered, systematic approach that begins with broad screening and progressively focuses on quantifying and confirming off-target interactions.[10]

Part 1: The Rationale for a Tiered Approach to Selectivity Profiling

A tiered approach is the most resource-efficient and scientifically rigorous method for evaluating compound selectivity. It prevents the costly endeavor of running full dose-response curves against hundreds of targets from the outset. Instead, it uses a broad, single-concentration screen to identify potential liabilities, which are then subjected to more detailed quantitative analysis.

The workflow is as follows:

  • Tier 1: Broad Panel Screening: A single high concentration of Compound X is tested against a large, diverse panel of receptors, kinases, ion channels, and enzymes to identify any significant interactions ("hits").

  • Tier 2: Quantitative Dose-Response: Hits from Tier 1 are confirmed and quantified by generating full concentration-response curves to determine potency values (IC50 or Ki).

  • Tier 3: Functional Cellular Assays: The physiological relevance of high-potency off-target hits is assessed in a cellular context.

Tiered_Workflow cluster_0 Tier 1: Discovery cluster_1 Tier 2: Quantification cluster_2 Tier 3: Validation cluster_3 Decision Making T1 Broad Panel Screen (>400 Targets @ 10 µM) T2 Dose-Response Analysis (IC50 / Ki Determination) T1->T2 >50% Inhibition (Primary Hits) T3 Cellular Functional Assays (e.g., Signaling, Viability) T2->T3 Potent Off-Targets (IC50 < 1 µM) Decision Assess Selectivity Window Go / No-Go Decision T3->Decision Confirmed Functional Effect

Caption: A tiered workflow for systematic cross-reactivity profiling.

Part 2: Tier 1 - Broad Panel Off-Target Screening

The initial step is to screen Compound X at a high concentration (typically 1-10 µM) against a broad panel of targets to maximize the probability of identifying potential off-target interactions.[11] For this study, we propose a two-pronged approach: a general safety panel and a comprehensive kinome panel.

A. Safety Panel Screening: This screen assesses interactions with major target classes implicated in adverse drug reactions. A representative commercial service, such as the Eurofins SafetyScreen44 or similar, would test for binding against a panel of GPCRs, ion channels, transporters, and non-kinase enzymes.

B. Kinome Panel Screening: Given that the primary target is a kinase, it is crucial to assess selectivity across the human kinome.[10] Many indole derivatives show activity against multiple kinases.[10] A screen against a panel of over 400 kinases (e.g., Eurofins KinomeScan, Reaction Biology HotSpot) will reveal the kinase selectivity profile.

Experimental Protocol: Radioligand Binding Assay (GPCR/Ion Channel Panel)

This is a standard method for determining the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[12][13][14]

  • Receptor Preparation: Membranes from cell lines stably overexpressing the target receptor are prepared by homogenization and centrifugation.[15] Protein concentration is determined using a BCA assay.[15]

  • Assay Setup: The assay is performed in a 96-well plate format.[15] Each well contains:

    • Receptor membrane preparation.

    • A fixed concentration of a specific high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled).

    • The test compound (Compound X at 10 µM) or vehicle control (DMSO).

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[15]

  • Separation: Receptor-bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[12][16] The filters trap the membranes with bound radioligand.

  • Washing: Filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[15]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The percent inhibition of radioligand binding by Compound X is calculated relative to the vehicle control.

Hypothetical Tier 1 Data Summary

The results are typically reported as the percent inhibition at a single concentration. A common threshold for identifying a "hit" is >50% inhibition.

Target ClassRepresentative Panel Target% Inhibition by 10 µM Compound XHit? ( >50%)
On-Target Kinase A 98% Yes
GPCRDopamine D2 Receptor8%No
GPCRHistamine H1 Receptor65%Yes
Ion ChannelhERG Potassium Channel25%No
KinaseKinase B (VEGFR2)85%Yes
KinaseKinase C (SRC)55%Yes
KinaseKinase D (p38α)12%No

Interpretation: In this hypothetical screen, Compound X demonstrates the expected high activity at its target, Kinase A. However, it also shows significant off-target activity against the Histamine H1 receptor and two other kinases, Kinase B and Kinase C. These "hits" must be investigated further.

Part 3: Tier 2 - Quantitative Dose-Response Analysis

The next step is to determine the potency of Compound X at these newly identified off-targets by generating 10-point dose-response curves. This allows for the calculation of an IC50 (for enzymes) or Ki (for receptors), providing a quantitative measure of potency that can be directly compared to the on-target activity.[12]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This assay measures the amount of ADP produced by the kinase reaction, which is a direct measure of enzyme activity.[17] Luminescence-based kits (e.g., ADP-Glo™) are widely used for their high sensitivity and throughput.[18][19]

  • Compound Preparation: Prepare a serial dilution of Compound X (e.g., from 100 µM to 5 nM) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase enzyme (e.g., Kinase B) to each well.

    • Add the serially diluted Compound X or DMSO vehicle. Incubate for 10-15 minutes to allow the compound to bind to the kinase.[19]

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate for 60 minutes at 30°C.[17]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

    • Add Kinase Detection Reagent, which converts the ADP generated into ATP and then uses the new ATP to drive a luciferase reaction, producing light.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[17]

Comparative Potency and Selectivity Window

The selectivity window is a critical concept in drug development, representing the ratio of off-target to on-target potency. A larger window indicates greater selectivity and a potentially safer therapeutic profile.

Caption: Visualizing the selectivity window of Compound X.

Hypothetical Tier 2 Data Summary
TargetAssay TypeOn/Off-TargetIC50 / Ki (nM)Selectivity Window (vs. Kinase A)
Kinase A Luminescence AssayOn-Target 15 -
Kinase B (VEGFR2)Luminescence AssayOff-Target15010-fold
Kinase C (SRC)Luminescence AssayOff-Target85057-fold
Histamine H1Radioligand BindingOff-Target1,20080-fold

Interpretation: The dose-response analysis reveals that Compound X is 10-fold selective for its primary target over Kinase B. While a 10-fold window can be acceptable, inhibition of a crucial kinase like VEGFR2 at this level is a potential liability that warrants further investigation. The selectivity against Kinase C and the H1 receptor is more favorable (>50-fold).

Part 4: Tier 3 - Functional Cellular Assays

Biochemical assays measure direct binding or enzyme inhibition, but they do not always reflect a compound's activity in a complex cellular environment.[3] Therefore, it is essential to test potent off-target interactions in functional cell-based assays. For the most concerning off-target, Kinase B (VEGFR2), we would perform an assay to measure the inhibition of VEGF-induced signaling in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Experimental Protocol: Cellular Phospho-Kinase Assay (Western Blot)
  • Cell Culture: Culture HUVECs under standard conditions. Starve the cells of serum for several hours before the experiment to reduce basal kinase activity.

  • Compound Treatment: Pre-incubate the cells with various concentrations of Compound X for 1-2 hours.

  • Stimulation: Stimulate the cells with Vascular Endothelial Growth Factor (VEGF) for a short period (e.g., 10 minutes) to activate the VEGFR2 (Kinase B) signaling pathway. A negative control group remains unstimulated.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream effector of Kinase B (e.g., phospho-ERK).

    • Probe a parallel membrane with an antibody for total ERK as a loading control.

    • Use a chemiluminescent secondary antibody and imaging system to visualize the bands.

  • Data Analysis: Quantify the band intensity. Determine the concentration of Compound X required to inhibit VEGF-stimulated ERK phosphorylation by 50% (cellular IC50).

Expected Outcome: If the cellular IC50 for inhibiting Kinase B signaling is significantly higher than the biochemical IC50 (e.g., >1 µM), it may suggest that Compound X has poor cell permeability or is actively transported out of the cells, reducing the risk of off-target effects in vivo. However, if the cellular IC50 is close to the biochemical IC50 (e.g., ~200 nM), it confirms that the off-target activity is functionally relevant and poses a significant risk.

Conclusion

This guide outlines a systematic, tiered strategy for evaluating the cross-reactivity of the novel kinase inhibitor, this compound (Compound X). The hypothetical data illustrates a common scenario in drug discovery where a potent compound displays potential off-target liabilities. The 10-fold selectivity window against Kinase B (VEGFR2) identified in biochemical assays represents a noteworthy risk. The final decision on whether to continue developing Compound X, attempt to engineer out the off-target activity through medicinal chemistry, or abandon the scaffold would depend on the results of the cellular functional assays.[4] A confirmed, potent off-target effect on a critical pathway like VEGFR2 would likely represent a "no-go" decision for this compound as a candidate for treating cancers not driven by VEGFR2. This rigorous, evidence-based approach to selectivity profiling is fundamental to minimizing late-stage failures and developing safer, more effective medicines.[1]

References

A Senior Application Scientist's Guide: Benchmarking 1-Benzyl-1H-indole-6-carbonitrile Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery

The landscape of targeted therapy is dominated by the pursuit of novel small-molecule kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 1-Benzyl-1H-indole-6-carbonitrile is one such compound of interest, emerging from a class of molecules known to exhibit potent anti-proliferative and signaling-modulatory activities.[3][4] However, identifying a "hit" is merely the first step; its true potential can only be ascertained through rigorous, objective comparison against established, clinically relevant benchmarks.

This guide provides a comprehensive framework for benchmarking this compound. For the purpose of this illustrative guide, we will hypothesize that its primary target is a well-known Receptor Tyrosine Kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR), a critical oncogene in various cancers. This allows us to benchmark it against Gefitinib , a potent, FDA-approved EGFR inhibitor. This comparative analysis is not merely about determining which compound is "better," but about building a multidimensional profile of the novel compound's potency, cellular efficacy, and mechanism of action.[5] Such a profile is essential for making informed decisions in the drug development pipeline.

Section 1: In Vitro Biochemical Potency Assessment (IC50 Determination)

Expert Rationale: The first critical step is to determine if this compound directly inhibits the enzymatic activity of our target kinase in a clean, cell-free system. This biochemical assay measures the compound's potency, expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to reduce enzyme activity by 50%.[6] By using a purified, recombinant kinase and a specific substrate, we can isolate the interaction between the inhibitor and its direct target, eliminating confounding variables present in a cellular environment. For this, we will employ a continuous fluorescent kinase assay, which provides real-time kinetic data for high accuracy and precision.[7]

Experimental Protocol: Continuous Fluorescent Kinase Assay

This protocol is designed for a 384-well plate format with a final reaction volume of 20 µL.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Recombinant EGFR Kinase: Diluted to a working concentration of 5X in kinase buffer.

  • Substrate Peptide: A suitable fluorescently-labeled peptide substrate for EGFR.

  • ATP: Prepare a 10 mM stock solution. The final concentration in the assay should be at or near the Km value for EGFR to accurately reflect competitive inhibition.[8]

  • Test Compounds: this compound and Gefitinib, prepared in a 3-fold serial dilution series in 100% DMSO. A typical starting concentration is 10 mM.

  • Vehicle Control: 100% DMSO.

Procedure:

  • Compound Plating: Dispense 2 µL of the serially diluted test compounds or vehicle control into the wells of a 384-well plate. Each concentration should be tested in duplicate.

  • Blank Preparation: For each compound concentration, prepare corresponding blank wells containing all components except the kinase enzyme to correct for potential compound autofluorescence.[7]

  • Kinase Addition: Add 8 µL of the 5X EGFR kinase solution to the appropriate wells. For blank wells, add 8 µL of kinase buffer.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Add 10 µL of a 2X solution containing the substrate peptide and ATP to all wells to initiate the kinase reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader capable of kinetic measurements. Read the fluorescence intensity every 60 seconds for 60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells for each time point.

    • Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition (relative to the DMSO vehicle control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[7]

Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Acquisition & Analysis prep_comp Prepare Serial Dilution of Inhibitors (in DMSO) plate_comp 1. Dispense 2µL Inhibitor or DMSO Vehicle prep_comp->plate_comp prep_kin Prepare 5X Kinase and 2X Substrate/ATP Mixes start_rxn 4. Add 10µL Substrate/ATP Mix (Initiate Reaction) prep_kin->start_rxn add_kin 2. Add 8µL of 5X Kinase (or buffer for blanks) plate_comp->add_kin incubate 3. Incubate 10 min (Compound-Kinase Binding) add_kin->incubate incubate->start_rxn read_plate 5. Kinetic Fluorescence Reading (1 reading/min for 60 min) start_rxn->read_plate calc_rate 6. Calculate Initial Reaction Rates (Slopes) read_plate->calc_rate plot_curve 7. Plot % Inhibition vs. log[Inhibitor] calc_rate->plot_curve det_ic50 8. Determine IC50 via 4-Parameter Logistic Fit plot_curve->det_ic50

Caption: General workflow for determining inhibitor IC50 values.

Comparative Potency Data
CompoundTargetBiochemical IC50 (nM) [Hypothetical Data]
This compoundEGFR85
Gefitinib (Benchmark)EGFR25
Note: These are representative values for illustrative purposes. Actual IC50 values are highly dependent on specific assay conditions.[6]

Section 2: Cellular Target Engagement and Functional Efficacy

Expert Rationale: While a biochemical assay confirms direct target inhibition, it doesn't predict how a compound will behave in a living cell.[9] A compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target within the complex cellular milieu. Therefore, a cell-based assay is a critical next step.[9][10] We will measure the inhibition of EGFR phosphorylation in an EGFR-dependent cancer cell line (e.g., A549). This confirms that the compound can reach its target in an intact cell and exert a functional effect on the signaling pathway.

Experimental Protocol: Cellular Phosphorylation Assay (ELISA-based)

Reagents:

  • Cell Line: A549 (human lung carcinoma), known to express EGFR.

  • Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Stimulant: Human Epidermal Growth Factor (EGF), 100 ng/mL final concentration.

  • Lysis Buffer: Commercially available cell lysis buffer with protease and phosphatase inhibitors.

  • Assay Kit: ELISA-based kit for detecting phosphorylated EGFR (p-EGFR) and total EGFR.

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours to reduce basal EGFR activation.

  • Inhibitor Treatment: Treat the cells with serially diluted this compound or Gefitinib for 2 hours. Include a DMSO vehicle control.

  • Stimulation: Add EGF to the wells (final concentration 100 ng/mL) and incubate for 10 minutes at 37°C to induce EGFR phosphorylation.

  • Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 15 minutes.

  • ELISA Assay:

    • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total EGFR.

    • Follow the manufacturer's protocol for the detection of both total EGFR and phosphorylated EGFR using specific detection antibodies.

  • Data Analysis:

    • Normalize the p-EGFR signal to the total EGFR signal for each well.

    • Calculate the percentage of inhibition of phosphorylation relative to the EGF-stimulated, vehicle-treated control.

    • Determine the cellular IC50 value by fitting the data to a four-parameter logistic curve.

Relevant Signaling Pathway

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound or Gefitinib Inhibitor->EGFR Inhibits Phosphorylation

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

Comparative Cellular Efficacy Data
CompoundTargetCellular IC50 (nM) [Hypothetical Data]
This compoundEGFR450
Gefitinib (Benchmark)EGFR150
Note: It is common for cellular IC50 values to be higher than biochemical IC50s due to factors like cell permeability and target engagement in a complex environment.[9]

Section 3: Elucidating the Mechanism of Inhibition (MOI)

Expert Rationale: Understanding how a compound inhibits an enzyme is as crucial as knowing its potency.[11] Reversible inhibitors typically fall into three classes: competitive, non-competitive, or uncompetitive.[12][13] Determining the MOI provides deep insight into the inhibitor's binding mode. For ATP-competitive kinase inhibitors like Gefitinib, the compound binds to the same site as ATP. By measuring enzyme kinetics at varying concentrations of both the inhibitor and the substrate (ATP), we can determine how the inhibitor affects the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), thereby revealing its mechanism.[14][15]

Experimental Protocol: Enzyme Kinetics for MOI Determination

This protocol uses the same in vitro kinase assay setup as in Section 1, but with a matrix of varying ATP and inhibitor concentrations.

Procedure:

  • Set up Assay Plates: Prepare multiple 96-well plates. On each plate, add a fixed concentration of the inhibitor (e.g., 0 nM, 50 nM, 100 nM, 200 nM of this compound).

  • Vary Substrate: In the columns of each plate, perform a serial dilution of ATP (e.g., from 1000 µM down to 1 µM).

  • Run Kinase Reaction: Initiate and run the kinase reaction as described in the IC50 protocol.

  • Measure Initial Rates: Calculate the initial velocity (V₀) for each combination of inhibitor and ATP concentration.

  • Data Analysis:

    • Generate a Michaelis-Menten plot (V₀ vs. [ATP]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[ATP]). This double-reciprocal plot is highly effective for visualizing the MOI.

    • Analyze the changes in apparent Km and Vmax.

      • Competitive: Vmax remains unchanged; apparent Km increases. Lineweaver-Burk lines intersect at the y-axis.

      • Non-competitive: Apparent Vmax decreases; Km remains unchanged. Lineweaver-Burk lines intersect at the x-axis.

      • Uncompetitive: Both apparent Vmax and apparent Km decrease. Lineweaver-Burk lines are parallel.

Visualization of Inhibition Mechanisms

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 Enzyme ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate I1 Inhibitor ES1->E1 +P P1 Product E2 Enzyme ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate I2 Inhibitor ES2->E2 +P ESI2 ESI Complex ES2->ESI2 +I P2 Product EI2->ESI2 +S E3 Enzyme ES3 ES Complex E3->ES3 +S S3 Substrate I3 Inhibitor ES3->E3 +P ESI3 ESI Complex ES3->ESI3 +I P3 Product

Caption: Binding models for different types of reversible enzyme inhibition.

Comparative Mechanism of Action
CompoundEffect on Apparent KmEffect on Apparent VmaxInferred Mechanism of Action
This compoundIncreasesNo ChangeCompetitive (ATP-binding site)
Gefitinib (Benchmark)IncreasesNo ChangeCompetitive (ATP-binding site)

Overall Summary and Forward Look

This guide outlines a systematic approach to benchmarking the novel compound this compound against the established EGFR inhibitor, Gefitinib. The hypothetical data presented positions the novel compound as a direct, ATP-competitive inhibitor of EGFR.

Summary Table of Findings:

ParameterThis compoundGefitinib (Benchmark)Interpretation
Biochemical Potency (IC50) 85 nM25 nMThe benchmark inhibitor is more potent in a cell-free system.
Cellular Efficacy (IC50) 450 nM150 nMThe benchmark shows better activity in cells, suggesting potentially better cell permeability or lower efflux.
Mechanism of Action CompetitiveCompetitiveBoth compounds likely bind to the ATP pocket of the kinase domain.

Based on this comparative analysis, while this compound demonstrates on-target activity, its potency and cellular efficacy are lower than the clinical benchmark. This outcome is invaluable, guiding the next steps for a drug discovery program. Future efforts could focus on medicinal chemistry to optimize the indole scaffold for increased potency and improved cell permeability, using the robust assays detailed here to quantify the impact of each structural modification.

References

A Comparative Guide to the In Vivo Efficacy of 1-Benzyl-1H-indole Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the in-vivo anti-cancer efficacy of 1-benzyl-1H-indole analogs. Tailored for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to provide a clear perspective on the therapeutic potential of this class of compounds. We will delve into the experimental evidence, rationale behind study designs, and the molecular pathways these analogs modulate, with a focus on providing actionable insights for future research and development.

Executive Summary: The Promise of the 1-Benzyl-Indole Scaffold

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The addition of a benzyl group at the N1 position of the indole ring has been shown to significantly enhance the anti-proliferative and anti-estrogenic properties of certain indole derivatives, making them attractive candidates for oncology research.[3] This guide will focus on a prominent analog, 1-Benzyl-indole-3-carbinol (1-benzyl-I3C), for which in vivo efficacy data is available, and draw comparisons with other relevant indole derivatives to highlight the therapeutic potential of this chemical space.

Comparative In Vivo Efficacy: A Data-Driven Overview

Featured Analog: 1-Benzyl-indole-3-carbinol (1-benzyl-I3C)

1-benzyl-I3C has demonstrated remarkable potency in preclinical cancer models, showing a significant enhancement in anti-cancer activity compared to its parent compound, indole-3-carbinol (I3C).[3]

Table 1: Summary of In Vivo Efficacy of 1-Benzyl-indole-3-carbinol (1-benzyl-I3C)

CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy ReadoutReference
1-Benzyl-indole-3-carbinol (1-benzyl-I3C) Estrogen-responsive breast cancer (MCF-7 xenograft)Athymic miceNot specifiedInhibition of tumor growth[3]
1-Benzyl-indole-3-carbinol (1-benzyl-I3C) Melanoma (G361 xenograft)Athymic mice20 mg/kg, intraperitoneal injection, 5 days/weekStrong attenuation of tumor xenograft growth[4][5]
Comparative Analogs

To provide a broader context, the following table includes in vivo data from other indole derivatives, highlighting the general anti-cancer potential of this compound class.

Table 2: In Vivo Efficacy of Other Relevant Indole Derivatives

Compound ClassSpecific AnalogCancer ModelKey Efficacy ReadoutReference
Indolyl-hydrazoneCompound 5Breast cancer xenograftSignificant tumor growth inhibition[2]
Indole-2-carboxamideLG25Triple-negative breast cancerEfficacy in vivo[2]
Indole-based benzenesulfonamidesCompounds A1, A6, A15Breast cancer xenograftsInhibition of tumor growth[6]

Mechanistic Insights: Understanding the "Why"

The efficacy of these compounds is rooted in their ability to modulate key signaling pathways implicated in cancer progression. Understanding these mechanisms is crucial for rational drug design and patient selection in future clinical applications.

Inhibition of Wnt/β-catenin Signaling

A primary mechanism of action for 1-benzyl-I3C is the disruption of the Wnt/β-catenin signaling pathway.[4][5] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[7][8][9] 1-benzyl-I3C has been shown to downregulate key components of this pathway, including β-catenin and LEF-1, both in vitro and in vivo.[4][5]

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP6 LRP6 Co-receptor LRP6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates to IndoleAnalog 1-Benzyl-Indole Analog IndoleAnalog->LRP6 disrupts signaling at or upstream of TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds to TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of 1-benzyl-indole analogs.

Modulation of Receptor Tyrosine Kinase (RTK) Pathways

Other indole derivatives have shown potent inhibitory activity against key receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[10][11][12][13] These receptors are critical drivers of tumor growth, angiogenesis, and metastasis. The ability of the indole scaffold to target these pathways highlights its versatility as a platform for developing multi-targeted anti-cancer agents.

RTK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->RTK binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization induces Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Signaling activates Response Cellular Response (Proliferation, Survival, Angiogenesis) Signaling->Response leads to IndoleInhibitor Indole-based Inhibitor IndoleInhibitor->Dimerization inhibits

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling and inhibition by indole-based compounds.

Experimental Protocols: A Guide to Self-Validating In Vivo Studies

To ensure the reproducibility and reliability of in vivo efficacy studies, a well-defined and rigorously controlled experimental protocol is paramount. The following outlines a standard operating procedure for a subcutaneous xenograft mouse model, a commonly used method for evaluating the anti-tumor activity of novel compounds.[4][11][14]

General Workflow for In Vivo Efficacy Testing

experimental_workflow A Cell Culture and Preparation C Tumor Cell Implantation (Subcutaneous) A->C B Animal Acclimatization (e.g., Athymic Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Compound Administration (e.g., IP, Oral Gavage) E->F G Continued Tumor Measurement & Health Monitoring F->G H Endpoint Analysis (Tumor Weight, Histology, Biomarkers) G->H

Caption: General experimental workflow for in vivo anti-cancer efficacy studies.

Detailed Protocol: Subcutaneous Xenograft Model for Breast Cancer

This protocol is adapted from established methodologies for creating and utilizing xenograft models.[5][7][11][14]

1. Cell Culture and Preparation:

  • Culture human breast cancer cells (e.g., MCF-7 or MDA-MB-231) in appropriate media and conditions until they reach 80-90% confluency in the logarithmic growth phase.[11]
  • Harvest cells using trypsin, wash with sterile PBS, and resuspend in a serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.
  • For poorly engrafting cell lines, resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.[5] Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation:

  • Use female immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old. Allow for at least one week of acclimatization.
  • Anesthetize the mouse using an appropriate method (e.g., isoflurane).
  • Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse using a 25-27 gauge needle.[14]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor the mice daily for general health and tumor growth.
  • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[15]
  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

4. Compound Administration and Efficacy Assessment:

  • Prepare the 1-benzyl-indole analog in a suitable vehicle (e.g., DMSO/saline).
  • Administer the compound according to the planned dosing schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle only.
  • Continue to measure tumor volume and body weight regularly throughout the study.
  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, body weight changes, and biomarker analysis from tumor tissue at the end of the study.

5. Humane Endpoints:

  • Euthanize mice if the tumor size exceeds a predetermined limit (e.g., 2000 mm³), if there is significant ulceration, or if the animal shows signs of distress, such as a significant loss of body weight.[16]

Pharmacokinetics and Toxicity Considerations

Preliminary pharmacokinetic studies of indole-3-carbinol in mice have shown that it is rapidly absorbed and distributed to various tissues. However, the introduction of the N-benzyl group is expected to alter the pharmacokinetic profile, potentially increasing lipophilicity and cellular uptake.[8] While specific pharmacokinetic and comprehensive toxicity data for 1-benzyl-I3C are not extensively detailed in the currently reviewed literature, it is a critical aspect for further development. General toxicity studies on some N-benzylindole derivatives have been conducted, and these should be carefully considered when designing in vivo experiments.

Conclusion and Future Directions

The available preclinical data strongly suggest that 1-benzyl-indole analogs, particularly 1-benzyl-I3C, are a promising class of anti-cancer agents. Their ability to modulate critical signaling pathways like Wnt/β-catenin provides a solid mechanistic rationale for their observed in vivo efficacy.

Future research should focus on:

  • Direct comparative in vivo studies of a series of 1-Benzyl-1H-indole-6-carbonitrile analogs to establish clear structure-activity relationships.

  • Comprehensive pharmacokinetic and toxicology studies to assess the drug-like properties and safety profiles of lead candidates.

  • Exploration of combination therapies , as the synergistic potential of these compounds with existing chemotherapeutics or targeted agents could lead to more effective treatment regimens.

This guide provides a foundational understanding of the in vivo potential of 1-benzyl-indole analogs. By leveraging the insights and protocols presented here, researchers can more effectively advance the development of this promising class of molecules for the treatment of cancer.

References

A Practical Guide to the Orthogonal Validation of 1-Benzyl-1H-indole-6-carbonitrile Screening Hits

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Validating Screening Hits

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify initial "hits" with desired biological activity.[1][2] However, the primary screening process is susceptible to false positives, which can arise from various artifacts such as compound aggregation, assay interference, or off-target effects.[3][4] Rigorous and timely hit validation is therefore a critical step to ensure that resources are channeled towards the most promising chemical matter, preventing costly late-stage failures.[5][6]

This guide provides a comprehensive framework for the orthogonal validation of screening hits, using the hypothetical discovery of compounds based on the 1-Benzyl-1H-indole-6-carbonitrile scaffold as a case study. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[7][8] We will explore a multi-faceted validation cascade designed to confirm on-target activity, elucidate the mechanism of action, and eliminate artifactual hits.

The Primary Screen: A Hypothetical Kinase Inhibition Assay

For the purpose of this guide, let us assume that a fluorescence polarization (FP)-based biochemical assay was used to screen for inhibitors of a hypothetical kinase, "Kinase-X." In this assay, a fluorescently labeled peptide substrate binds to Kinase-X, resulting in a high FP signal. Active inhibitors that bind to the kinase and displace the labeled peptide will cause a decrease in the FP signal.

Following a 200,000-compound screen, several hits from a library of this compound derivatives were identified. The initial hit data for three representative compounds are presented below.

Table 1: Hypothetical Primary Screening Data for this compound Hits

Compound IDStructureIC50 (µM) in Primary FP Assay
BK-101 This compound1.2
BK-102 (Structure with modification at position 3)2.5
BK-103 (Structure with modification on the benzyl ring)5.8

While these initial results are promising, it is crucial to subject these hits to a cascade of orthogonal assays to confirm their activity and mechanism.[3][9]

The Principle of Orthogonal Validation: A Multi-pronged Approach

Orthogonal validation involves re-testing hits using assays with fundamentally different detection technologies and principles.[4][9] This approach minimizes the risk of being misled by artifacts specific to the primary assay. A robust validation cascade should ideally include biochemical, biophysical, and cell-based assays to build a comprehensive profile of each hit.

G cluster_0 Primary Screen cluster_1 Orthogonal Validation Cascade Primary Fluorescence Polarization Assay (Detects displacement of a labeled ligand) Biophysical Biophysical Assay (e.g., SPR) (Measures direct binding) Primary->Biophysical Validate Hits Biochemical Orthogonal Biochemical Assay (e.g., Enzyme kinetics with a different substrate) Primary->Biochemical Validate Hits CellBased Cell-Based Assay (e.g., CETSA) (Confirms target engagement in cells) Primary->CellBased Validate Hits

Caption: Orthogonal validation workflow.

Designing the Orthogonal Validation Cascade

A well-designed validation cascade systematically filters out false positives and characterizes the true hits.[3] Here, we propose a three-tiered approach for our hypothetical this compound hits.

Tier 1: Biophysical Validation of Direct Target Engagement with Surface Plasmon Resonance (SPR)

Rationale: The primary FP assay, while functional, does not definitively prove direct binding to Kinase-X. Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on the binding affinity and kinetics of a compound to its target protein.[10][11][12] This makes it an excellent orthogonal method to confirm direct target engagement.[13][14]

Experimental Protocol: SPR Analysis

  • Protein Immobilization: Covalently immobilize purified, active Kinase-X onto a sensor chip surface.

  • Compound Preparation: Prepare a dilution series of the hit compounds (BK-101, BK-102, and BK-103) in a suitable running buffer.

  • Binding Analysis: Inject the compound solutions over the sensor chip surface at a constant flow rate. A reference channel without the immobilized protein should be used for background subtraction.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound bound to the protein.

  • Kinetic Analysis: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound. Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 2: Hypothetical SPR Data for Hit Compounds

Compound IDKD (µM)ka (1/Ms)kd (1/s)
BK-101 0.82.5 x 10^42.0 x 10^-2
BK-102 1.51.8 x 10^42.7 x 10^-2
BK-103 > 100No Binding DetectedNo Binding Detected

Interpretation: The SPR data for BK-101 and BK-102 confirm direct binding to Kinase-X with affinities that are consistent with their IC50 values from the primary screen. In contrast, BK-103 shows no evidence of binding, suggesting it may be a false positive from the FP assay.

Tier 2: Cellular Target Engagement with Cellular Thermal Shift Assay (CETSA)

Rationale: While SPR confirms direct binding to the purified protein, it does not guarantee that the compound can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify intracellular target engagement.[15][16] The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[17][18]

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells expressing Kinase-X with a high concentration (e.g., 10 µM) of the hit compounds or a vehicle control for a defined period.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[15]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[15]

  • Protein Detection: Quantify the amount of soluble Kinase-X in each sample using Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble Kinase-X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.

Table 3: Hypothetical CETSA Data for Hit Compounds

Compound IDThermal Shift (ΔTm) at 10 µMInterpretation
BK-101 + 4.2 °CStrong cellular target engagement
BK-102 + 2.1 °CModerate cellular target engagement
BK-103 No significant shiftNo evidence of cellular target engagement
Tier 3: Functional Cellular Assay using Bioluminescence Resonance Energy Transfer (BRET)

Rationale: To confirm that target engagement in cells translates to a functional consequence, a cell-based assay that measures a downstream signaling event is invaluable. Bioluminescence Resonance Energy Transfer (BRET) is a versatile technology for monitoring protein-protein interactions in live cells.[19][20][21] Let's assume Kinase-X phosphorylates a substrate protein, "Substrate-Y," leading to their dissociation. A BRET assay can be configured to measure this event.

Experimental Protocol: BRET Assay

  • Cell Line Generation: Create a stable cell line co-expressing Kinase-X fused to a BRET donor (e.g., a luciferase) and Substrate-Y fused to a BRET acceptor (e.g., a fluorescent protein).

  • Compound Treatment: Plate the cells and treat with a dose-response of the hit compounds.

  • BRET Measurement: Add the luciferase substrate and measure the light emission from both the donor and the acceptor.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET signal indicates that the compound inhibits the phosphorylation of Substrate-Y by Kinase-X, preventing their dissociation.

Table 4: Hypothetical BRET Assay Data for Hit Compounds

| Compound ID | IC50 (µM) in BRET Assay | |---|---|---| | BK-101 | 1.8 | | BK-102 | 3.5 | | BK-103 | > 50 |

Interpretation: The BRET data for BK-101 and BK-102 demonstrate a dose-dependent inhibition of Kinase-X activity in a cellular context, with potencies that align with the primary screen and biophysical data. BK-103 remains inactive, confirming its status as a false positive.

Data Interpretation and Hit Prioritization

The orthogonal validation cascade provides a weight-of-evidence approach to hit confirmation. By integrating data from multiple, mechanistically distinct assays, we can confidently prioritize hits for further development.

G Start Initial Hit SPR Confirmed by SPR? Start->SPR CETSA Confirmed by CETSA? SPR->CETSA Yes FalsePositive False Positive SPR->FalsePositive No BRET Confirmed by BRET? CETSA->BRET Yes CETSA->FalsePositive No ConfirmedHit Confirmed Hit BRET->ConfirmedHit Yes BRET->FalsePositive No

Caption: Decision tree for hit prioritization.

Summary of Hit Validation Data

Compound IDPrimary FP IC50 (µM)SPR KD (µM)CETSA ΔTm (°C)BRET IC50 (µM)Status
BK-101 1.20.8+ 4.21.8Confirmed Hit
BK-102 2.51.5+ 2.13.5Confirmed Hit
BK-103 5.8> 100No Shift> 50False Positive

Based on this comprehensive analysis, BK-101 and BK-102 are validated hits that warrant progression to the hit-to-lead stage. BK-103 has been successfully identified as a false positive, saving valuable resources.

Conclusion: The Importance of a Rigorous Validation Strategy

The orthogonal validation of HTS hits is a critical and indispensable phase in early-stage drug discovery. By employing a multi-tiered approach that combines biophysical and cell-based assays, researchers can effectively eliminate false positives and gain confidence in their hit compounds. The hypothetical case of this compound hits illustrates how a systematic and mechanistically diverse validation cascade can provide the robust data needed to make informed decisions and successfully advance the most promising candidates toward the development of new therapeutics.

References

Comparing synthetic efficiency of different routes to 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis of Synthetic Routes to 1-Benzyl-1H-indole-6-carbonitrile

Introduction

This compound is a substituted indole derivative that serves as a valuable structural motif in medicinal chemistry and materials science. The indole core is a ubiquitous feature in numerous biologically active compounds and pharmaceuticals. The efficiency, scalability, and cost-effectiveness of the synthetic route to such molecules are critical considerations in research and development. This guide provides a comparative analysis of two primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the optimal route for their specific needs.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached from two fundamentally different strategies:

  • Route A: Post-Modification of the Indole Core via N-Alkylation. This is a convergent approach that begins with a pre-formed indole scaffold (6-cyanoindole) and introduces the benzyl group in the final step. Its efficiency is largely dependent on the availability and cost of the starting indole.

  • Route B: Construction of the Indole Ring via Fischer Indole Synthesis. This is a linear approach that builds the indole ring from acyclic precursors. This classic method offers flexibility but may require more steps and careful optimization to control regioselectivity.

G cluster_0 Synthetic Strategies cluster_1 Route A: N-Alkylation cluster_2 Route B: Fischer Indole Synthesis Start Target: This compound A_Start 6-Cyanoindole A_Step1 Deprotonation (Base: KOH, NaH) A_Start->A_Step1 1 Step A_Step2 SN2 Attack (Benzyl Bromide) A_Step1->A_Step2 1 Step A_Step2->Start 1 Step B_Start 4-Cyanophenylhydrazine + Aldehyde/Ketone Precursor B_Step1 Hydrazone Formation B_Start->B_Step1 Multi-Step B_Step2 [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) B_Step1->B_Step2 Multi-Step B_Step3 Cyclization & Aromatization B_Step2->B_Step3 Multi-Step B_Step3->Start Multi-Step

Caption: High-level comparison of the two primary synthetic workflows.

Route A: Direct N-Benzylation of 6-Cyanoindole

This method is arguably the most direct and is often preferred for its simplicity and high yields, provided the starting material, 6-cyanoindole, is readily available. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism.

Mechanistic Rationale

The indole nitrogen proton is weakly acidic (pKa ≈ 17). A strong base is required to deprotonate it to form the highly nucleophilic indolide anion. Potassium hydroxide (KOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a potent and cost-effective combination that effectively generates this anion.[1] The resulting anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide to displace the bromide and form the C-N bond.

G cluster_0 Mechanism: N-Benzylation Indole 6-Cyanoindole Anion Indolide Anion (Nucleophile) Indole->Anion + Base - H₂O Base KOH / DMSO Product This compound Anion->Product + BnBr - KBr BnBr Benzyl Bromide (Electrophile) BnBr->Product

Caption: SN2 mechanism for the N-benzylation of 6-cyanoindole.

Experimental Protocol
  • Materials : 6-cyanoindole, potassium hydroxide (KOH) pellets, dimethyl sulfoxide (DMSO), benzyl bromide, diethyl ether, water.

  • Procedure :

    • A flame-dried round-bottom flask is charged with DMSO (e.g., 10 mL per 1 g of indole) and freshly crushed KOH pellets (e.g., 3-4 equivalents). The mixture is stirred at room temperature for 10-15 minutes to allow for partial dissolution.

    • 6-Cyanoindole (1.0 equivalent) is added to the flask. The mixture is stirred for 45-60 minutes at room temperature to ensure complete deprotonation, which is often indicated by a color change.

    • Benzyl bromide (1.1-1.2 equivalents) is added dropwise to the solution. An exothermic reaction may be observed; a water bath can be used for cooling if necessary.[1]

    • The reaction is stirred for an additional 1-2 hours at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is diluted with a significant volume of water (e.g., 10x the volume of DMSO).

    • The aqueous mixture is extracted three times with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Route B: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring itself from simpler, acyclic starting materials.[2] This route involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by a characteristic rearrangement and cyclization. For the target molecule, the key starting material would be N-benzyl-N-(4-cyanophenyl)hydrazine.

Mechanistic Rationale

The synthesis begins with the formation of a phenylhydrazone from the reaction of the hydrazine with an appropriate carbonyl compound (e.g., a protected acetaldehyde derivative). Under acidic conditions, the hydrazone tautomerizes to its enamine form. The crucial step is a[3][3]-sigmatropic rearrangement, which forms a new C-C bond.[4] Subsequent cyclization and elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[2]

G Start N-Benzyl-N-(4-cyanophenyl)hydrazine + Carbonyl Compound Step1 Hydrazone Formation Start->Step1 Step2 Tautomerization (Ene-hydrazine) Step1->Step2 Step3 Protonation Step2->Step3 Step4 [3,3]-Sigmatropic Rearrangement Step3->Step4 Step5 Rearomatization & Loss of H+ Step4->Step5 Step6 Nucleophilic Attack (Cyclization) Step5->Step6 Step7 Elimination of NH₃ Step6->Step7 Product This compound Step7->Product

References

A Head-to-Head Comparison of 1-Benzyl-1H-indole-6-carbonitrile and Structurally-Related Analogs in Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, derivatives of 1-benzyl-1H-indole have emerged as a promising class of compounds with significant potential in cancer therapy. This guide provides a detailed head-to-head comparison of 1-Benzyl-1H-indole-6-carbonitrile and its structurally similar analogs, focusing on their anticancer properties. By synthesizing data from multiple studies, we aim to elucidate key structure-activity relationships (SAR) and provide researchers with a comprehensive understanding of the therapeutic potential of this chemical series. This analysis is supported by experimental data from in vitro cytotoxicity assays and includes detailed protocols to facilitate further research and validation.

Core Structures Under Investigation

The compounds discussed in this guide share a common 1-benzyl-1H-indole core, with variations primarily at the 3 and 6-positions of the indole ring. The presence of the N-benzyl group is often associated with enhanced lipophilicity and can influence the molecule's interaction with biological targets.[3] The focus of this comparison will be on how substitutions at other positions of the indole scaffold modulate the anticancer activity.

Figure 1: Core Chemical Structures

G cluster_0 This compound cluster_1 Analogs with C3-Substitution cluster_2 Analogs with C6-Substitution cluster_3 Other Related Structures A This compound (Target Compound) B N-Benzyl Indole-Derived Hydrazones C 5-((1-benzyl-1H-indol-3-yl)methylene) -1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione D 6-Substituted-1-(3,4,5-trimethoxyphenyl) -1H-indoles E 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones

Caption: Core structures of this compound and its analogs.

Comparative Analysis of Anticancer Activity

Insights from Structure-Activity Relationship (SAR) Studies

SAR studies reveal that modifications at different positions of the 1-benzylindole scaffold significantly impact cytotoxic activity.

  • Substitution at the N1-Position: The presence of a benzyl group at the N1-position is a common feature among many active indole derivatives. This group can be further substituted to modulate activity. For instance, in a series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs, substitutions on the phenyl ring of the N-benzyl group led to highly potent compounds with GI50 values in the low nanomolar range against ovarian, renal, and breast cancer cell lines. Specifically, the 4-methoxy-N-benzyl analog was the most active against OVCAR-5 ovarian cancer cells (GI50 = 20 nM) and MDA-MB-468 breast cancer cells (GI50 = 40 nM).[4]

  • Substitution at the C3-Position: The C3 position of the indole ring is a frequent site for modification. A series of N-benzyl indole-derived hydrazones were synthesized and evaluated for their anti-triple-negative breast cancer activity. In this series, the nature of the substituent on the hydrazone moiety greatly influenced the activity, with a simple phenyl substitution showing excellent activity against MDA-MB-231 cells (IC50 = 17.2 ± 0.4 nM).[5]

  • Substitution at the C6-Position: The carbonitrile group at the C6-position in the target compound, this compound, is an electron-withdrawing group that can significantly influence the electronic properties of the indole ring and its interactions with biological targets. In a related series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, a compound with a different substituent at the 6-position exhibited potent and broad-spectrum antiproliferative activity across six cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[4] This suggests that the 6-position is a critical site for modulating anticancer activity.

Quantitative Comparison of Cytotoxicity

The following table summarizes the reported anticancer activities of 1-benzylindole derivatives from various studies. It is important to note that these values were obtained from different studies and are presented here for a qualitative comparison to guide future research. For a true head-to-head comparison, these compounds would need to be tested in parallel under identical experimental conditions.

Compound ClassCancer Cell LineActivity (IC50/GI50 in µM)Reference
N-Benzyl Indole-Derived Hydrazones MDA-MB-2310.0172 ± 0.0004[5]
5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Analogs OVCAR-50.020[4]
MDA-MB-4680.040[4]
Substituted-N-benzyl-1H-indole-2-carbohydrazides MCF-70.57[6]
HCT1161.95[6]
A5493.49[6]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones MCF-72.93 ± 0.47[7]
A549> 50[7]
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles A3750.57 ± 0.01[4]
MDA-MB-2311.61 ± 0.004[4]
MCF-72.94 ± 0.56[4]
A5496.30 ± 0.30[4]

Experimental Protocols for Anticancer Evaluation

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of indole derivatives.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Workflow for MTT Assay

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. B 2. Compound Treatment After 24h, treat cells with serial dilutions of the test compounds. A->B C 3. Incubation Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. B->C D 4. MTT Addition Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. C->D E 5. Formazan Solubilization Remove the medium and add DMSO to dissolve the formazan crystals. D->E F 6. Absorbance Measurement Measure the absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate the percentage of cell viability and determine the IC50 value. F->G

Caption: A streamlined workflow for conducting an MTT cell viability assay.

Detailed Steps:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

  • MTT Assay and Data Analysis:

    • After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs reveals the significant potential of the 1-benzylindole scaffold as a template for the design of novel anticancer agents. The available data, although from disparate studies, consistently points to the importance of substitutions at the N1, C3, and C6 positions of the indole ring in modulating cytotoxic activity. In particular, derivatives with specific substitutions on the N-benzyl ring and various functional groups at the C3 position have demonstrated potent, nanomolar-level activity against a range of cancer cell lines.

To build upon these findings, future research should focus on a systematic synthesis and parallel evaluation of a library of this compound analogs. This would involve varying the substituents at the 6-position (e.g., replacing the carbonitrile with other electron-withdrawing or electron-donating groups) and exploring different substitution patterns on the N-benzyl ring. Such a study, employing a standardized panel of cancer cell lines and a consistent set of in vitro assays, would provide a more definitive understanding of the SAR and enable the rational design of more potent and selective anticancer drug candidates. Further investigations into the mechanism of action, such as cell cycle analysis and apoptosis assays, would also be crucial in elucidating how these compounds exert their therapeutic effects.

References

A Senior Application Scientist's Guide to the Reproducible Use of 1-Benzyl-1H-indole-6-carbonitrile and its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and reproducibility of a synthetic route. Among the myriad of heterocyclic scaffolds, the indole nucleus holds a privileged position, forming the core of numerous natural products and pharmaceutical agents. This guide provides an in-depth technical comparison of 1-Benzyl-1H-indole-6-carbonitrile, a versatile synthetic intermediate, with alternative N-protected indole-6-carbonitriles. We will delve into detailed experimental protocols, analyze the causality behind procedural choices, and present comparative data to inform your selection of the optimal building block for your research endeavors.

The Strategic Importance of N-Protection in Indole Chemistry

The indole NH proton is acidic and can interfere with a wide range of reactions, including metallations, cross-couplings, and reactions involving strong bases. N-protection is therefore a crucial strategy to mask this reactivity, enhance solubility, and in some cases, direct the regioselectivity of subsequent transformations. The choice of the N-protecting group is paramount and should be guided by its stability to the planned reaction conditions and the ease of its removal under conditions that do not compromise the integrity of the final molecule.

The benzyl group is a widely used protecting group for indoles due to its robustness under various conditions and its relatively straightforward removal via hydrogenolysis. The presence of the cyano group at the 6-position of the indole ring in this compound makes it a valuable precursor for the synthesis of a variety of functionalized indoles, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Synthesis of this compound: A Reproducible Protocol

The synthesis of this compound is typically achieved in a two-step sequence starting from 4-cyanophenylhydrazine hydrochloride. The first step is the well-established Fischer indole synthesis to construct the indole core, followed by the N-benzylation of the resulting 1H-indole-6-carbonitrile.

Step 1: Fischer Indole Synthesis of 1H-Indole-6-carbonitrile

The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions[1]. For the synthesis of 1H-indole-6-carbonitrile, 4-cyanophenylhydrazine hydrochloride is the key starting material[2][3][4].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-cyanophenylhydrazine hydrochloride (1 equivalent) and a suitable carbonyl partner (e.g., pyruvic acid or an equivalent aldehyde/ketone, 1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid[2].

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid. The acid protonates the hydrazone intermediate, facilitating the key[5][5]-sigmatropic rearrangement[1].

  • Heating: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude 1H-indole-6-carbonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Carbonyl Partner: The choice of the aldehyde or ketone determines the substitution pattern at the C2 and C3 positions of the indole ring. For an unsubstituted C2 and C3, glyoxal or a protected equivalent can be used.

  • Acid Catalyst: The acid is crucial for the cyclization and dehydration steps of the Fischer synthesis. Polyphosphoric acid is often effective for less reactive substrates.

  • Reaction Monitoring: TLC is essential to determine the endpoint of the reaction and prevent the formation of byproducts due to prolonged heating.

Step 2: N-Benzylation of 1H-Indole-6-carbonitrile

The N-benzylation of the newly formed 1H-indole-6-carbonitrile is a standard procedure that can be achieved with high yields.

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indole-6-carbonitrile (1 equivalent) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or potassium hydroxide (KOH, 3-4 equivalents) portion-wise. Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.

  • Alkylation: To the resulting solution of the indolide anion, add benzyl bromide (1.2 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validating System for Trustworthiness:

  • Inert Atmosphere: The use of an inert atmosphere is critical when using reactive bases like NaH to prevent quenching by atmospheric moisture.

  • Anhydrous Solvents: Anhydrous solvents are essential for the same reason, ensuring the base is available for deprotonation of the indole.

  • Temperature Control: Performing the deprotonation at 0 °C controls the exothermic reaction and minimizes side reactions. The subsequent alkylation is allowed to proceed at room temperature for a reasonable reaction rate.

Comparative Analysis of N-Protecting Groups for Indole-6-carbonitrile

While the benzyl group is a reliable choice, the specific demands of a multi-step synthesis may necessitate the use of alternative N-protecting groups. Here, we compare the N-benzyl group with three common alternatives: tert-butyloxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and phenylsulfonyl (PhSO₂).

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
Benzyl (Bn) Strong base (NaH, KOH), Benzyl bromide in DMF/DMSOStable to a wide range of reagents (acid, base, organometallics)Catalytic hydrogenolysis (H₂, Pd/C), Na/liquid NH₃High stability, readily available reagents.Harsh deprotection conditions may not be compatible with sensitive functional groups.
Boc Boc₂O, DMAP, in CH₂Cl₂ or THFLabile to strong acids, stable to bases and nucleophilesStrong acids (TFA, HCl)[6], mild acid (Amberlite-IR 120)[7], Oxalyl chloride in methanol[5][6]Mild deprotection conditions, can be removed selectively.[5][6]Electron-withdrawing nature deactivates the indole ring towards electrophilic substitution.
SEM NaH, SEM-Cl in DMF[5]Stable to a wide range of nucleophiles and bases, labile to fluoride ions and strong acidsFluoride sources (TBAF), strong acids (TFA)[8]Very mild deprotection with fluoride ions.Higher cost of the protecting group reagent.
**Phenylsulfonyl (PhSO₂) **PhSO₂Cl, strong base (NaH) in DMFVery stable to acidic and oxidative conditionsStrong reducing agents (Mg/MeOH), harsh basic conditions[9]Highly activating for C-3 lithiation.Very harsh deprotection conditions are often required.[9]

Experimental Workflows and Logical Relationships

The choice of an N-protecting group dictates the overall synthetic strategy. The following diagrams illustrate the general workflows for the protection of 1H-indole-6-carbonitrile and a subsequent hypothetical cross-coupling reaction.

G cluster_0 Synthesis of N-Protected Indole-6-carbonitrile cluster_1 Application in Cross-Coupling 1H-Indole-6-carbonitrile 1H-Indole-6-carbonitrile N-Protected Indole-6-carbonitrile N-Protected Indole-6-carbonitrile 1H-Indole-6-carbonitrile->N-Protected Indole-6-carbonitrile Protection (e.g., NaH, Benzyl Bromide) Functionalized Indole Functionalized Indole N-Protected Indole-6-carbonitrile->Functionalized Indole Cross-Coupling Partner, Catalyst (e.g., Pd(OAc)₂), Base Final Product Final Product Functionalized Indole->Final Product Deprotection

Caption: General workflow for the synthesis and application of N-protected indole-6-carbonitriles.

The successful execution of a cross-coupling reaction using a protected indole building block is contingent on the stability of the protecting group to the reaction conditions. For instance, a Suzuki-Miyaura coupling, which often employs a palladium catalyst and a base, would be compatible with an N-benzyl or N-Boc protected indole.

G start This compound intermediate1 3-Iodo-1-benzyl-1H-indole-6-carbonitrile start->intermediate1 Iodination (e.g., NIS, TFA) final_product 3-Aryl-1-benzyl-1H-indole-6-carbonitrile intermediate1->final_product Suzuki-Miyaura Coupling (Pd catalyst, Base) intermediate2 Coupling Partner (e.g., Arylboronic acid) intermediate2->final_product

Caption: Hypothetical Suzuki-Miyaura coupling using a derivative of the title compound.

Reproducibility in Experiments: A Senior Scientist's Perspective

Reproducibility is the cornerstone of scientific integrity. In the context of using this compound, several factors can influence the outcome of an experiment:

  • Purity of Starting Materials: The purity of the starting 1H-indole-6-carbonitrile and benzyl bromide is critical. Impurities can lead to side reactions and lower yields. Always use freshly purified or commercially available high-purity reagents.

  • Reaction Conditions: Strict adherence to the optimized reaction conditions, including temperature, reaction time, and stoichiometry of reagents, is essential. Even minor deviations can significantly impact the yield and purity of the product.

  • Work-up and Purification: The work-up and purification procedures must be performed consistently. Incomplete quenching, insufficient extraction, or improper chromatographic techniques can lead to product loss or contamination.

  • Characterization: Thorough characterization of the synthesized this compound by NMR, mass spectrometry, and melting point analysis is necessary to confirm its identity and purity before proceeding to the next step.

By meticulously controlling these variables, researchers can ensure the reproducibility of their experiments and the reliability of their results. The protocols provided in this guide are designed to be robust and reproducible, serving as a solid foundation for your synthetic endeavors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its synthesis via a two-step sequence of Fischer indole synthesis followed by N-benzylation is a reproducible and scalable process. While the benzyl protecting group offers excellent stability, alternative protecting groups such as Boc, SEM, and phenylsulfonyl provide a range of options to suit the specific requirements of a synthetic route. The choice of the protecting group should be a strategic decision based on the planned subsequent reactions and the desired deprotection conditions. By understanding the underlying principles of each synthetic step and carefully controlling the experimental parameters, researchers can confidently and reproducibly utilize these important indole derivatives in the pursuit of novel molecules with therapeutic potential.

References

Independent verification of the pharmacological properties of 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to the Pharmacological Verification of 1-Benzyl-1H-indole-6-carbonitrile

Foreword from the Senior Application Scientist

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs and natural products.[1][2] Its structural versatility allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities ranging from anticancer to anti-inflammatory and antiviral effects.[3][4]

The compound , this compound, represents a novel chemical entity. A thorough review of the scientific literature reveals a conspicuous absence of published pharmacological data. Therefore, this document is not a comparison of known properties but rather a comprehensive, in-depth technical guide for the independent verification and characterization of its pharmacological profile.

We will proceed with a logical, multi-stage approach that begins with computational predictions to generate hypotheses, followed by rigorous in vitro experimental validation to test those hypotheses. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and robust investigation.

Part 1: In Silico Profiling and Hypothesis Generation

Expertise & Experience: Before committing valuable resources to wet-lab experiments, a robust in silico analysis is an indispensable first step.[5] This computational screening is a rapid, cost-effective method to predict potential biological targets and assess the "drug-likeness" of a molecule.[6] The data generated in this phase are not conclusive but are critical for building a testable hypothesis and designing efficient, targeted biological assays.

Physicochemical and ADMET Prediction

The initial analysis involves calculating key physicochemical properties to evaluate the compound's potential as an orally bioavailable drug, often benchmarked against frameworks like Lipinski's Rule of Five. Concurrently, preliminary Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted.[7][8] Early assessment of these parameters is crucial, as poor ADMET profiles are a major cause of late-stage drug attrition.[9]

Biological Target Prediction

Using the structure of this compound, we can employ ligand-based chemoinformatic tools. These methods operate on the principle of chemical similarity, suggesting that molecules with similar structures may bind to similar protein targets.[6] Techniques like reverse docking screen the compound against a database of known protein binding sites to identify putative targets.[6]

In_Silico_Workflow cluster_input Input cluster_analysis Computational Analysis cluster_output Output & Hypothesis Input 2D Structure of This compound PhysChem Physicochemical Property Prediction (e.g., LogP, MWt) Input->PhysChem ADMET In Silico ADMET Prediction Input->ADMET TargetPred Biological Target Prediction (Reverse Docking, Similarity Search) Input->TargetPred DrugLikeness Drug-Likeness Assessment (e.g., Lipinski's Rules) PhysChem->DrugLikeness ADMET->DrugLikeness TargetList Prioritized List of Potential Biological Targets TargetPred->TargetList Hypothesis Formulate Testable Hypothesis: 'Compound X modulates Target Y' DrugLikeness->Hypothesis TargetList->Hypothesis

Caption: Workflow for the in silico prediction phase.

Data Presentation: Summary of In Silico Predictions

ParameterPredicted ValueMethod/Tool UsedImplication
Physicochemical
Molecular Weight ( g/mol )e.g., 232.29ChemDraw/SwissADMEAdherence to Lipinski's rules (<500)
LogPe.g., 3.5SwissADME/XLogP3Membrane permeability and solubility
H-Bond Donorse.g., 0SwissADMEAdherence to Lipinski's rules (<5)
H-Bond Acceptorse.g., 2SwissADMEAdherence to Lipinski's rules (<10)
Pharmacokinetic
GI Absorptione.g., HighSwissADME (BOILED-Egg model)Potential for oral bioavailability
BBB Permeante.g., YesSwissADMEPotential for CNS activity
CYP Isoform Inhibitione.g., CYP2D6SwissADMEPotential for drug-drug interactions
Potential Targets
Target Class 1 (e.g., Kinase)e.g., EGFRSwissTargetPrediction/PharmMapperGuides selection of enzyme inhibition assays
Target Class 2 (e.g., GPCR)e.g., 5-HT2ASwissTargetPrediction/PharmMapperGuides selection of receptor binding assays

Part 2: In Vitro Pharmacological Verification

Expertise & Experience: This phase is designed to experimentally test the hypotheses generated in silico. We begin with a broad assessment of cytotoxicity to establish a working concentration range for the compound. This is a critical safety and quality control step; a compound that is broadly cytotoxic at low concentrations may be a poor therapeutic candidate, and this information prevents misinterpretation of results in subsequent target-specific assays.[10]

General Cytotoxicity Screening

The MTT assay is a robust and widely used colorimetric method to assess a compound's effect on cell viability.[11] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which serves as a proxy for cell viability.[12] We recommend screening against a panel of both cancerous and non-cancerous cell lines to identify any potential for cancer-specific cytotoxicity and to assess general toxicity.

Experimental Protocol: MTT Cytotoxicity Assay [10][11]

  • Cell Seeding:

    • Culture selected cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, and HEK293 non-cancerous kidney cells) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Trustworthiness: Include vehicle controls (0.5% DMSO in medium) and a positive control (e.g., 10 µM Doxorubicin).

  • Incubation & Assay:

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours, allowing formazan crystals to form.[11]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Profile (IC₅₀ Values)

Cell LineCell TypeThis compound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
A549Human Lung CarcinomaExperimental ResultExperimental Result
MCF-7Human Breast AdenocarcinomaExperimental ResultExperimental Result
HEK293Human Embryonic KidneyExperimental ResultExperimental Result
Target-Specific Functional Assays

Causality: The choice of assays in this section is entirely dependent on the outcomes of the in silico analysis (Part 1). For instance, if the compound is predicted to target a specific enzyme or receptor, the corresponding biochemical or cell-based assay should be performed to validate this prediction. We provide two generalized protocols for common target classes.

Experimental Protocol 1: Biochemical Enzyme Inhibition Assay [13][14]

This protocol is a template for assessing inhibition of a purified enzyme (e.g., a kinase or protease).

  • Reagent Preparation:

    • Prepare a concentrated stock of the purified target enzyme, its specific substrate, and the test compound in an optimized assay buffer.

    • All solutions should be stored on ice.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound across a range of concentrations (e.g., 1 nM to 10 µM).

    • Add a fixed amount of the enzyme to each well.

    • Trustworthiness: Include controls: "no inhibitor" (enzyme + buffer), "no enzyme" (substrate + buffer), and a known inhibitor as a positive control.

    • Pre-incubate the plate for 15-30 minutes at the enzyme's optimal temperature to allow the compound to bind to the enzyme.[14]

    • Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader and measure the product formation over time (kinetically) or at a fixed endpoint. The detection method (absorbance, fluorescence, luminescence) will depend on the substrate.[15]

    • Calculate the initial reaction velocity (rate) for each concentration.

    • Plot the percentage of inhibition (relative to the "no inhibitor" control) against the log of the compound concentration to determine the IC₅₀ value.

Experimental Protocol 2: Competitive Receptor Binding Assay [16][17]

This protocol determines the compound's ability to displace a known radiolabeled ligand from its receptor.

  • Reagents and Preparation:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity for the target receptor.

    • Prepare assay buffer (e.g., Tris-HCl with appropriate ions).

  • Assay Procedure:

    • Set up assay tubes containing the cell membranes, the radioligand at a fixed concentration (at or below its Kd), and a range of concentrations of the unlabeled test compound.

    • Trustworthiness: Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known, unlabeled ligand).[16]

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand using vacuum filtration through a glass fiber filter mat. The filter traps the membranes (and the bound radioligand) while the free radioligand passes through.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings.

    • Plot the percentage of specific binding against the log of the competitor concentration.

    • Use non-linear regression to determine the IC₅₀, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In_Vitro_Workflow cluster_screen Initial Screening cluster_analysis Data Analysis cluster_target Target Validation (Informed by In Silico & Cyto Data) cluster_output Pharmacological Profile Cytotoxicity Cytotoxicity Assay (MTT) on Cell Panel IC50_Calc Determine Cytotoxicity IC50 and Safe Concentration Range Cytotoxicity->IC50_Calc EnzymeAssay Enzyme Inhibition Assay IC50_Calc->EnzymeAssay Set concentrations < cytotoxic levels BindingAssay Receptor Binding Assay IC50_Calc->BindingAssay Set concentrations < cytotoxic levels OtherAssay Other Functional Assays... IC50_Calc->OtherAssay Set concentrations < cytotoxic levels Potency Determine Potency (IC50 / Ki) EnzymeAssay->Potency BindingAssay->Potency OtherAssay->Potency

Caption: Workflow for in vitro pharmacological validation.

Part 3: Comparative Analysis and Candidate Profiling

Expertise & Experience: Generating raw potency data is only the first step. To understand the true potential of a novel compound, its performance must be benchmarked against established alternatives. This comparative analysis provides crucial context regarding potency, selectivity, and potential therapeutic window, guiding the decision of whether to advance the compound into further preclinical development.

Data Presentation: Comparative Pharmacological Profile

This table integrates the data from our investigation and compares it to a known drug acting on a similar, hypothetically-identified target (e.g., a Serotonin Receptor).

FeatureThis compoundComparator: Sertindole[4]
Primary Target(s) e.g., 5-HT₂c, D₂5-HT₂c, 5-HT₂a, D₂, α₁-adrenergic
Binding Affinity (Ki, nM)
5-HT₂cExperimental Result0.36
D₂Experimental Result1.3
α₁Experimental Result4.6
Cytotoxicity (IC₅₀, µM)
A549 CellsExperimental Result>10 (Data for comparator may vary)
Selectivity Notes e.g., >100-fold selective for 5-HT₂c over α₁Broad spectrum, potent at multiple receptors.
Preliminary ADMET Profile
Permeability (Caco-2)Experimental ResultModerate to High
Metabolic StabilityExperimental ResultModerate (Extensively metabolized)[4]
hERG Inhibition (IC₅₀)Experimental Result~150 nM (Known cardiac liability)[4]

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to ensure safety and operational excellence. The proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Benzyl-1H-indole-6-carbonitrile (CAS No. 1030423-43-8), a vital building block in pharmaceutical synthesis[1]. Our approach moves beyond simple checklists to explain the scientific rationale behind these essential procedures, ensuring a culture of safety and compliance in your laboratory.

Hazard Identification & Risk Assessment

The nitrile group (-C≡N) is of primary concern. Organic nitriles can be toxic and may metabolize to release cyanide, a potent inhibitor of cellular respiration. For instance, the related compound Benzyl Cyanide is classified as toxic if swallowed or in contact with skin, and fatal if inhaled[2]. The indole moiety itself can be harmful if swallowed and is a known irritant[3][4]. Therefore, a conservative approach, treating this compound as a hazardous substance, is mandatory.

Table 1: Inferred Hazard Profile of this compound

Hazard Category Associated Risk Rationale & Authoritative Source
Acute Toxicity (Oral, Dermal) Category 3/4 (Toxic/Harmful) Inferred from the toxicity of related nitriles like Benzyl Cyanide (H301+H311: Toxic if swallowed or in contact with skin) and Indole (H302: Harmful if swallowed).[2][4]
Acute Toxicity (Inhalation) High Potential for severe toxicity if inhaled as dust or aerosol, based on the high toxicity of analogous compounds.[2]
Skin & Eye Irritation High The indole structure is associated with skin and eye irritation.[5] Direct contact with skin and eyes must be avoided.

| Environmental Hazard | High | Indole derivatives can be toxic to aquatic life.[3] The compound must not be allowed to enter drains or waterways.[6] |

The Regulatory Imperative: RCRA Compliance

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This "cradle-to-grave" framework makes the generator of the waste legally responsible for its safe management until its final disposal.[9] Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating specific state and local regulations, which may be more stringent than federal law.[7][9]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10] Given the toxicological profile of its components, this compound waste must be managed as hazardous waste .

Core Disposal Principles: The Prohibitions

Before detailing the correct procedure, it is crucial to state what must never be done. These improper disposal methods pose significant risks to personnel, infrastructure, and the environment.

  • DO NOT Dispose Down the Drain: This compound is water-insoluble and potentially toxic to aquatic organisms.[3] Sink disposal can lead to environmental contamination and is a violation of EPA regulations.[11][12]

  • DO NOT Dispose in Regular Trash: Solid waste contaminated with this chemical must be treated as hazardous. Mixing with general waste can expose custodial staff to chemical hazards and violates regulatory requirements.[11][13]

  • DO NOT Use Evaporation as a Disposal Method: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method and can lead to the release of hazardous vapors into the atmosphere.[14]

Standard Operating Protocol for Disposal

This protocol outlines the systematic procedure for collecting and disposing of this compound waste, including pure compound, contaminated labware (e.g., gloves, weigh boats, pipette tips), and solutions.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective disposal.

  • Solid Waste: Collect chemically contaminated solid waste (gloves, paper towels, vials, stir bars) in a designated, lined container separate from non-hazardous trash.[14]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible container. Do not mix with other waste streams unless explicitly permitted by your EHS office. For example, halogenated and non-halogenated solvent wastes are typically collected separately.[14]

  • Sharps: Contaminated needles, syringes, or sharp-edged tools must be placed in a designated sharps container.

Step 2: Container Selection and Labeling

The integrity and clear communication of waste containers are paramount.

  • Container Choice: Use only sturdy, leak-proof containers made of a chemically compatible material (e.g., HDPE or glass for liquids, a pail with a clear plastic liner for solids).[12][14] The original product container is often a good choice for surplus material.[14]

  • Labeling: All hazardous waste containers must be clearly labeled the moment waste is first added.[10][12] Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste" .[10]

    • The full, unabbreviated chemical name(s) of all contents. For mixtures, list all components.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic").

    • The date of accumulation (when the first drop of waste was added).

Step 3: Safe Accumulation and Storage

Waste must be stored safely in the laboratory pending pickup.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[12] This prevents spills and the release of vapors.

  • Use Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray to contain any potential leaks.[12]

  • Store in a Designated Area: Store waste in a designated satellite accumulation area, such as a ventilated cabinet, away from general work areas and incompatible materials.[14]

Step 4: Arranging for Disposal
  • Schedule a Pickup: Once a waste container is full or you are finished generating that waste stream, contact your institution's EHS department to schedule a pickup.[10] Do not allow waste to accumulate in the lab for extended periods.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_legend Legend & Notes A Waste Generation (Solid, Liquid, Sharps) B Hazard Assessment (Toxic, Irritant) A->B C Segregate Waste Streams - Solid (Non-Halogenated) - Liquid (Organic) - Sharps B->C D Select Compatible Container (HDPE, Glass, Pail) C->D E Label Container 'Hazardous Waste' + Contents D->E F Store Safely in Lab - Closed Lid - Secondary Containment E->F G Container Full? F->G G->F No H Contact EHS for Pickup G->H Yes I EHS Transports to TSDF* H->I Key Process Step -> Decision Point -> Action *TSDF: Treatment, Storage, and Disposal Facility

Caption: Logical workflow for the compliant disposal of hazardous chemical waste.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Minor Spill Cleanup (Contained, <1 Liter)

If you are trained and it is safe to do so, follow these steps for a small spill:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.[15]

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and at least two pairs of nitrile chemical-resistant gloves.[16][17]

  • Contain: Prevent the spill from spreading by creating a dike around it with an inert absorbent material like kitty litter, vermiculite, or a spill pad.[18] Do not use combustible materials like paper towels to absorb the bulk of the spill.[16]

  • Absorb: Working from the outside in, apply absorbent material over the spill until all liquid is absorbed.[18]

  • Collect & Package: Carefully scoop the contaminated absorbent material into a heavy-duty plastic bag or a designated container for solid hazardous waste.[15][17]

  • Decontaminate: Wipe the spill area with a towel soaked in soap and water. Collect all cleaning materials as hazardous waste.[17]

  • Label & Dispose: Seal and label the container as "Spill Debris involving this compound" and dispose of it through the EHS hazardous waste program.[17]

Major Spill or Personnel Exposure

In the event of a large spill, or if the chemical comes into contact with skin or eyes:

  • SKIN CONTACT: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6]

  • EYE CONTACT: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][4]

  • EVACUATE: For large or unmanageable spills, evacuate the area immediately.[15]

  • SEEK HELP: Call your institution's emergency number or 911. Report the incident to your supervisor and EHS. Provide responders with the chemical name and SDS if available.[15]

By adhering to this comprehensive guide, you contribute to a robust safety culture, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 1-Benzyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Essential Protective Measures for Laboratory Handling of 1-Benzyl-1H-indole-6-carbonitrile (CAS 1030423-43-8)

Welcome to your comprehensive guide on the safe handling of this compound. As researchers dedicated to innovation, our foremost responsibility is to cultivate a culture of safety that protects ourselves, our colleagues, and the integrity of our work. This document moves beyond a simple checklist, providing the scientific rationale behind each procedural step to empower you with a deep, actionable understanding of the necessary precautions.

Foundational Risk Assessment: Understanding the Compound

This compound is an aromatic heterocyclic compound containing both an indole scaffold and a nitrile functional group. While comprehensive, peer-reviewed toxicity data for this specific molecule is not widely available, its constituent parts guide our safety strategy. Organic nitriles as a class can be toxic and may cause irritation. For instance, related indole-nitrile compounds are classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[1][2]

Therefore, we will adopt a conservative approach, treating this compound with the caution it warrants until more specific data becomes available. This principle of "prudent practice" is the bedrock of laboratory safety when dealing with novel or under-characterized substances.

The Core of Protection: Personal Protective Equipment (PPE)

Your primary defense against exposure is a multi-layered approach to PPE. Each component is critical and non-negotiable.

Protection Type Specific Recommendations Rationale & Expert Insight
Primary Engineering Control Certified Chemical Fume HoodThis is the most crucial piece of safety equipment. All manipulations of solid this compound and its solutions must be performed within a fume hood to prevent inhalation of airborne particulates or vapors.
Eye & Face Protection Tightly fitting safety goggles with side-shields (ANSI Z87.1/EN 166 compliant).Protects against accidental splashes and airborne particles. For larger scale operations (>5g) or when a splash hazard is significant, a full-face shield should be worn in addition to safety goggles.
Hand Protection Chemical-resistant nitrile gloves.Nitrile provides a robust barrier against a wide range of organic compounds. For handling this solid, a standard thickness is acceptable. When preparing solutions, consider double-gloving to provide an extra layer of protection and allow for the safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or pinholes before use.[1]
Body Protection Flame-resistant lab coat, fully fastened.This protects your skin and personal clothing from spills and contamination. Ensure cuffs are snug. For significant quantities, a chemically impervious apron may be warranted.
Foot Protection Closed-toe shoes.An absolute requirement in any laboratory setting to protect against spills and dropped objects.
Respiratory Protection Not required for standard handling inside a fume hood.A properly functioning fume hood provides adequate respiratory protection. However, a NIOSH-approved respirator with organic vapor/particulate cartridges should be available for emergency situations, such as a large spill outside of containment.[1]

Operational Plan: From Receipt to Disposal

A meticulous workflow is essential to minimize risk.

  • Preparation: Before retrieving the compound, ensure your workspace within the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Perform all weighing operations on a tared weigh boat inside the fume hood. Handle the container and spatula with care to avoid generating airborne dust.

  • Dissolution: If preparing a solution, add the solid to your glassware within the hood. Slowly add the solvent to the solid to prevent splashing.

  • Post-Handling: Tightly cap the primary container and any prepared solutions. Clean any residual powder from the spatula and weigh boat with a solvent-dampened wipe, disposing of it as chemical waste.

  • Decontamination: Wipe down the work surface in the fume hood. Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated solid waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[2]

Emergency & Disposal Plans

Preparedness is key to transforming a potential crisis into a controlled event.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, administer artificial respiration and call for emergency medical services.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

In the event of a spill, a calm and logical response is critical. The following workflow should be ingrained in every researcher's practice.

SpillResponse spill Spill Occurs assess Assess Spill Size & Location spill->assess is_major Major Spill? (>100mL or outside hood) assess->is_major Evaluate is_minor Minor Spill? (<100mL, contained) assess->is_minor Evaluate evacuate Evacuate Area Alert Others Call 911 / EHS is_major->evacuate Yes alert Alert Personnel in Immediate Area is_major->alert No is_minor->evacuate No is_minor->alert Yes ppe Don Appropriate PPE (Double gloves, goggles, lab coat) alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup decon Decontaminate Area & Dispose of Waste cleanup->decon

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1H-indole-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Benzyl-1H-indole-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.